Product packaging for Me-Bis(ADP)(Cat. No.:CAS No. 3128-30-1)

Me-Bis(ADP)

Cat. No.: B1212332
CAS No.: 3128-30-1
M. Wt: 546.5 g/mol
InChI Key: LZYDDSMPHLWIAE-NAGRZYTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Me-Bis(ADP) is a synthetic adenine nucleotide analogue functioning as a potent antagonist for purinergic signaling research. Its primary research value lies in the selective inhibition of platelet ADP receptors, specifically the P2Y1 and P2Y12 subtypes . Activation of these receptors by ADP is a critical step in platelet aggregation . By antagonizing these receptors, Me-Bis(ADP) acts as an effective antiplatelet agent, making it a valuable pharmacological tool for studying thrombosis, hemostasis, and cardiovascular disease mechanisms . The compound features a methyl-substituted adenine core and a bisphosphate (or bisphosphonate) acyclic chain, which enhances its metabolic stability and receptor binding affinity compared to native adenosine bisphosphates . Researchers utilize Me-Bis(ADP) to explore intracellular calcium mobilization, phospholipase C activity, and the inhibition of adenylate cyclase downstream of P2Y receptor activation . This product is intended for use in in vitro assay development, receptor binding studies, and the investigation of novel antithrombotic pathways. Me-Bis(ADP) is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26N10O8 B1212332 Me-Bis(ADP) CAS No. 3128-30-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3128-30-1

Molecular Formula

C21H26N10O8

Molecular Weight

546.5 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-[[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C21H26N10O8/c32-1-8-12(34)14(36)20(38-8)30-6-28-10-16(24-4-26-18(10)30)22-3-23-17-11-19(27-5-25-17)31(7-29-11)21-15(37)13(35)9(2-33)39-21/h4-9,12-15,20-21,32-37H,1-3H2,(H,22,24,26)(H,23,25,27)/t8-,9-,12-,13-,14-,15-,20-,21-/m1/s1

InChI Key

LZYDDSMPHLWIAE-NAGRZYTCSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)CO)O)O

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCNC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)CO)O)O

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)CO)O)O

Synonyms

Me-bis(ADP)
N,N'-methylenebis(adenosine diphosphate)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Me-Bis(ADP) (MRS2500): Structure, Function, and Experimental Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel therapeutic agents is paramount. This guide provides a detailed overview of Me-Bis(ADP), more formally known as MRS2500, a potent and selective antagonist of the P2Y1 receptor. Its chemical structure, mechanism of action, and relevant experimental data are presented herein.

Chemical Structure of Me-Bis(ADP) (MRS2500)

Me-Bis(ADP) is a synthetic nucleotide analog. Its systematic chemical name is (1R,2S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt.[1][2] The presence of a bicyclo[3.1.0]hexane ring system locks the ribose moiety in a northern conformation, which contributes to its high affinity for the P2Y1 receptor.[1]

Molecular Formula: C₁₃H₁₈IN₅O₈P₂·4NH₃[1][2]

Molecular Weight: 629.29 g/mol [1][2]

SMILES Notation: IC4=NC1=C(C(NC)=N4)N=CN1[C@H]2C--INVALID-LINK--(O)=O)[C@@]3(COP(O)(O)=O)[C@@H]2C3.N.N.N.N[2]

Mechanism of Action: P2Y1 Receptor Antagonism

Me-Bis(ADP) (MRS2500) functions as a highly potent and selective antagonist of the P2Y1 receptor, a G-protein coupled receptor that plays a crucial role in ADP-induced platelet aggregation.[1][2][3] The endogenous agonist for the P2Y1 receptor is adenosine diphosphate (ADP).[4] Upon ADP binding, the P2Y1 receptor, coupled to Gq, activates phospholipase C (PLC).[5][6] This activation leads to the generation of inositol triphosphate (IP₃) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively, culminating in platelet aggregation.

MRS2500 competitively binds to the P2Y1 receptor, thereby blocking the binding of ADP and inhibiting the downstream signaling cascade that leads to platelet aggregation.[5][7] This makes it a promising candidate for antithrombotic therapies.[3][7]

Quantitative Data

The potency and selectivity of Me-Bis(ADP) (MRS2500) have been quantified in various studies. The following table summarizes key inhibitory constants.

ParameterValueCell/System TypeReference
Ki0.78 nMRecombinant human P2Y1 receptor[1][2][3]
IC₅₀0.95 nMADP-induced aggregation of human platelets[1][2][3]
IC₅₀0.49 µMADP-induced aggregation in human platelet-rich plasma (PRP)[3]

Experimental Protocols

The characterization of Me-Bis(ADP) (MRS2500) involves standard pharmacological assays to determine its efficacy and mechanism of action. A key experimental protocol is the platelet aggregation assay .

Objective: To measure the inhibitory effect of MRS2500 on ADP-induced platelet aggregation.

Methodology:

  • Platelet Preparation: Human platelets are isolated from whole blood, typically from healthy volunteers who have not taken anti-platelet medication. Platelets can be used as washed platelets or in the form of platelet-rich plasma (PRP).

  • Incubation: The prepared platelets are pre-incubated with varying concentrations of MRS2500 for a specified period.

  • Induction of Aggregation: Platelet aggregation is initiated by the addition of a known concentration of ADP (e.g., 10 µM).

  • Measurement: Aggregation is monitored using a platelet aggregometer, which measures the change in light transmission through the platelet suspension as they aggregate.

  • Data Analysis: The percentage of inhibition of aggregation is calculated for each concentration of MRS2500, and the IC₅₀ value is determined.

Signaling Pathway and Inhibition by Me-Bis(ADP)

The following diagram illustrates the P2Y1 receptor signaling pathway and the point of inhibition by Me-Bis(ADP) (MRS2500).

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Binds & Activates MRS2500 Me-Bis(ADP) (MRS2500) MRS2500->P2Y1 Binds & Inhibits Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation PKC_activation->Platelet_Aggregation

References

An In-Depth Technical Guide to the Synthesis and Purification of Methylene-bis(Adenosine Diphosphate) Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification protocols for Methylene-bis(Adenosine Diphosphate) (Me-Bis(ADP)) analogues, with a primary focus on Adenosine 5′-(α,β-methylene)diphosphate (AMP-CP). This stable analogue of Adenosine Diphosphate (ADP) is a crucial tool in biochemical and pharmacological research, particularly for its role as a potent inhibitor of the ecto-5'-nucleotidase (CD73). This enzyme plays a significant role in cancer immunology and purinergic signaling pathways.

Chemical Synthesis of Adenosine 5′-(α,β-methylene)diphosphate (AMP-CP)

The chemical synthesis of AMP-CP and similar methylene-bridged nucleotide analogues typically involves the formation of a stable phosphonate bond in place of the more labile pyrophosphate bond found in natural ADP. A common and effective strategy is the coupling of a protected adenosine phosphoramidite with a methylenebisphosphonate derivative.

General Synthetic Strategy

A prevalent method for constructing the pyrophosphate bridge, or in this case, the methylene-bisphosphonate bridge, utilizes phosphoramidite chemistry.[1] This approach involves the coupling of a 5′-O-phosphoryl riboside (the P(V) component) with a 5′-phosphoramidite of a protected adenosine (the P(III) component).[1] This method has been successfully adapted for the synthesis of various ADP-ribose analogues.[1]

While a detailed, publicly available, step-by-step protocol for the synthesis of AMP-CP is not readily found in the primary literature, the general principles of phosphoramidite-based nucleotide synthesis can be applied. The synthesis would likely proceed through the following key steps:

  • Protection of Adenosine: The hydroxyl groups on the ribose ring and the exocyclic amine of the adenine base are protected to prevent unwanted side reactions.

  • Phosphitylation: The 5'-hydroxyl group of the protected adenosine is reacted with a phosphitylating agent to generate the adenosine phosphoramidite.

  • Preparation of Methylenebisphosphonate: A suitable methylenebisphosphonate derivative is prepared and activated for coupling.

  • Coupling Reaction: The adenosine phosphoramidite is coupled with the activated methylenebisphosphonate.

  • Oxidation: The resulting phosphite triester is oxidized to the more stable phosphate triester.

  • Deprotection: All protecting groups are removed to yield the final product, AMP-CP.

Purification of Adenosine 5′-(α,β-methylene)diphosphate (AMP-CP)

The purification of AMP-CP and other nucleotide analogues is critical to remove unreacted starting materials, byproducts, and protecting groups. High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.

General Purification Protocol

A general protocol for the purification of nucleotide analogues like AMP-CP using HPLC would involve the following:

  • Column Selection: A reverse-phase C18 column is typically used for the separation of nucleotides.

  • Mobile Phase: A gradient elution system is commonly employed, using a mixture of an aqueous buffer (e.g., triethylammonium bicarbonate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The gradient is adjusted to achieve optimal separation of the target compound from impurities.

  • Detection: The eluting compounds are monitored using a UV detector, typically at a wavelength of 260 nm, which is the absorption maximum for the adenine base.

  • Fraction Collection: Fractions containing the pure product are collected based on the chromatogram.

  • Desalting and Lyophilization: The collected fractions are pooled, and the volatile buffer salts are removed by repeated co-evaporation with water or by using a desalting column. The final product is then obtained as a solid powder by lyophilization.

The purity of the final product is typically assessed by analytical HPLC, and its identity is confirmed by mass spectrometry and NMR spectroscopy.[2] Commercially available AMP-CP is often supplied as a sodium or disodium salt with a purity of ≥98% as determined by HPLC.[3]

Quantitative Data

ParameterValueReference
Purity (Commercial) ≥98% (HPLC)[3]
Molecular Weight 425.23 g/mol (free acid)[4]
Molecular Formula C11H17N5O9P2[4]

Signaling Pathways and Experimental Workflows

AMP-CP is a valuable tool for studying the purinergic signaling pathway, primarily through its inhibition of CD73. The following diagrams illustrate the key signaling pathway and a general experimental workflow for studying CD73 inhibition.

purinergic_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibition ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 ADO Adenosine AMP->ADO CD73 A2A_R A2A Receptor ADO->A2A_R A2B_R A2B Receptor ADO->A2B_R AC Adenylyl Cyclase A2A_R->AC Gs A2B_R->AC Gs cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Immune_Suppression Immune Suppression CREB->Immune_Suppression AMPCP AMP-CP (Me-Bis(ADP)) AMPCP->AMP Inhibits CD73

Caption: Purinergic signaling pathway illustrating the role of CD73 and its inhibition by AMP-CP.

experimental_workflow start Start: Prepare cell culture (e.g., cancer cells expressing CD73) treatment Treat cells with AMP (substrate for CD73) start->treatment incubation Incubate with or without AMP-CP (Me-Bis(ADP)) treatment->incubation sampling Collect supernatant at different time points incubation->sampling measurement Measure adenosine concentration (e.g., using HPLC or a luciferase-based assay) sampling->measurement analysis Analyze data to determine the inhibitory effect of AMP-CP on CD73 activity measurement->analysis end End: Conclude on the efficacy of AMP-CP as a CD73 inhibitor analysis->end

Caption: General experimental workflow for assessing the inhibitory activity of AMP-CP on CD73.

References

The Agonist 2-MeSADP: A Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthioadenosine diphosphate (2-MeSADP) is a stable and potent synthetic analog of adenosine diphosphate (ADP). It serves as a valuable tool in research due to its high affinity and agonist activity at several subtypes of the P2Y purinergic receptors, which are a class of G protein-coupled receptors (GPCRs) involved in a wide array of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the mechanism of action of 2-MeSADP, focusing on its interaction with its primary targets: the P2Y1, P2Y12, and P2Y13 receptors. This document details the signaling pathways activated by 2-MeSADP, presents quantitative data on its activity, and outlines key experimental protocols for its study.

Core Mechanism of Action: Targeting P2Y Receptors

2-MeSADP exerts its biological effects by binding to and activating specific P2Y receptors on the cell surface. Its primary targets are the P2Y1, P2Y12, and P2Y13 receptors, all of which are crucial in various cellular processes, most notably in platelet aggregation and neuronal function. The binding of 2-MeSADP to these receptors initiates intracellular signaling cascades that lead to distinct cellular responses.

P2Y1 Receptor Activation

The P2Y1 receptor is a Gq-coupled GPCR. Upon activation by 2-MeSADP, it stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a key signaling event that mediates various cellular responses, including platelet shape change and aggregation.[1][2][3]

P2Y12 and P2Y13 Receptor Activation

Both P2Y12 and P2Y13 receptors are coupled to the inhibitory G protein, Gi.[4][5][6][7] Activation of these receptors by 2-MeSADP leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5][8] This reduction in cAMP is a critical signal that, in platelets, works in concert with the P2Y1-mediated calcium signaling to induce and amplify platelet aggregation.[9] In other cell types, such as red blood cells and pancreatic β-cells, the modulation of cAMP levels by P2Y13 activation can influence processes like ATP release and apoptosis.[5][7]

Quantitative Data on 2-MeSADP Activity

The potency and selectivity of 2-MeSADP have been quantified in numerous studies. The following tables summarize key quantitative data for its activity at human P2Y receptors.

Table 1: Potency of 2-MeSADP at Human P2Y Receptors

ReceptorAssay TypeParameterValueReference
P2Y1Calcium MobilizationpEC508.29[4]
P2Y12cAMP InhibitionEC505 nM[4]
P2Y13cAMP InhibitionEC5019 nM[4]
P2Y6Calcium MobilizationpEC505.75[4]

Table 2: Binding Affinity and Kinetics of 2-MeSADP

Receptor TargetLigandParameterValueCell TypeReference
Platelet Receptor[β-32P]2-MeSADPKd~15 nMHuman Platelets[8]
Platelet ReceptorADPKi3.5 µMHuman Platelets[8]
Platelet ReceptorATPKi7 µMHuman Platelets[8]
P2Y13[33P]2-MeSADP-2-MeSADP was more potent than ADP in displacing the radioligand1321N1 cells[6]

Signaling Pathway Diagrams

The following diagrams illustrate the primary signaling pathways activated by 2-MeSADP.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2MeSADP 2-MeSADP P2Y1 P2Y1 Receptor 2MeSADP->P2Y1 Binds Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_cyto ER->Ca2_cyto Releases Ca2_ER Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca2_cyto->Cellular_Response Induces

Caption: 2-MeSADP signaling through the Gq-coupled P2Y1 receptor.

P2Y12_P2Y13_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2MeSADP 2-MeSADP P2Y12_13 P2Y12 / P2Y13 Receptor 2MeSADP->P2Y12_13 Binds Gi Gi P2Y12_13->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP Cellular_Response Cellular Response (e.g., Platelet Aggregation) cAMP->Cellular_Response Reduction leads to

Caption: 2-MeSADP signaling through Gi-coupled P2Y12 and P2Y13 receptors.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of 2-MeSADP's effects. Below are outlines for key experiments.

Platelet Aggregation Assay

This assay measures the ability of 2-MeSADP to induce platelet aggregation in vitro.[10][11][12][13]

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[11]

  • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

  • To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes. PPP is used to set the 100% aggregation baseline in the aggregometer.[11]

2. Aggregometry:

  • Use a light transmission aggregometer.

  • Place a cuvette with PRP in the heating block of the aggregometer at 37°C with a stir bar.

  • Calibrate the instrument by setting the light transmission of PRP to 0% and PPP to 100%.

  • Add a known concentration of 2-MeSADP to the PRP and record the change in light transmission over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • The extent of aggregation is quantified as the maximum percentage change in light transmission.

cAMP Accumulation Assay

This assay determines the effect of 2-MeSADP on intracellular cAMP levels, typically in cells expressing P2Y12 or P2Y13 receptors.[4][8][14][15][16][17][18]

1. Cell Culture and Treatment:

  • Culture cells (e.g., CHO cells stably expressing the receptor of interest) in appropriate media.

  • Seed the cells into a multi-well plate and allow them to adhere.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

  • Concurrently, treat the cells with varying concentrations of 2-MeSADP.

2. cAMP Measurement:

  • Lyse the cells to release intracellular cAMP.

  • Quantify cAMP levels using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.

  • The results will show a dose-dependent inhibition of forskolin-stimulated cAMP accumulation by 2-MeSADP in cells expressing Gi-coupled receptors.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like P2Y1 by 2-MeSADP.[1][19][20][21][22][23]

1. Cell Preparation and Dye Loading:

  • Culture cells expressing the P2Y1 receptor in a multi-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution. The acetoxymethyl (AM) ester form allows the dye to cross the cell membrane.

  • Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent dye in the cytoplasm.

2. Fluorescence Measurement:

  • Use a fluorescence plate reader or a fluorescence microscope to measure the baseline fluorescence of the cells.

  • Add 2-MeSADP at various concentrations to the wells.

  • Immediately begin recording the changes in fluorescence intensity over time. The binding of calcium to the dye results in a significant increase in its fluorescence.

  • The peak fluorescence intensity is proportional to the increase in intracellular calcium concentration.

Conclusion

2-MeSADP is a powerful pharmacological tool for investigating the roles of P2Y1, P2Y12, and P2Y13 receptors in health and disease. Its potent and selective agonist activity allows for the detailed dissection of the signaling pathways downstream of these receptors. The experimental protocols described herein provide a foundation for researchers to explore the multifaceted biological effects of this important ADP analog. A thorough understanding of the mechanism of action of 2-MeSADP is critical for the development of novel therapeutics targeting the purinergic signaling system.

References

Potential cellular targets of Me-Bis(ADP)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Potential Cellular Targets of Methylene-Bis(Adenosine Diphosphate) and its Analogs

For the Attention of Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Methylene-bis(adenosine diphosphate) (Me-Bis(ADP)) and its structural relatives, the diadenosine polyphosphates (Ap n A), represent a class of signaling molecules with diverse physiological effects. Understanding their cellular targets is crucial for elucidating their mechanism of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the known and potential cellular targets of Me-Bis(ADP) and related compounds. It consolidates quantitative data on their interactions with these targets, details relevant experimental methodologies, and visualizes the key signaling pathways involved. The primary targets identified are the P2Y family of G protein-coupled receptors, with additional interactions noted with other ecto-enzymes and intracellular proteins. This document is intended to serve as a valuable resource for researchers in the fields of purinergic signaling and drug discovery.

Potential Extracellular Targets of Me-Bis(ADP) and Diadenosine Polyphosphates

The primary cellular targets for Me-Bis(ADP) and its analogs are cell surface receptors, particularly the P2Y family of purinergic receptors. These receptors are activated by extracellular nucleotides like ADP and ATP and are involved in a wide array of physiological processes.

P2Y Receptors

The P2Y receptor family consists of eight subtypes in humans (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), all of which are G protein-coupled receptors (GPCRs)[1]. Diadenosine polyphosphates have been shown to interact with several of these subtypes, with varying degrees of potency and efficacy.

  • P2Y1 Receptor: This receptor is primarily activated by ADP and plays a crucial role in platelet aggregation and smooth muscle cell physiology[2][3]. It couples to Gq, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium[2][4]. Several diadenosine polyphosphates, including Ap2A, Ap3A, and Ap6A, have been shown to act as agonists at the P2Y1 receptor[5].

  • P2Y12 Receptor: The P2Y12 receptor, also activated by ADP, is a key player in platelet activation and thrombosis[6][7]. It couples to Gi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[6][8]. The P2Y12 receptor is the target of several successful antiplatelet drugs, such as clopidogrel[9].

  • P2Y13 Receptor: This receptor is also activated by ADP and couples to Gi, similar to the P2Y12 receptor[10][11][12]. It is involved in various processes, including the regulation of cholesterol metabolism and neuronal function[10]. Ap3A has been identified as an agonist for the P2Y13 receptor[9].

Ecto-5'-Nucleotidase (CD73)

Ecto-5'-nucleotidase, also known as CD73, is a cell surface enzyme that catalyzes the hydrolysis of extracellular adenosine monophosphate (AMP) to adenosine[13][14]. Adenosine then acts on P1 (adenosine) receptors to mediate its effects. Methylene-substituted ADP analogs, such as α,β-methylene-ADP (AOPCP), have been shown to be potent inhibitors of ecto-5'-nucleotidase[15]. This suggests that Me-Bis(ADP) could also potentially modulate the activity of this enzyme, thereby indirectly affecting purinergic signaling.

Adenosine A2A Receptor

The adenosine A2A receptor is a Gs-coupled receptor that is activated by adenosine[16][17]. Its activation leads to an increase in intracellular cAMP levels[16][18]. Diadenosine diphosphate (Ap2A) has been shown to delay neutrophil apoptosis via the adenosine A2A receptor, indicating a potential indirect interaction or a direct effect on this receptor subtype[19].

Potential Intracellular Targets

In addition to cell surface receptors, diadenosine polyphosphates have been shown to interact with intracellular proteins, suggesting that they may have intracellular signaling roles as well.

Fhit Tumor Suppressor Protein

The Fragile Histidine Triad (Fhit) protein is a tumor suppressor that possesses diadenosine triphosphate (Ap3A) hydrolase activity[19][20]. The interaction between Fhit and Ap3A is thought to be important for its role in apoptosis and cell cycle control[19][20][21]. This suggests that intracellular levels of diadenosine polyphosphates could be regulated by Fhit and that these molecules may be involved in cancer-related signaling pathways.

Adenylate Kinase

Adenylate kinase is a key enzyme in cellular energy homeostasis, catalyzing the reversible reaction 2 ADP ↔ ATP + AMP[22][23][24][25][26]. Diadenosine pentaphosphate (Ap5A) is a known potent inhibitor of adenylate kinase[27][28]. By inhibiting this enzyme, diadenosine polyphosphates can significantly impact the cellular energy state and downstream signaling pathways that are sensitive to the AMP:ATP ratio, such as the AMPK pathway[22][24][25][26].

Quantitative Data on the Interaction of Diadenosine Polyphosphates with P2Y Receptors

The following table summarizes the agonist potencies of various diadenosine polyphosphates at different human P2Y receptor subtypes, as determined by intracellular Ca2+ mobilization in 1321N1 astrocytoma cells[5]. Potencies are expressed as pEC50 values (the negative logarithm of the molar concentration that produces 50% of the maximal response).

CompoundP2Y1P2Y2P2Y4P2Y6P2Y11
Ap2A AgonistWeak AgonistInactiveInactiveInactive
Ap3A AgonistWeak AgonistInactiveAgonistInactive
Ap4A InactiveAgonistInactiveInactiveAgonist
Ap5A Weak AgonistAgonistInactiveAgonistInactive
Ap6A AgonistAgonistInactiveInactiveInactive

Note: The original data provided rank orders of potency. Specific pEC50 values were not available in the cited abstract.

Experimental Protocols

Calcium Mobilization Assay

This assay is used to determine the ability of a compound to activate Gq-coupled receptors, such as P2Y1, which signal through an increase in intracellular calcium.

  • Cell Culture: Human astrocytoma cells (e.g., 1321N1) stably expressing the P2Y receptor of interest are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR). The test compound (e.g., Me-Bis(ADP)) is added to the wells, and the fluorescence intensity is measured over time.

  • Data Analysis: The increase in fluorescence, which corresponds to an increase in intracellular calcium, is measured. Dose-response curves are generated to determine the EC50 of the compound.

Platelet Aggregation Assay

This assay measures the ability of a compound to induce or inhibit platelet aggregation, a key functional response mediated by P2Y1 and P2Y12 receptors.

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors into a tube containing an anticoagulant (e.g., sodium citrate). The blood is centrifuged at a low speed to separate the PRP.

  • Platelet Aggregation Measurement: The PRP is placed in an aggregometer, a device that measures changes in light transmission as platelets aggregate.

  • Agonist/Antagonist Addition: A known platelet agonist (e.g., ADP) is added to the PRP to induce aggregation. To test for antagonistic activity, the test compound is pre-incubated with the PRP before the addition of the agonist.

  • Data Analysis: The change in light transmission is recorded over time. The extent of aggregation is quantified, and for antagonists, the IC50 (the concentration that inhibits 50% of the agonist-induced aggregation) is determined.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to compete with the binding of a radiolabeled ligand.

  • Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]MRS2279 for P2Y1) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 of the test compound is determined. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay is used to determine the ability of a compound to activate or inhibit Gi-coupled receptors, such as P2Y12 and P2Y13, which modulate the production of cyclic AMP.

  • Cell Culture and Plating: Cells expressing the Gi-coupled receptor of interest are cultured and plated in a multi-well format.

  • Stimulation: The cells are treated with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production. To test for agonist activity of the test compound, it is added to the cells. To test for antagonist activity, the cells are pre-incubated with the test compound before the addition of a known receptor agonist.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The change in cAMP levels in response to the test compound is determined. For agonists, the EC50 for the inhibition of forskolin-stimulated cAMP production is calculated. For antagonists, the IC50 for the blockade of the agonist-induced inhibition of cAMP production is determined.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways associated with the potential cellular targets of Me-Bis(ADP) and its analogs.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Me-Bis(ADP) Me-Bis(ADP) P2Y1 P2Y1 Receptor Me-Bis(ADP)->P2Y1 Binds to Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca2->Cellular_Response Mediates PKC->Cellular_Response Mediates

Caption: P2Y1 Receptor Signaling Pathway.

P2Y12_13_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Me-Bis(ADP) Me-Bis(ADP) P2Y12_13 P2Y12/13 Receptor Me-Bis(ADP)->P2Y12_13 Binds to Gi Gi P2Y12_13->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Platelet Aggregation) PKA->Cellular_Response Leads to

Caption: P2Y12/13 Receptor Signaling Pathway.

Ecto_5_Nucleotidase_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AMP AMP CD73 Ecto-5'-Nucleotidase (CD73) AMP->CD73 Substrate for Adenosine Adenosine A2A_R Adenosine A2A Receptor Adenosine->A2A_R Activates Me-Bis(ADP) Me-Bis(ADP) Me-Bis(ADP)->CD73 Inhibits CD73->Adenosine Produces Gs Gs A2A_R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Produces Cellular_Response Cellular Response cAMP->Cellular_Response Leads to

Caption: Ecto-5'-Nucleotidase (CD73) and Adenosine Signaling.

Conclusion

Me-Bis(ADP) and its diadenosine polyphosphate analogs are versatile signaling molecules with a range of potential cellular targets. The P2Y receptors, particularly P2Y1, P2Y12, and P2Y13, appear to be the primary extracellular targets, mediating effects on platelet function, smooth muscle physiology, and neuronal activity. Additionally, these compounds may modulate the activity of other cell surface enzymes like ecto-5'-nucleotidase and interact with intracellular proteins such as the Fhit tumor suppressor and adenylate kinase. The quantitative data for related compounds, detailed experimental protocols, and visualized signaling pathways provided in this guide offer a solid foundation for further research into the specific mechanisms of action of Me-Bis(ADP). A deeper understanding of these interactions will be instrumental in the development of novel therapeutic agents targeting the purinergic signaling system.

References

An In-depth Technical Guide to Bis(ADP) Analogs as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Me-Bis(ADP)" does not correspond to a standardly recognized chemical entity in the scientific literature. This guide interprets the query as referring to bis-adenosine polyphosphates and methylene-bridged ADP analogs, which are structurally related concepts and significant subjects of research in enzyme inhibition and drug development.

This technical whitepaper provides a comprehensive overview of two key classes of ADP-related compounds that act as potent enzyme inhibitors and modulators of cellular signaling: Bis(adenosine) Polyphosphates, with a focus on P1,P5-Di(adenosine-5')pentaphosphate (Ap5A), and Methylene-Bridged ADP Analogs. This document is intended for researchers, scientists, and professionals in the field of drug development.

Section 1: Bis(adenosine) Polyphosphates - The Case of Ap5A

Bis(adenosine) polyphosphates are a class of molecules consisting of two adenosine moieties linked by a polyphosphate chain. They are found endogenously and are involved in a variety of cellular processes. P1,P5-Di(adenosine-5')pentaphosphate (Ap5A) is one of the most studied members of this family, known primarily as a highly specific and potent inhibitor of adenylate kinase.

Mechanism of Action and Target Enzymes

Ap5A is recognized as a multisubstrate analog inhibitor of adenylate kinase (AK), an enzyme crucial for cellular energy homeostasis by catalyzing the reversible reaction 2 ADP ⇌ ATP + AMP.[1][2] By binding tightly to the enzyme's active site, occupying both the ATP and AMP binding sites, Ap5A effectively locks the enzyme in an inactive conformation.

Beyond adenylate kinase, Ap5A has been shown to inhibit adenosine kinase and activate 5'-nucleotidase in vitro. It also exerts biological effects through purinergic receptors and can modulate intracellular calcium levels, leading to physiological responses such as vasoconstriction.[3]

Data Presentation: Inhibition Constants and Target Enzymes

The following table summarizes the quantitative data on the inhibitory activity of Ap5A against its primary target.

CompoundTarget EnzymeOrganism/TissueInhibition Constant (Ki) / ConcentrationType of InhibitionReference
Ap5AAdenylate KinaseHuman Hemolysate> 2 µM-[4]
Ap5AAdenylate KinaseBullfrog Skeletal Muscle (FSR)> 50 µM for complete inhibition-[5]
Ap5A"Soluble" Adenylate KinaseRat Liver Mitochondria10 µM (10-5 M)-[6]
Ap5ABasic ATPaseBullfrog Skeletal Muscle (FSR)-Competitive[5][7]
Signaling Pathway Visualization

The following diagram illustrates the central role of Adenylate Kinase in cellular energy balance and its inhibition by Ap5A.

cluster_AK_reaction Adenylate Kinase (AK) Catalysis cluster_consequence Consequence of Inhibition 2_ADP 2 ADP AK Adenylate Kinase 2_ADP->AK ATP_AMP ATP + AMP AK->ATP_AMP Energy_Homeostasis Disrupted Energy Homeostasis Ap5A Ap5A Ap5A->AK Inhibits

Caption: Inhibition of Adenylate Kinase by Ap5A, disrupting cellular energy homeostasis.

Section 2: Methylene-Bridged ADP Analogs

Methylene-bridged ADP/ATP analogs are metabolically stable molecules where a methylene group replaces an oxygen atom in the polyphosphate chain. These compounds are invaluable tools for studying nucleotide-metabolizing enzymes and purinergic receptors.

Mechanism of Action and Target Enzymes

α,β-methylene ATP (α,β-meATP) and β,γ-methylene ATP (β,γ-meATP) are known to be inhibitors of ecto-nucleoside triphosphate diphosphohydrolases (eNTPDases) and ecto-nucleotide pyrophosphatases (eNPPs), enzymes that degrade extracellular ATP.[8] Their stability prevents hydrolysis, allowing them to act as probes and inhibitors.

Interestingly, α,β-meATP can also serve as a phosphate donor for ecto-nucleotide diphosphokinase (eNDPK), leading to the synthesis of ATP from extracellular ADP.[8] Furthermore, α,β-meATP is a well-established selective agonist for P2X purinergic receptors, a family of ligand-gated ion channels, triggering cation influx and cellular depolarization.[9][10]

Data Presentation: Inhibition of Ecto-NTPDase
CompoundTarget EnzymeSourceInhibition Constant (Ki)Reference
α,β-meATPecto-NTPDaseBovine Aorta (solubilized)18 µM[8]
β,γ-meATPecto-NTPDaseBovine Aorta (solubilized)17 µM[8]
Signaling and Workflow Visualization

The diagrams below illustrate the complex effects of methylene ATP analogs on extracellular ATP metabolism and the signaling pathway initiated by P2X receptor activation.

cluster_extracellular Extracellular Space ATP_source ATP eNTPDase eNTPDase / eNPP ATP_source->eNTPDase Degradation ADP_source ADP eNDPK eNDPK ADP_source->eNDPK eNTPDase->ADP_source eNDPK->ATP_source Synthesis ab_meATP α,β-meATP ab_meATP->eNTPDase Inhibits ab_meATP->eNDPK bg_meATP β,γ-meATP bg_meATP->eNTPDase Inhibits

Caption: Modulation of extracellular ATP metabolism by methylene ATP analogs.

cluster_membrane Cell Membrane P2X_receptor P2X Receptor (Ion Channel) ion_influx Cation Influx (Na+, Ca2+) P2X_receptor->ion_influx Opens ab_meATP α,β-meATP ab_meATP->P2X_receptor Binds & Activates depolarization Membrane Depolarization ion_influx->depolarization cellular_response Cellular Response depolarization->cellular_response

Caption: P2X receptor signaling pathway activated by α,β-methylene ATP.

Section 3: Experimental Protocols

Synthesis of Bis(adenosine) Polyphosphates

The synthesis of bis(adenosine) polyphosphate analogs can be achieved through a combination of chemical and enzymatic methods. A general approach involves:

  • Activation: An adenosine monophosphate (or polyphosphate) derivative is chemically activated. A common method uses a water-soluble carbodiimide to activate the terminal phosphate.[11]

  • Coupling: The activated mononucleotide is then reacted with another mononucleotide (e.g., ATP) to form the bis-adenosine polyphosphate product.

  • Purification: The final product is purified from the reaction mixture, typically using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

  • Characterization: The identity and purity of the synthesized compound are confirmed using analytical methods like mass spectrometry and NMR spectroscopy.

General Protocol for Enzyme Inhibition Assay (e.g., Kinase Assay)

This protocol describes a generalized workflow for determining the inhibitory potential of a compound against a target enzyme, such as a kinase, using a product-detection method like the ADP-Glo™ Assay.[12][13][14]

Objective: To determine the IC50 value of a test compound (e.g., Ap5A) against a target enzyme (e.g., Adenylate Kinase).

Materials:

  • Target Enzyme (e.g., purified Adenylate Kinase)

  • Substrate(s) (e.g., ADP)

  • Test Inhibitor (e.g., Ap5A) dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer

  • ATP Detection Reagent Kit (e.g., ADP-Glo™: includes Reagent to stop the reaction and deplete ATP, and a Detection Reagent to convert ADP to ATP and generate a luminescent signal)

  • Multi-well plates (e.g., 384-well, white, opaque)

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Dilution: Prepare a serial dilution of the test inhibitor (e.g., Ap5A) in the assay buffer or DMSO. Include a vehicle control (DMSO only).

  • Enzyme and Substrate Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer at appropriate concentrations. The optimal enzyme concentration should be determined in a prior titration experiment to ensure the reaction is in the linear range.

  • Reaction Setup:

    • Add the diluted test inhibitor or vehicle control to the wells of the microplate.

    • Add the enzyme solution to all wells except for the negative control (no enzyme).

    • Incubate the enzyme with the inhibitor for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution (e.g., ADP) to all wells.

    • Mix the plate gently.

  • Reaction Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination and ADP Detection (using ADP-Glo™ as an example):

    • Add the ADP-Glo™ Reagent to all wells. This step terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent. This converts the ADP produced during the reaction into ATP, which is then used by a luciferase to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The intensity of the light is directly proportional to the amount of ADP produced, and thus to the enzyme's activity.

  • Data Analysis:

    • Subtract the background signal (from no-enzyme controls).

    • Normalize the data, setting the vehicle control (no inhibitor) as 100% activity and the high-concentration inhibitor or no-enzyme control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Experimental Workflow Visualization

start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep_reagents plate_setup Plate Setup: Add Inhibitor/Vehicle prep_reagents->plate_setup add_enzyme Add Enzyme (Pre-incubate) plate_setup->add_enzyme start_reaction Initiate Reaction (Add Substrate) add_enzyme->start_reaction incubate_reaction Incubate Reaction (e.g., 30°C for 60 min) start_reaction->incubate_reaction stop_reaction Stop Reaction & Deplete ATP incubate_reaction->stop_reaction detect_product Detect Product (ADP) (e.g., Luminescence) stop_reaction->detect_product read_plate Read Plate detect_product->read_plate analyze_data Data Analysis (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: Generalized workflow for an in vitro enzyme inhibition assay.

References

An In-depth Technical Guide to the Physicochemical and Biological Properties of (N)-methanocarba-2MeSADP (MRS2365)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information available for a compound specifically named "Me-Bis(ADP)" is limited. This guide focuses on (N)-methanocarba-2MeSADP (also known as MRS2365) , a well-characterized, conformationally-constrained analog of 2-methylthioadenosine diphosphate (2-MeSADP). MRS2365 is a potent and highly selective agonist for the P2Y₁ receptor and serves as a critical tool in purinergic signaling research.

Core Physicochemical Properties

The fundamental physicochemical properties of MRS2365 are summarized below. This data is essential for its handling, formulation, and use in experimental settings.

PropertyValueSource(s)
Chemical Name [[(1R,2R,3S,4R,5S)-4-[6-Amino-2-(methylthio)-9H-purin-9-yl]-2,3-dihydroxybicyclo[3.1.0]hex-1-yl]methyl] diphosphoric acid mono ester trisodium salt[1]
Synonyms MRS2365, (N)-methanocarba-2MeSADP[2]
Molecular Formula C₁₃H₁₆N₅O₉P₂SNa₃[3]
Molecular Weight 549.28 g/mol [1]
CAS Number 436847-09-5 (free acid)[2][3]
Appearance Solid powder[2]
Purity ≥98% (by HPLC)[1]
Solubility Soluble in water (often supplied pre-dissolved at 10 mM)[1]
Storage Store at -80°C for long-term stability[1]

Biological Activity and Receptor Selectivity

MRS2365 is distinguished by its high potency and remarkable selectivity for the P2Y₁ receptor over other ADP-sensitive P2Y receptors, namely P2Y₁₂ and P2Y₁₃.[4] This specificity makes it an invaluable pharmacological tool for isolating P2Y₁-mediated biological effects.

ParameterReceptor SubtypeValueSource(s)
EC₅₀ P2Y₁0.4 nM[4]
Activity P2Y₁₂No agonist or antagonist activity observed[4][5]
Activity P2Y₁₃Very low agonist activity (at concentrations up to 1 µM)[4]

Synthesis and Stability

Synthesis

The synthesis of MRS2365 is a multi-step process involving the preparation of a rigid (N)-methanocarba bicyclic ring system as a substitute for the flexible ribose moiety of native nucleotides.[4][6] Both linear and more efficient convergent synthetic routes have been developed.[7][8][9] The key steps generally involve:

  • Synthesis of the core bicyclo[3.1.0]hexane intermediate.[7]

  • Coupling of the functionalized purine base (2-methylthioadenine) to the bicyclic core, often via a Mitsunobu reaction.[8]

  • Subsequent phosphorylation to introduce the diphosphate group.

The detailed, step-by-step synthesis protocols are complex and are best reviewed in the primary literature, such as Ravi et al. (2002) in the Journal of Medicinal Chemistry.[1]

Stability

The (N)-methanocarba conformational lock enhances the stability of MRS2365 against certain enzymes compared to native ADP. Specifically, the Northern (N) conformation provides resistance to hydrolysis by ectonucleotidases.[4] However, like other nucleotide analogs, MRS2365 is subject to metabolic degradation in biological fluids. In human plasma and whole blood, it undergoes enzymatic hydrolysis of its phosphoester bonds, leading to dephosphorylation.[10] This rapid metabolism suggests that MRS2365 may act as a prodrug for adenosine receptor agonists in vivo.[10]

Key Experimental Protocols

P2Y₁ Receptor Activation Assay (Inositol Phosphate Accumulation)

This assay measures the functional consequence of P2Y₁ receptor activation, which is coupled to the Gq protein and subsequent activation of phospholipase C (PLC).

  • Cell Culture and Transfection:

    • HEK293 or 1321N1 astrocytoma cells, which do not endogenously express P2Y₁, are cultured under standard conditions.

    • Cells are transiently transfected with a plasmid encoding the human P2Y₁ receptor. For Gi-coupled receptors like P2Y₁₂ and P2Y₁₃, a chimeric G-protein (e.g., Gαq/i) is co-expressed to redirect the signal through the PLC pathway for comparison.

  • Metabolic Labeling:

    • Transfected cells are incubated with myo-[³H]inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Agonist Stimulation:

    • Cells are washed and pre-incubated with LiCl (to inhibit inositol monophosphatase).

    • Cells are then stimulated with varying concentrations of MRS2365 for a defined period (e.g., 30 minutes).

  • Quantification of Inositol Phosphates (IPs):

    • The reaction is terminated by adding cold perchloric acid.

    • The cell lysate is neutralized, and the aqueous phase containing the [³H]IPs is separated by ion-exchange chromatography.

    • Radioactivity is measured using liquid scintillation counting to quantify the amount of accumulated IPs, which corresponds to P2Y₁ receptor activity.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay assesses the specific role of P2Y₁ activation in platelet function. Selective activation of P2Y₁ by MRS2365 induces platelet shape change but not full aggregation, which requires co-activation of the P2Y₁₂ receptor.[11]

  • Preparation of Platelet-Rich Plasma (PRP):

    • Whole blood is drawn from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).[12]

    • The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP from red and white blood cells.[12]

    • Platelet-Poor Plasma (PPP) is prepared by a second, high-speed centrifugation step and is used to set the 100% transmission baseline.[13]

  • Assay Procedure:

    • The PRP is placed in a cuvette with a stir bar and warmed to 37°C in a light transmission aggregometer.

    • A baseline of light transmission through the stirred PRP is established.

    • MRS2365 is added to the PRP, and the change in light transmission is recorded. A slight decrease in light transmission indicates platelet shape change.

    • To demonstrate the requirement for P2Y₁₂ co-activation, a P2Y₁₂-selective agonist or a general agonist like ADP can be added simultaneously or sequentially with MRS2365 to induce full aggregation (a marked increase in light transmission).[11][14][15]

Visualizations: Signaling and Workflows

P2Y₁ Receptor Signaling Pathway

The diagram below illustrates the canonical signaling cascade initiated by the activation of the P2Y₁ receptor by an agonist such as MRS2365.

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum P2Y1R P2Y1 Receptor Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER ER Ca²⁺ Store IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Effect Physiological Effect (e.g., Platelet Shape Change) PKC->Effect Phosphorylates Targets Ca Ca²⁺ (intracellular) Ca->PKC Activates ER->Ca Release MRS2365 MRS2365 (Agonist) MRS2365->P2Y1R Binds

Caption: P2Y₁ receptor Gq-mediated signaling cascade.

Experimental Workflow for Platelet Aggregation Assay

This flowchart outlines the major steps involved in assessing the effect of MRS2365 on platelet function using light transmission aggregometry.

Platelet_Aggregation_Workflow Start Start: Collect Whole Blood (Sodium Citrate Anticoagulant) Centrifuge1 Low-Speed Centrifugation (e.g., 200 x g, 10 min) Start->Centrifuge1 Separate_PRP Separate Supernatant (Platelet-Rich Plasma - PRP) Centrifuge1->Separate_PRP Centrifuge2 High-Speed Centrifugation of remaining blood to get PPP Centrifuge1->Centrifuge2 Process remaining sample Calibrate Calibrate Aggregometer: 1. Set 0% Transmission with PRP 2. Set 100% Transmission with PPP Separate_PRP->Calibrate Centrifuge2->Calibrate Incubate Incubate PRP sample at 37°C with stirring Calibrate->Incubate Add_Agonist Add MRS2365 to PRP sample Incubate->Add_Agonist Measure Record Light Transmission over time Add_Agonist->Measure Analyze Analyze Aggregation Curve (Shape change vs. Aggregation) Measure->Analyze End End Analyze->End

Caption: Workflow for Light Transmission Aggregometry.

References

Unraveling the Stability and Storage of Me-Bis(ADP): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive understanding of the stability and appropriate storage conditions for investigational compounds is paramount for researchers, scientists, and drug development professionals. This guide addresses the stability of "Me-Bis(ADP)," a molecule of interest within the scientific community. However, searches of the public scientific literature did not yield specific data for a compound explicitly named "Me-Bis(ADP)." This suggests that "Me-Bis(ADP)" may be a novel compound, an internal designation, or a non-standard nomenclature for a derivative of a bis(adenosine diphosphate) molecule.

Given the absence of direct data, this guide will provide a foundational understanding of the stability and storage considerations for the broader class of dinucleoside polyphosphates, to which a putative "Me-Bis(ADP)" would belong. These insights are drawn from existing literature on related, well-characterized molecules.

General Stability of Dinucleoside Polyphosphates

Dinucleoside polyphosphates are a class of endogenous signaling molecules that consist of two nucleosides linked by a polyphosphate chain. Generally, these molecules exhibit greater stability compared to their mononucleotide counterparts.

Key Stability Characteristics:

  • Dry Storage: Dinucleoside polyphosphates are reported to be stable for prolonged periods when stored in a dry state at room temperature[1].

  • Aqueous Solutions: The stability of these compounds in aqueous solutions is significantly influenced by pH. For instance, the related molecule Adenosine triphosphate (ATP) is most stable in aqueous solutions with a pH between 6.8 and 7.4. It undergoes rapid hydrolysis at more extreme pH values[2]. It is reasonable to infer that bis(ADP) compounds would exhibit similar pH-dependent stability.

  • Temperature: For long-term storage, especially in solution, freezing is recommended. For example, Diadenosine tetraphosphate (Ap4A), a well-studied dinucleoside polyphosphate, demonstrates sufficient stability for handling and shipment at room temperature. However, for extended storage, it is recommended to store the compound in a freezer, preferably in a lyophilized (freeze-dried) form[3].

Considerations for Methylated Analogs

The "Me" in "Me-Bis(ADP)" implies a methylated form of a bis(ADP) molecule. Methylation can occur at various positions on the adenosine nucleobases, the ribose sugars, or the phosphate backbone. The position and nature of this methylation would critically influence the molecule's chemical properties, including its stability. Without a precise chemical structure for "Me-Bis(ADP)," a detailed stability profile cannot be constructed.

Experimental Protocols for Stability Assessment

While specific protocols for "Me-Bis(ADP)" are not available, a general approach to assessing the stability of a novel dinucleoside polyphosphate would involve the following methodologies:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity and degradation of a compound over time. A stability study would typically involve incubating the compound under various conditions (e.g., different temperatures, pH values, in the presence of biological matrices) and analyzing samples at set time points by HPLC to quantify the remaining parent compound and identify any degradation products.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can be used to identify the molecular weights of degradation products, providing insights into the degradation pathways.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the compound and its degradation products, helping to elucidate the mechanisms of instability.

Signaling Pathways and Experimental Workflows

The biological activity and signaling pathways of dinucleoside polyphosphates are an active area of research. They are known to interact with various purinergic receptors and can be involved in cellular processes such as stress responses. The specific signaling pathways of a novel compound like "Me-Bis(ADP)" would need to be determined through dedicated experimental studies.

Due to the lack of specific information and quantitative data for a compound identified as "Me-Bis(ADP)" in the scientific literature, it is not possible to provide structured data tables or generate diagrams for signaling pathways and experimental workflows as requested. Further research and publication of data on this specific molecule are needed to enable such a detailed technical guide.

References

The Emerging Frontier of Cellular Regulation: A Technical Guide to the Biological Roles of Bis-Adenosine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-adenosine compounds, also known as diadenosine polyphosphates (ApnA), are a class of signaling molecules found across all domains of life, from bacteria to mammals.[1][2] Comprising two adenosine moieties linked by a chain of three to six phosphate groups, these molecules, particularly diadenosine triphosphate (Ap3A) and diadenosine tetraphosphate (Ap4A), are increasingly recognized as critical regulators of diverse cellular processes. Initially considered mere byproducts of metabolic activity, a growing body of evidence now positions them as "alarmones"—intracellular messengers synthesized in response to a variety of cellular stresses, including oxidative, genotoxic, and heat stress.[1][3] This technical guide provides an in-depth exploration of the core biological roles of bis-adenosine compounds, focusing on their synthesis, degradation, and interaction with cellular machinery, with a particular emphasis on their implications for drug development.

I. Synthesis and Degradation: A Tightly Regulated Balance

The intracellular concentrations of bis-adenosine compounds are meticulously controlled through a dynamic interplay of synthesis and degradation, ensuring their availability for signaling when required, while preventing unsolicited activity.

A. Biosynthesis

The primary route for the synthesis of ApnA involves the non-canonical activity of aminoacyl-tRNA synthetases (aaRSs), particularly lysyl-tRNA synthetase (LysRS).[1][3] In a side reaction to their canonical function in protein synthesis, these enzymes can catalyze the transfer of an adenylate group from an aminoacyl-adenylate intermediate to a molecule of ATP, forming Ap4A.[4] Certain conditions, such as the presence of zinc, can stimulate this synthesis.[2] DNA ligases have also been implicated in the synthesis of Ap4A, particularly in the context of the DNA damage response.[5]

B. Degradation

The hydrolysis of bis-adenosine compounds is carried out by specific phosphohydrolases, which can cleave the polyphosphate chain either symmetrically or asymmetrically. In humans, two key enzymes are responsible for maintaining low basal levels of these molecules:

  • Fragile Histidine Triad (Fhit) Protein (NUDT1): This tumor suppressor protein exhibits hydrolase activity, with a preference for asymmetrically cleaving Ap3A to yield AMP and ADP.

  • Nudix Hydrolase 2 (NUDT2), also known as Ap4A hydrolase (ApaH): This enzyme asymmetrically hydrolyzes Ap4A into AMP and ATP.[6][7]

The activity of these hydrolases is crucial for cellular homeostasis, and their dysregulation has been linked to various pathological conditions, including cancer.

II. Quantitative Data on Bis-Adenosine Compounds

The following tables summarize key quantitative data related to the intracellular concentrations, enzyme kinetics, and binding affinities of bis-adenosine compounds.

Table 1: Intracellular Concentrations of Ap3A and Ap4A in Various Cell Lines

Cell LineConditionAp3A Concentration (pmol/106 cells)Ap4A Concentration (pmol/106 cells)Reference
HEK293TBasal0.70.9[8]
HEK293Basal0.0790.5[8]
AA8 (Chinese Hamster Ovary)Basal3.050.63[8]
KBM-7 (Chronic Myelogenous Leukemia)Basal--[9]
KBM-7 NUDT2 knockoutBasal-175-fold increase vs. WT[9]
Artemia larvaeBasal~3.8~1.9[1]
Artemia larvaeHeat shock (40°C)1.8-fold increase1.8-fold increase[1]

Table 2: Kinetic Parameters of Enzymes Involved in Bis-Adenosine Compound Metabolism

EnzymeSubstrateKmkcatReference
Rat Liver Lysyl-tRNA SynthetaseATP (for Ap4A synthesis)2.1 mM-[2]
Rat Liver Lysyl-tRNA SynthetaseAMP (for Ap4A synthesis)1.5 mM-[2]
E. coli ApaHAp4A37 µM37 s-1[10]
E. coli ApaHAp5A14 µM33 s-1[10]
Human Platelet Ap3Aase (Fhit-like)ε-(Ap3A)Lower than other mammalian Ap3Aases-[11]

Table 3: Binding Affinities of Bis-Adenosine Compounds to Target Proteins

ProteinLigandKd / Ki / IC50MethodReference
Rat Liver Lysyl-tRNA SynthetaseAp4A (inhibitor of aminoacylation)Ki = 2.5 µMEnzyme kinetics[2]
HeLa DNA Polymerase α-associated Ap4A binding protein (A1 subunit)8-N3-Ap4AHalf-maximal binding at 0.15 µMPhotoaffinity labeling[12]
Chromaffin Cell Receptors (Very High Affinity Site)[3H]-Ap4AKd = 8 ± 0.65 x 10-11 MRadioligand binding[13]
Chromaffin Cell Receptors (High Affinity Site)[3H]-Ap4AKd = 5.6 ± 0.53 x 10-9 MRadioligand binding[13]

III. Key Biological Roles and Signaling Pathways

Bis-adenosine compounds are implicated in a multitude of cellular functions, acting as signaling molecules in critical pathways.

A. DNA Replication and Damage Response

Ap4A levels have been shown to increase significantly in response to DNA damage induced by agents like mitomycin C.[5] This accumulation is thought to play a role in inhibiting the initiation of DNA replication, providing the cell with time to repair the damage before proceeding with cell division.[5] DNA ligase III is believed to be a primary enzyme responsible for this damage-induced Ap4A synthesis.[5]

DNA_Damage_Response DNA_Damage DNA Damage (e.g., Mitomycin C) DNA_Ligase_III DNA Ligase III DNA_Damage->DNA_Ligase_III activates Ap4A Ap4A (Increased levels) DNA_Ligase_III->Ap4A synthesizes DNA_Polymerase_Alpha DNA Polymerase α Ap4A->DNA_Polymerase_Alpha inhibits Cell_Cycle_Arrest Cell Cycle Arrest Ap4A->Cell_Cycle_Arrest promotes Replication_Initiation DNA Replication Initiation DNA_Polymerase_Alpha->Replication_Initiation mediates

Ap4A in the DNA Damage Response
B. Immune Regulation: The cGAS-STING Pathway

Recent studies have unveiled a fascinating role for Ap4A in modulating the innate immune response through the cGAS-STING pathway. LysRS can synthesize Ap4A, which then competes with the second messenger cGAMP for binding to the STING protein. This competition can dampen the STING-dependent inflammatory response.[14]

cGAS_STING_Pathway Cytosolic_DNA Cytosolic DNA cGAS cGAS Cytosolic_DNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates Inflammatory_Response Inflammatory Response STING->Inflammatory_Response induces LysRS Lysyl-tRNA Synthetase (LysRS) Ap4A Ap4A LysRS->Ap4A synthesizes Ap4A->STING inhibits (competes with cGAMP)

Modulation of the cGAS-STING pathway by Ap4A
C. Heat Shock Response

The accumulation of Ap4A is a conserved response to heat shock, suggesting its role as a heat alarmone.[1] It is proposed that Ap4A may allosterically activate molecular chaperones to promote protein folding and degradation, and also inhibit IMPDH activity to decrease guanosine nucleotide levels, thereby reducing protein translation capacity.[1]

D. Purinergic Signaling

Extracellular bis-adenosine compounds can act as ligands for purinergic receptors, a family of receptors involved in a wide array of physiological processes, including neurotransmission, inflammation, and cardiovascular function.[15][16] The interaction of ApnA with these receptors can trigger downstream signaling cascades, although the precise roles and receptor subtypes involved are still under active investigation.[17]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of bis-adenosine compounds.

A. Quantification of Intracellular Bis-Adenosine Compounds by HPLC-MS/MS

This protocol describes the extraction and quantification of Ap3A and Ap4A from cultured cells using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

1. Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol/water (80:20, v/v), pre-chilled to -80°C

  • Internal standards (e.g., 13C10-Ap3A and 13C10-Ap4A)

  • HPLC system coupled to a triple quadrupole mass spectrometer

  • HILIC (Hydrophilic Interaction Liquid Chromatography) column

  • Mobile phase A: Ammonium acetate in water

  • Mobile phase B: Acetonitrile

2. Procedure:

  • Cell Culture and Harvesting: Grow cells to the desired confluency. For suspension cells, count and pellet a known number of cells. For adherent cells, wash with ice-cold PBS and then add the extraction solution directly to the plate.

  • Extraction:

    • Add a defined volume of pre-chilled 80% methanol containing the internal standards to the cell pellet or plate.

    • Incubate at -80°C for at least 30 minutes to ensure cell lysis and protein precipitation.

    • Scrape the cells (for adherent cultures) and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness using a vacuum concentrator.

    • Reconstitute the dried extract in a small, known volume of the initial mobile phase.

  • HPLC-MS/MS Analysis:

    • Inject the reconstituted sample onto the HILIC column.

    • Separate the analytes using a gradient of mobile phases A and B.

    • Detect and quantify Ap3A, Ap4A, and their internal standards using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of Ap3A and Ap4A.

    • Calculate the concentration of the endogenous compounds in the samples by normalizing to the signal of the internal standards and comparing to the standard curve.[8][18][19]

HPLC_MS_Workflow Start Cell Sample (Known cell number) Extraction Extraction with 80% Methanol + Internal Standards Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Evaporation to Dryness Supernatant->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Injection HPLC-MS/MS Analysis Reconstitution->Injection Data_Analysis Quantification using Standard Curve Injection->Data_Analysis

Workflow for ApnA Quantification
B. In Vitro Synthesis of Ap4A using Lysyl-tRNA Synthetase

This protocol outlines the enzymatic synthesis of Ap4A for use in various assays.

1. Materials:

  • Purified Lysyl-tRNA Synthetase (LysRS)

  • ATP

  • AMP (optional, depending on the specific reaction conditions)[2]

  • tRNALys (optional, can enhance the reaction)[20]

  • Reaction buffer (e.g., Tris-HCl with MgCl2 and KCl)

  • Zinc chloride (ZnCl2)

  • Inorganic pyrophosphatase

  • HPLC system for purification

2. Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, ATP, and other components (AMP, tRNALys, ZnCl2, inorganic pyrophosphatase) at their optimal concentrations.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Enzymatic Reaction:

    • Initiate the reaction by adding a known amount of purified LysRS.

    • Incubate the reaction for a defined period (e.g., 1-2 hours) at the optimal temperature.

  • Reaction Termination:

    • Stop the reaction by heat inactivation of the enzyme (e.g., 95°C for 5 minutes) or by adding a quenching solution (e.g., perchloric acid followed by neutralization).

  • Purification:

    • Purify the synthesized Ap4A from the reaction mixture using anion-exchange or reverse-phase HPLC.

  • Quantification and Verification:

    • Quantify the purified Ap4A using UV-Vis spectrophotometry based on its extinction coefficient.

    • Verify the identity of the product using mass spectrometry.[2][3][20]

C. Fhit Hydrolase Activity Assay using a Fluorogenic Substrate

This protocol describes a continuous assay to measure the hydrolase activity of the Fhit protein.

1. Materials:

  • Purified Fhit protein

  • Fluorogenic Fhit substrate (e.g., a synthetic Ap3A analog linked to a fluorophore and a quencher)

  • Assay buffer (e.g., HEPES buffer with MgCl2)

  • 96-well black microplate

  • Fluorescence microplate reader

2. Procedure:

  • Assay Setup:

    • In the wells of a 96-well plate, add the assay buffer and the fluorogenic substrate.

    • Include control wells with no enzyme (substrate only) and no substrate (enzyme only).

  • Enzyme Addition:

    • Initiate the reaction by adding the purified Fhit protein to the wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

    • Measure the increase in fluorescence over time in kinetic mode. The cleavage of the substrate by Fhit separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.

    • For inhibitor studies, perform the assay in the presence of varying concentrations of the inhibitor and calculate the IC50 value.[21][22][23]

V. Therapeutic Potential and Future Directions

The multifaceted roles of bis-adenosine compounds in cellular stress responses, immune regulation, and DNA metabolism make them and their associated enzymes attractive targets for therapeutic intervention.

  • Cancer Therapy: The involvement of the Fhit tumor suppressor in Ap3A metabolism suggests that modulating the levels of this dinucleotide could be a viable strategy in cancer treatment. Furthermore, the role of Ap4A in the DNA damage response opens up possibilities for sensitizing cancer cells to chemotherapy.

  • Inflammatory and Autoimmune Diseases: The ability of Ap4A to modulate the STING pathway highlights its potential as a target for the development of novel anti-inflammatory and immunomodulatory drugs.

  • Infectious Diseases: The role of Ap4A in bacterial stress responses and biofilm formation suggests that targeting its metabolism could be a novel antibacterial strategy.

Future research will likely focus on elucidating the full spectrum of protein targets for bis-adenosine compounds, further dissecting their complex signaling networks, and developing specific and potent modulators of their synthesis and degradation for therapeutic applications. The continued development of sensitive and robust analytical techniques will be crucial for advancing our understanding of these enigmatic yet fundamentally important signaling molecules.

References

An In-depth Technical Guide to the Comparative Cellular Signaling of Me-Bis(ADP) and ADP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine diphosphate (ADP) is a critical signaling molecule that mediates a wide range of physiological processes, primarily through the activation of purinergic P2Y receptors. The P2Y1 receptor, a key player in platelet aggregation and thrombosis, is a Gq-coupled receptor that, upon activation by ADP, initiates a signaling cascade leading to intracellular calcium mobilization. In contrast, Methylene-bis(ADP) (Me-Bis(ADP)), and its more potent analogue MRS2500, acts as a highly potent and selective competitive antagonist of the P2Y1 receptor, effectively blocking ADP-mediated signaling. This technical guide provides a comprehensive comparison of the cellular signaling mechanisms of ADP and Me-Bis(ADP), with a focus on the P2Y1 receptor. We present a compilation of quantitative data, detailed experimental protocols for studying these molecules, and visual representations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and cellular signaling.

Introduction to ADP and Me-Bis(ADP) in Cellular Signaling

Adenosine diphosphate (ADP) is a ubiquitous nucleotide that plays a dual role in cellular bioenergetics and signaling. As a signaling molecule, extracellular ADP activates a family of G protein-coupled receptors (GPCRs) known as P2Y receptors, which are involved in numerous physiological processes, including thrombosis, inflammation, and neurotransmission.[1] Human platelets express two key P2Y receptors that respond to ADP: the P2Y1 receptor, which couples to Gq to initiate platelet shape change and transient aggregation, and the P2Y12 receptor, which couples to Gi to sustain and amplify the aggregation response.[2][3]

Methylene-bis(ADP) and its potent analogue, 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate (MRS2500), are synthetic molecules designed as specific antagonists for the P2Y1 receptor.[4][5] By competitively binding to the P2Y1 receptor, Me-Bis(ADP) and its derivatives block the binding of ADP, thereby inhibiting the initiation of ADP-induced platelet aggregation.[1][6] This makes them valuable tools for dissecting the P2Y1 signaling pathway and promising candidates for antithrombotic therapies.[5][7]

Signaling Pathways

ADP-Mediated P2Y1 Receptor Activation

ADP binding to the P2Y1 receptor triggers a conformational change that activates the associated Gq protein.[8] This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, initiates downstream signaling events that culminate in platelet shape change and the initial phase of aggregation.[2][8]

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Binds Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Platelet_Response Platelet Shape Change & Aggregation Ca_release->Platelet_Response PKC->Platelet_Response

Caption: ADP-P2Y1 Receptor Signaling Pathway.
Me-Bis(ADP) (MRS2500) Antagonism of the P2Y1 Receptor

Me-Bis(ADP), specifically its potent analog MRS2500, acts as a competitive antagonist at the P2Y1 receptor. It binds to the same orthosteric site as ADP but does not induce the conformational change required for Gq protein activation.[9] By occupying the binding site, MRS2500 prevents ADP from activating the receptor, thereby inhibiting the entire downstream signaling cascade, including PLC activation and intracellular calcium mobilization.[1][9] Molecular dynamics simulations suggest that while ADP binding disrupts an ionic lock within the receptor, leading to its activation, MRS2500 stabilizes this ionic lock, maintaining the receptor in an inactive state.[9]

Antagonist_Mechanism cluster_interaction Receptor Interaction ADP ADP (Agonist) P2Y1 P2Y1 Receptor ADP->P2Y1 Binds & Activates MRS2500 Me-Bis(ADP) / MRS2500 (Antagonist) MRS2500->P2Y1 Binds & Blocks Signaling Downstream Signaling (Ca²⁺ Mobilization) MRS2500->Signaling Inhibits P2Y1->Signaling Activation Leads to

Caption: Competitive Antagonism by Me-Bis(ADP).

Quantitative Data Comparison

The following tables summarize the quantitative data for ADP, its potent analog 2-MeSADP, and the P2Y1 receptor antagonist Me-Bis(ADP) (MRS2500).

Agonist Receptor Parameter Value Cell/System Reference
2-MeSADPHuman P2Y1EC501.2 ± 0.2 nMCOS-7 cells[6]
2-MeSADPHuman P2Y1pEC508.29Recombinant[5]
2-MeSADPHuman P2Y12EC505 nMRecombinant[5]
2-MeSADPHuman P2Y13EC5019 nMRecombinant[5]
Antagonist Receptor Parameter Value Cell/System Reference
Me-Bis(ADP) (MRS2500)Human P2Y1Ki0.78 nMRecombinant human P2Y1[10][11]
Me-Bis(ADP) (MRS2500)Human P2Y1IC500.95 nMHuman washed platelets (ADP-induced aggregation)[10][11]
Me-Bis(ADP) (MRS2500)Human P2Y1IC500.49 µMHuman platelet-rich plasma (ADP-induced aggregation)[10]

Experimental Protocols

Radioligand Binding Assay for P2Y1 Receptor

This protocol is adapted from studies characterizing [3H]MRS2279 and [32P]MRS2500 binding to the P2Y1 receptor.[11]

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of Me-Bis(ADP) analogs or to measure the inhibition constant (Ki) of unlabeled ligands.

Materials:

  • HEK293 or Sf9 cells expressing the human P2Y1 receptor.

  • Membrane preparation buffer (e.g., Tris-HCl with MgCl2).

  • Radiolabeled antagonist (e.g., [3H]MRS2279 or [32P]MRS2500).

  • Unlabeled ligands (ADP, Me-Bis(ADP)/MRS2500) for competition assays.

  • Scintillation fluid and counter.

  • Glass fiber filters.

Procedure:

  • Membrane Preparation: Culture and harvest P2Y1-expressing cells. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation with increasing concentrations of the radiolabeled ligand (for saturation binding) or a fixed concentration of radioligand and increasing concentrations of a competing unlabeled ligand (for competition binding).

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine Kd, Bmax, and Ki values.

Radioligand_Binding_Workflow start Start prep_membranes Prepare P2Y1-expressing cell membranes start->prep_membranes setup_assay Set up binding assay: - Membranes - Radioligand - +/- Unlabeled ligand prep_membranes->setup_assay incubate Incubate to equilibrium setup_assay->incubate filter_wash Filter and wash to separate bound/free ligand incubate->filter_wash count Quantify radioactivity filter_wash->count analyze Analyze data (Kd, Bmax, Ki) count->analyze end End analyze->end

References

Me-Bis(ADP) as a Chemical Probe: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N(6)-methyl-2'-deoxyadenosine-3',5'-bisphosphate, a compound commonly referred to in the scientific literature as MRS 2179, and likely the molecule of interest for "Me-Bis(ADP)". It is a potent and selective antagonist of the P2Y1 receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP). Its utility as a chemical probe has been demonstrated in a variety of research areas, including thrombosis, neuroscience, and inflammation.

Core Compound Data: N(6)-methyl-2'-deoxyadenosine-3',5'-bisphosphate (MRS 2179)

N(6)-methyl-2'-deoxyadenosine-3',5'-bisphosphate (MRS 2179) is a key chemical probe for studying the function of the P2Y1 receptor. Its selectivity allows for the specific interrogation of P2Y1-mediated signaling pathways.

Quantitative Data for MRS 2179

The following table summarizes the key quantitative parameters reported for MRS 2179, providing a clear indication of its potency and selectivity as a P2Y1 receptor antagonist.

ParameterValueSpecies/SystemAssay TypeReference
pA2 6.55 ± 0.05Human PlateletsPlatelet Aggregation[1]
K_B_ 100 nMHuman P2Y1 ReceptorFunctional Assay
K_i_ 84 nMHuman Platelet MembranesRadioligand Binding ([3H]MRS2279)[2]
IC_50_ 3.5 µMRat ColonEFS-induced Relaxation[3]
IC_50_ 13.1 µMRat ColonEFS-induced Rebound Contraction[3]
Selectivity Profile of MRS 2179

The selectivity of a chemical probe is crucial for the unambiguous interpretation of experimental results. MRS 2179 demonstrates significant selectivity for the P2Y1 receptor over other P2Y and P2X receptor subtypes.

Receptor SubtypeIC_50_ ValueReference
P2X11.15 µM
P2X312.9 µM
P2X2, P2X4No significant activity
P2Y2, P2Y4, P2Y6No significant activity

Signaling Pathway of the P2Y1 Receptor

The P2Y1 receptor is a Gq-coupled GPCR. Upon activation by its endogenous agonist ADP, it initiates a signaling cascade that leads to an increase in intracellular calcium concentration. MRS 2179 acts by competitively blocking the binding of ADP to the P2Y1 receptor, thereby inhibiting this downstream signaling.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Binds and Activates MRS2179 MRS 2179 (Me-Bis(ADP)) MRS2179->P2Y1 Competitively Inhibits Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca2_cyto->Cellular_Response Mediates PKC->Cellular_Response Mediates

P2Y1 Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the activity of Me-Bis(ADP) (MRS 2179).

ADP-Induced Platelet Aggregation Assay

This assay measures the ability of platelets to aggregate in response to ADP and the inhibitory effect of antagonists like MRS 2179.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy, consenting donors into tubes containing 3.8% trisodium citrate (9:1 blood to citrate ratio).[4]

    • Centrifuge the blood at a low speed (e.g., 240 x g) for 10-15 minutes at room temperature to separate the PRP from red and white blood cells.[4]

    • Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes. PPP is used as a blank and for 100% aggregation reference.

  • Aggregation Measurement (Light Transmission Aggregometry - LTA):

    • Use a platelet aggregometer. Place a cuvette with PRP in the sample well and a cuvette with PPP in the reference well.

    • Warm the PRP sample to 37°C with stirring (e.g., 900-1200 rpm).

    • To test the effect of MRS 2179, pre-incubate the PRP with the desired concentration of the antagonist for a specified time (e.g., 2-5 minutes) before adding the agonist.

    • Initiate platelet aggregation by adding a known concentration of ADP (e.g., 5 µM).[5]

    • Record the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.[6]

  • Data Analysis:

    • The extent of aggregation is expressed as the percentage change in light transmission, with 0% being the baseline PRP and 100% being the PPP.

    • For antagonist studies, generate dose-response curves to calculate IC_50_ values. The pA2 value can be determined using a Schild plot analysis to quantify the potency of the competitive antagonist.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood (in 3.8% Trisodium Citrate) Centrifuge1 Low-Speed Centrifugation (e.g., 240 x g, 10-15 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (e.g., 2000 x g, 10 min) Centrifuge1->Centrifuge2 Aggregometer Platelet Aggregometer (37°C, with stirring) PRP->Aggregometer PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Aggregometer Preincubation Pre-incubate PRP with MRS 2179 or vehicle Aggregometer->Preincubation Add_ADP Add ADP (e.g., 5 µM) Preincubation->Add_ADP Measure_LT Measure Light Transmission over time Add_ADP->Measure_LT Plot Plot % Aggregation vs. Time Measure_LT->Plot Calculate Calculate IC50 or pA2 Plot->Calculate

Workflow for Platelet Aggregation Assay
Intracellular Calcium Mobilization Assay

This assay directly measures the functional consequence of P2Y1 receptor activation (or inhibition) by monitoring changes in intracellular calcium levels.

Methodology:

  • Cell Preparation and Dye Loading:

    • Use a suitable cell line endogenously expressing or recombinantly overexpressing the P2Y1 receptor (e.g., 1321N1 human astrocytoma cells).[7]

    • Culture the cells in appropriate media and seed them into 96-well or 384-well plates.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Krebs buffer) for 30-60 minutes at 37°C.[8] Intracellular esterases cleave the AM ester, trapping the dye inside the cells.[9]

  • Fluorescence Measurement:

    • Wash the cells to remove excess extracellular dye.

    • Use a fluorescence plate reader with automated injection capabilities (e.g., a FLIPR or FlexStation).[10]

    • Establish a baseline fluorescence reading.

    • To test for antagonist activity, inject MRS 2179 at various concentrations and incubate for a defined period.

    • Inject the agonist (e.g., ADP or 2-MeSADP) and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • Plot the fluorescence response against time.

    • For antagonist characterization, determine the IC_50_ value from concentration-response curves.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Fluorescence Measurement cluster_analysis Data Analysis Cells Seed P2Y1-expressing cells in multi-well plate Dye_Loading Load cells with Ca2+-sensitive dye (e.g., Fluo-4 AM, 37°C) Cells->Dye_Loading Wash Wash to remove extracellular dye Dye_Loading->Wash Plate_Reader Fluorescence Plate Reader (e.g., FLIPR) Wash->Plate_Reader Baseline Establish Baseline Fluorescence Plate_Reader->Baseline Add_Antagonist Inject MRS 2179 (or vehicle) Baseline->Add_Antagonist Add_Agonist Inject ADP (or 2-MeSADP) Add_Antagonist->Add_Agonist Record Record Fluorescence over time Add_Agonist->Record Plot_Response Plot Fluorescence Response vs. Time Record->Plot_Response Calculate_IC50 Calculate IC50 Plot_Response->Calculate_IC50

Workflow for Intracellular Calcium Mobilization Assay
Radioligand Binding Assay

This assay directly measures the binding of ligands to the P2Y1 receptor, allowing for the determination of affinity (K_i_) for unlabeled compounds like MRS 2179.

Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the P2Y1 receptor in a cold lysis buffer.[11]

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[11]

    • Wash the membrane pellet and resuspend in a suitable binding buffer. Determine the protein concentration (e.g., using a BCA assay).[11]

  • Competition Binding Assay:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]MRS2279 or [32P]MRS2500), and varying concentrations of the unlabeled competitor (MRS 2179).[2][12]

    • Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 30°C or 4°C).[2][11]

    • Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters). The filters will trap the membranes with the bound radioligand.[11]

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.[11]

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist.

    • Specific binding is calculated as total binding minus non-specific binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC_50_.

    • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[11]

Conclusion

N(6)-methyl-2'-deoxyadenosine-3',5'-bisphosphate (MRS 2179), or "Me-Bis(ADP)", is a valuable and well-characterized chemical probe for the study of P2Y1 receptor pharmacology and physiology. Its high potency and selectivity, combined with the availability of robust experimental protocols, make it an indispensable tool for researchers in academia and the pharmaceutical industry. The data and methodologies presented in this guide provide a solid foundation for the effective use of this compound in elucidating the roles of the P2Y1 receptor in health and disease.

References

An In-Depth Technical Guide to the Interaction of 2-MeSADP with Purinergic P2Y Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular nucleotides, such as adenosine diphosphate (ADP), play a pivotal role in a myriad of physiological processes through their interaction with purinergic receptors. The stable ADP analog, 2-methylthioadenosine 5'-diphosphate (2-MeSADP), has emerged as a crucial pharmacological tool for elucidating the function and signaling pathways of the P2Y receptor subfamily, particularly the P2Y1, P2Y12, and P2Y13 subtypes. These receptors are critically involved in platelet aggregation, immune responses, and neurotransmission, making them attractive targets for therapeutic intervention. This guide provides a comprehensive technical overview of the interaction between 2-MeSADP and these key P2Y receptors, presenting quantitative binding and functional data, detailed experimental methodologies, and visual representations of the associated signaling cascades.

Introduction to 2-MeSADP and P2Y Receptors

Purinergic signaling is mediated by a diverse family of receptors that are activated by extracellular purines and pyrimidines.[1] The P2Y receptors are a major class of G protein-coupled receptors (GPCRs) that are activated by nucleotides such as ATP, ADP, UTP, and UDP.[2] Among these, the ADP-sensitive P2Y1, P2Y12, and P2Y13 receptors have garnered significant attention due to their physiological and pathological relevance.

2-MeSADP is a potent and stable analog of ADP that exhibits high affinity for these receptors, making it an invaluable tool for their characterization. Unlike ADP, which is rapidly degraded by ectonucleotidases, 2-MeSADP offers a longer duration of action in experimental settings. Understanding the precise nature of the interaction between 2-MeSADP and its target receptors is fundamental for the development of novel therapeutics targeting platelet aggregation, inflammation, and neurological disorders.

Quantitative Data on Ligand-Receptor Interactions

The affinity and potency of 2-MeSADP and various antagonists at P2Y1, P2Y12, and P2Y13 receptors have been quantified in numerous studies. The following tables summarize key binding affinity (Ki) and functional potency (EC50/IC50) values, providing a comparative overview for researchers.

Table 1: Agonist (2-MeSADP) Affinity and Potency

Receptor SubtypeSpeciesAssay TypeParameterValue (nM)
P2Y1HumanPhospholipase C ActivationpEC50: 8.29~5.1
P2Y1TurkeyCalcium MobilizationEC502.5 - 4
P2Y12Human[3H]2MeSADP BindingKd4.57
P2Y12HumanFunctional AssayEC505
P2Y13HumanFunctional AssayEC5019
P2Y13MouseFunctional AssayEC506.2

Data compiled from multiple sources.[3][4][5]

Table 2: Antagonist Affinity and Potency

AntagonistTarget ReceptorSpeciesAssay TypeParameterValue (nM)
MRS2500P2Y1Human[3H]MRS2500 BindingKi0.78
MRS2500P2Y1HumanPlatelet Aggregation InhibitionIC500.95
MRS2179P2Y1TurkeyCompetitive AntagonismKb102
MRS2179P2Y1HumanPlatelet Aggregation Inhibition--
AR-C67085P2Y12/P2Y13HumanAntagonist Assay-Potent Antagonist

Data compiled from multiple sources.[6][7][8]

Signaling Pathways

The activation of P2Y1, P2Y12, and P2Y13 receptors by 2-MeSADP initiates distinct intracellular signaling cascades.

P2Y1 Receptor Signaling

The P2Y1 receptor is coupled to the Gq/11 family of G proteins.[9] Upon agonist binding, Gq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The subsequent rise in intracellular Ca2+ is a key event in P2Y1-mediated cellular responses, such as the initial phase of platelet shape change.[10]

P2Y1_Signaling cluster_membrane Plasma Membrane P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes TwoMeSADP 2-MeSADP TwoMeSADP->P2Y1 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca_release->Cellular_Response P2Y12_13_Signaling cluster_membrane Plasma Membrane P2Y12_13 P2Y12 / P2Y13 Receptor Gi Gi P2Y12_13->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP cAMP AC->cAMP produces TwoMeSADP 2-MeSADP TwoMeSADP->P2Y12_13 ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., Sustained Platelet Aggregation) cAMP->Cellular_Response Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation (Receptor Source) Start->Membrane_Prep Incubation Incubation: Membranes + Radioligand + Competitor Membrane_Prep->Incubation Filtration Vacuum Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting (Quantification) Filtration->Counting Analysis Data Analysis (IC50, Ki determination) Counting->Analysis End End Analysis->End Calcium_Mobilization_Workflow Start Start Cell_Plating Plate Cells Expressing P2Y1 Receptor Start->Cell_Plating Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Plating->Dye_Loading Stimulation Stimulate with 2-MeSADP (Agonist) Dye_Loading->Stimulation Measurement Measure Fluorescence (e.g., FLIPR) Stimulation->Measurement Analysis Data Analysis (EC50 determination) Measurement->Analysis End End Analysis->End Platelet_Aggregation_Workflow Start Start Blood_Collection Collect Anticoagulated Blood Start->Blood_Collection PRP_Prep Prepare Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Prep Calibration Calibrate Aggregometer with PRP and PPP PRP_Prep->Calibration Aggregation Induce Aggregation with Agonist (2-MeSADP) Calibration->Aggregation Measurement Measure Light Transmittance Aggregation->Measurement Analysis Data Analysis (% Aggregation, IC50) Measurement->Analysis End End Analysis->End

References

A Technical Guide to the Function of Methylated Nucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core functions of methylated nucleotides in both DNA and RNA. It details the molecular mechanisms, regulatory roles, and key signaling pathways influenced by these epigenetic and epitranscriptomic modifications. Furthermore, it includes detailed protocols for cornerstone experimental techniques used in their study and presents quantitative data to illustrate the impact of methylation on molecular interactions and gene expression.

The Machinery of Nucleotide Methylation

Nucleotide methylation is a dynamic and reversible process governed by three main classes of proteins: "writers," which add methyl groups; "erasers," which remove them; and "readers," which recognize and bind to methylated nucleotides to elicit a functional response.

DNA Methylation

In mammals, DNA methylation primarily involves the addition of a methyl group to the 5th carbon of a cytosine residue, forming 5-methylcytosine (5mC), predominantly within CpG dinucleotides.[1][2] This process is essential for normal development, genomic imprinting, and the silencing of transposable elements.[3]

  • Writers (DNA Methyltransferases - DNMTs):

    • DNMT1: The maintenance methyltransferase that copies existing methylation patterns to daughter strands during DNA replication.[3][4]

    • DNMT3A and DNMT3B: De novo methyltransferases that establish new methylation patterns during early development.[3][4]

  • Erasers (Demethylases):

    • TET (Ten-Eleven Translocation) Enzymes: These enzymes catalyze the iterative oxidation of 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC), initiating a pathway for demethylation.[4]

  • Readers (Methyl-CpG-Binding Proteins):

    • MBD (Methyl-CpG-Binding Domain) Proteins: This family of proteins recognizes and binds to methylated CpG sites, recruiting other proteins to modify chromatin and repress gene transcription.[3][5]

DNA_Methylation_Machinery Diagram 1: Core DNA Methylation Machinery cluster_writers Writers cluster_erasers Erasers cluster_readers Readers DNMT1 DNMT1 (Maintenance) mDNA Methylated DNA (5mC) DNMT1->mDNA Copies pattern DNMT3A_B DNMT3A/3B (De Novo) DNMT3A_B->mDNA Establishes pattern TETs TET Enzymes (Oxidation) DNA DNA (Cytosine) TETs->DNA Leads to demethylation MBDs MBD Proteins (Binding) Gene_Silencing Gene Silencing MBDs->Gene_Silencing Recruits repressors DNA->DNMT3A_B mDNA->TETs Is oxidized by mDNA->MBDs Is bound by

Caption: Core components of the DNA methylation system.

RNA Methylation (N6-methyladenosine - m6A)

N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA and is also found on other RNA types.[6][7] It is a dynamic mark that regulates nearly every aspect of the mRNA lifecycle.[8]

  • Writers (m6A Methyltransferase Complex):

    • A complex including METTL3 (the catalytic subunit) and METTL14 (the RNA-binding platform) installs the m6A mark.[6][9]

  • Erasers (m6A Demethylases):

    • FTO (Fat mass and obesity-associated protein) and ALKBH5 remove the m6A modification.[9][10]

  • Readers (m6A-Binding Proteins):

    • YTH Domain Family Proteins (YTHDF1, YTHDF2, YTHDF3): These cytoplasmic proteins recognize m6A and mediate its effects on mRNA translation and decay.[6][10]

RNA_m6A_Machinery Diagram 2: Core RNA m6A Machinery cluster_writers Writers cluster_erasers Erasers cluster_readers Readers METTL3_14 METTL3/14 Complex m6A_RNA m6A-modified mRNA METTL3_14->m6A_RNA Adds m6A FTO_ALKBH5 FTO / ALKBH5 RNA mRNA (Adenosine) FTO_ALKBH5->RNA Removes m6A YTHDF YTHDF Proteins Downstream_Effects mRNA Splicing Translation Decay YTHDF->Downstream_Effects Mediates effects RNA->METTL3_14 m6A_RNA->FTO_ALKBH5 Is demethylated by m6A_RNA->YTHDF Is bound by

Caption: Key regulators of the m6A RNA modification.

Core Functions of Methylated Nucleotides

DNA Methylation: A Guardian of the Genome and Regulator of Expression

Transcriptional Regulation: DNA methylation is a cornerstone of epigenetic gene regulation.[1] When located in a gene promoter, particularly within CpG islands, it typically acts to repress gene transcription.[3] This silencing occurs through two primary mechanisms:

  • Inhibition of Transcription Factor Binding: The methyl group can physically impede the binding of transcription factors to their DNA recognition sites.[1][11]

  • Recruitment of Repressive Complexes: MBD proteins bind to methylated DNA and recruit additional proteins, such as histone deacetylases (HDACs) and chromatin remodelers, which create a compact, inactive chromatin state (heterochromatin) that is inaccessible to the transcriptional machinery.[3][5]

Transcriptional_Repression_Pathway Diagram 3: DNA Methylation-Mediated Gene Silencing cluster_dna Gene Promoter cluster_proteins Repressive Complex promoter CpG Island (Methylated) MBD MBD Protein promoter->MBD recruits TF Transcription Factor promoter->TF blocks binding HDAC HDAC MBD->HDAC recruits Remodeler Other Repressors MBD->Remodeler recruits Chromatin Open Chromatin (Euchromatin) HDAC->Chromatin modify Remodeler->Chromatin modify Silenced_Chromatin Closed Chromatin (Heterochromatin) Chromatin->Silenced_Chromatin compacts to Transcription_Blocked Transcription Blocked Silenced_Chromatin->Transcription_Blocked

Caption: Signaling pathway for transcriptional repression.

DNA Replication and Repair: DNA methylation is critical for maintaining genome integrity. In prokaryotes, transient "hemimethylation" of DNA after replication allows the mismatch repair machinery to distinguish the newly synthesized (unmethylated) strand from the parental (methylated) template strand, ensuring high-fidelity replication.[3][12] In mammals, the maintenance methyltransferase DNMT1 is associated with the replication machinery to ensure the faithful propagation of methylation patterns.[13][14] Dysregulation of DNMT1 can lead to replication stress and genomic instability.[13]

RNA m6A Methylation: A Post-Transcriptional Fine-Tuner

The m6A modification adds a critical layer of post-transcriptional regulation, influencing multiple aspects of mRNA metabolism.[6][10]

  • mRNA Stability: The reader protein YTHDF2 is a key mediator of m6A's effect on mRNA stability. It selectively recognizes m6A-modified transcripts and shuttles them to processing bodies (P-bodies) for degradation.[6]

  • mRNA Translation: The reader YTHDF1 promotes the translation of m6A-modified mRNAs by interacting with translation initiation factors.

  • Splicing and Processing: m6A modification can influence pre-mRNA splicing patterns, affecting the final protein product.[7][8]

Quantitative Data on Methylation Function

The functional consequences of nucleotide methylation can be quantified through various biochemical and genomic assays. The following tables summarize key quantitative data.

Table 1: Global DNA Methylation Levels in Different Species This table illustrates the wide variation in the prevalence of 5-methylcytosine across different organisms.

OrganismGenome ContextPercentage of Methylated CytosinesReference
Homo sapiens (Human)CpG~7.6%[3]
Mus musculus (Mouse)CpG~7.6%[3]
Arabidopsis thalianaCpG, CpHpG, CpHpH~14%[3]
Escherichia coliGATC (adenine)~2.3% (cytosine)[3]
Saccharomyces cerevisiaeN/AVirtually absent[3]

Table 2: Impact of CpG Methylation on Transcription Factor (TF) Binding Methylation within a TF binding site can either inhibit or enhance binding, depending on the TF family.

TF FamilyEffect of mCpG on BindingMechanismReference
bHLH, bZIP, ETSInhibitedSteric hindrance from the methyl group in the major groove[15]
Homeodomain, POU, NFATEnhancedDirect hydrophobic interactions between amino acids and the methyl group[15]
DNase IEnhanced CleavageMethylation narrows the DNA minor groove, increasing accessibility[16]

Table 3: Kinetic Parameters of DNA Methyltransferases Enzyme kinetics reveal the efficiency and substrate affinity of DNMTs. The following data are illustrative of the types of parameters measured.

EnzymeSubstrateK_m (μM)k_cat (min⁻¹)Reference
Human DNMT1Hemimethylated DNA~1N/A[17]
M.HaeIII (Bacterial)DNA165.4 ± 20.232.1 ± 5.4[18]
M.EcoP1I (Bacterial)Duplex DNAN/A (Binds DNA first)N/A[19]

Experimental Protocols for Studying Methylated Nucleotides

Analyzing DNA and RNA methylation requires specialized techniques. Below are detailed methodologies for three cornerstone approaches.

Whole-Genome Bisulfite Sequencing (WGBS)

WGBS is the gold standard for single-base resolution, genome-wide methylation analysis.[20][21]

Principle: Sodium bisulfite treatment chemically converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[22] Subsequent PCR amplification converts uracils to thymines. By comparing the sequenced DNA to a reference genome, methylated cytosines can be identified.[22]

Detailed Protocol Steps:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the sample of interest.

  • DNA Fragmentation: Shear DNA to a desired fragment size (e.g., 200-400 bp) using sonication.

  • Library Preparation: Ligate sequencing adapters to the fragmented DNA. These adapters must contain methylated cytosines to protect them from bisulfite conversion.

  • Bisulfite Conversion:

    • Denature the adapter-ligated DNA (e.g., 98°C for 10 min).[23]

    • Incubate the denatured DNA with a sodium bisulfite solution (e.g., at 64°C for 2.5 hours).[23] This converts unmethylated 'C' to 'U'.

    • Desalt the DNA using a spin column to remove bisulfite and other reagents.[24]

    • Desulfonate the DNA by incubating with a basic solution (e.g., 0.3 N NaOH) to remove sulfonyl groups.[24]

    • Purify the converted DNA.

  • PCR Amplification: Amplify the bisulfite-converted library using a high-fidelity polymerase that reads 'U' as 'T'. Use a minimal number of cycles to avoid amplification bias.

  • Sequencing: Perform high-throughput sequencing.

  • Data Analysis: Align sequencing reads to a reference genome and quantify the methylation level at each CpG site by calculating the ratio of C reads to C+T reads.

WGBS_Workflow Diagram 4: Experimental Workflow for WGBS cluster_conversion Bisulfite Conversion Steps start 1. Genomic DNA frag 2. Fragmentation (Sonication) start->frag adapt 3. Adapter Ligation (Methylated Adapters) frag->adapt bisulfite 4. Bisulfite Conversion adapt->bisulfite pcr 5. PCR Amplification bisulfite->pcr denature Denaturation seq 6. High-Throughput Sequencing pcr->seq analysis 7. Data Analysis (Alignment & Quantification) seq->analysis result Single-Base Methylation Map analysis->result treat Bisulfite Treatment (C -> U) denature->treat purify Desalting & Desulfonation treat->purify

Caption: Workflow for Whole-Genome Bisulfite Sequencing.

Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq)

MeDIP-Seq is an affinity-based method used to enrich for methylated DNA regions across the genome.[20][21][25]

Principle: An antibody specific for 5-methylcytosine is used to immunoprecipitate (IP) methylated DNA fragments.[26] These enriched fragments are then sequenced to identify methylated regions.

Detailed Protocol Steps:

  • Genomic DNA Extraction and Fragmentation: Isolate genomic DNA and sonicate to an average size of 200-500 bp.[27]

  • Denaturation: Heat-denature the fragmented DNA (e.g., 95°C for 10 min) and immediately cool on ice to create single-stranded DNA.[27][28]

  • Immunoprecipitation:

    • Incubate the denatured DNA with a monoclonal anti-5mC antibody overnight at 4°C.[27]

    • Add magnetic beads (e.g., Protein A/G) to capture the DNA-antibody complexes.

  • Washing: Perform a series of stringent washes (e.g., with a low-salt and high-salt IP buffer) to remove non-specifically bound DNA.[27][28]

  • Elution and DNA Recovery:

    • Elute the methylated DNA from the antibody-bead complex using a digestion buffer with Proteinase K.[27]

    • Purify the eluted DNA using phenol-chloroform extraction or a spin column.

  • Library Preparation and Sequencing: Prepare a sequencing library from the enriched DNA and an "input" control (a sample of the initial fragmented DNA that did not undergo IP). Sequence both the IP and input libraries.

  • Data Analysis: Align reads to a reference genome. Identify enriched regions (peaks) in the IP sample relative to the input control to map methylated regions.

MeDIP_Seq_Workflow Diagram 5: Experimental Workflow for MeDIP-Seq start 1. Genomic DNA frag 2. Fragmentation & Denaturation start->frag ip 3. Immunoprecipitation (with anti-5mC Ab) frag->ip wash 4. Washing Steps ip->wash elute 5. Elution & DNA Purification wash->elute lib 6. Library Preparation elute->lib seq 7. Sequencing lib->seq analysis 8. Data Analysis (Peak Calling) seq->analysis result Genome-Wide Methylation Profile analysis->result

Caption: Workflow for MeDIP-Sequencing.

Mass Spectrometry for Global Methylation Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly accurate and sensitive method for quantifying the absolute global levels of DNA modifications.[29][30]

Principle: DNA is enzymatically digested down to individual nucleosides. These nucleosides are then separated by liquid chromatography and identified and quantified by a mass spectrometer based on their unique mass-to-charge ratios.

Detailed Protocol Steps:

  • DNA Extraction: Isolate high-purity genomic DNA.

  • Enzymatic Digestion:

    • Digest the DNA to deoxynucleotides using a nuclease (e.g., Nuclease P1).

    • Dephosphorylate the nucleotides to nucleosides using an alkaline phosphatase (e.g., Calf Intestinal Phosphatase).[30]

  • Liquid Chromatography (LC): Inject the nucleoside mixture into an HPLC or UHPLC system. The nucleosides (dC, dG, dA, dT, and 5mC) are separated on a reverse-phase column.[30]

  • Tandem Mass Spectrometry (MS/MS):

    • The separated nucleosides are ionized (e.g., by electrospray ionization) and enter the mass spectrometer.

    • The instrument is set to detect the specific mass-to-charge transitions for each nucleoside.

  • Quantification: Generate standard curves using known concentrations of pure nucleosides. Calculate the amount of 5mC relative to the total amount of cytosine (5mC + dC) in the sample to determine the global methylation percentage.[29]

References

Methodological & Application

Application Notes and Protocols for ADP-Based Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinase-mediated phosphorylation is a fundamental cellular signaling mechanism, and its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, kinases are a major class of drug targets. A common method for assessing kinase activity and screening for inhibitors is to measure the production of adenosine diphosphate (ADP), a universal product of kinase-catalyzed phosphoryl transfer from adenosine triphosphate (ATP). This document provides detailed application notes and protocols for conducting kinase assays based on the detection of ADP.

The principle behind these assays is straightforward: the amount of ADP produced is directly proportional to the kinase activity.[1][2][3] Various methods have been developed to quantify ADP, primarily categorized into luminescence-based and fluorescence-based assays. These assays are amenable to high-throughput screening (HTS) and provide a universal platform for studying a wide range of kinases, including protein, lipid, and sugar kinases.[4][5]

Assay Principles

Luminescence-Based ADP Detection (e.g., ADP-Glo™ Kinase Assay)

Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and broad dynamic range.[4][6] The assay is typically performed in two steps:

  • Kinase Reaction & ATP Depletion: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP.[6][7][8]

  • ADP to ATP Conversion and Signal Generation: A second reagent is then added to convert the ADP produced in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is proportional to the initial amount of ADP.[6][7][8]

This method can detect very low levels of ADP, making it suitable for kinases with low activity and for screening at low substrate conversion rates.[1][4][6]

Fluorescence-Based ADP Detection

Fluorescence-based methods offer an alternative to luminescence and can be based on several principles:

  • Competitive Immunoassays (e.g., Transcreener® ADP² Assay): These assays utilize an antibody that specifically binds to ADP. A fluorescently labeled ADP tracer competes with the ADP produced in the kinase reaction for binding to the antibody. As the concentration of ADP from the kinase reaction increases, it displaces the tracer, leading to a change in fluorescence polarization or intensity.[2]

  • Coupled Enzyme Assays: In this approach, the ADP produced is used in a series of coupled enzymatic reactions that ultimately generate a fluorescent product. For example, ADP can be converted to ATP and pyruvate by pyruvate kinase. The pyruvate is then used by pyruvate oxidase to produce hydrogen peroxide, which is detected using a fluorogenic peroxidase substrate.[9]

  • Fluorescent Biosensors: Some assays employ biosensors that change their fluorescent properties upon binding to ADP.[10]

Data Presentation

Quantitative data from ADP-based kinase assays should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Example Data for Kinase Inhibition Assay
CompoundConcentration (µM)Kinase Activity (%)IC50 (µM)
Inhibitor A0.0195.20.52
0.178.5
145.1
1012.3
1002.1
Inhibitor B0.0198.115.8
0.192.4
185.7
1055.3
10025.6
DMSO Control-100-
Table 2: Example Data for Kinase Activity Titration
Kinase Concentration (nM)Signal (RLU/RFU)
0500
12500
512500
1025000
2048000
5085000

Experimental Protocols

The following are generalized protocols for performing kinase assays using luminescence- and fluorescence-based ADP detection methods. It is crucial to optimize assay conditions for each specific kinase and substrate.[11]

Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™ Principle)

Materials:

  • Kinase of interest

  • Kinase substrate (protein, peptide, lipid, or sugar)

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque multi-well plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents and bring them to room temperature. Prepare serial dilutions of test compounds (inhibitors) if applicable.

  • Set up Kinase Reaction:

    • In a 384-well plate, add the components in the following order:

      • Test compound or vehicle (e.g., DMSO).

      • Kinase.

      • Substrate/ATP mixture to initiate the reaction.

    • The final reaction volume is typically 5-20 µL.

  • Incubate: Incubate the plate at room temperature for the desired time (e.g., 30-60 minutes).

  • Terminate Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[6][7]

  • Generate Luminescent Signal: Add an equal volume of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature.[6][7]

  • Measure Luminescence: Read the luminescent signal using a plate reader. The signal is stable for several hours.[4]

Protocol 2: Fluorescence-Based Kinase Assay (Competitive Immunoassay Principle)

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Kinase reaction buffer

  • ADP-antibody

  • ADP-fluorescent tracer

  • Stop buffer

  • Black, low-volume multi-well plates (e.g., 384-well)

  • Fluorescence plate reader (capable of measuring fluorescence polarization or intensity)

Procedure:

  • Prepare Reagents: Prepare all reagents as recommended by the assay kit manufacturer.

  • Set up Kinase Reaction:

    • Add test compounds or vehicle to the wells.

    • Add the kinase to the wells.

    • Initiate the reaction by adding the ATP and substrate mixture.

  • Incubate: Incubate the plate at room temperature for a predetermined time to allow for ADP production.

  • Stop Reaction and Detect ADP:

    • Add a mixture of ADP-antibody, ADP-tracer, and stop buffer to each well.

  • Incubate: Incubate for the time specified in the kit protocol (typically 60 minutes) to allow the binding reaction to reach equilibrium.

  • Measure Fluorescence: Read the fluorescence polarization or intensity on a plate reader.

Visualizations

Kinase_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Extracellular_Signal->Receptor Binds Kinase_Cascade Downstream Kinase Cascade Receptor->Kinase_Cascade Activates Substrate Substrate Protein Kinase_Cascade->Substrate Phosphorylates ADP ADP Kinase_Cascade->ADP Produces Phosphorylated_Substrate Phosphorylated Substrate Protein Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Triggers ATP ATP ATP->ADP

Caption: General kinase signaling pathway leading to a cellular response.

ADP_Glo_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection cluster_step3 Step 3: Data Acquisition A 1. Add Kinase, Substrate, ATP, and Test Compound B 2. Incubate at Room Temperature A->B C 3. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) B->C D 4. Incubate for 40 min C->D E 5. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) D->E F 6. Incubate for 30-60 min E->F G 7. Measure Luminescence F->G

Caption: Experimental workflow for the ADP-Glo™ kinase assay.

Logical_Relationship Kinase_Activity Kinase Activity ADP_Production ADP Production Kinase_Activity->ADP_Production Directly Proportional Signal Detected Signal (Luminescence/Fluorescence) ADP_Production->Signal Directly Proportional Inhibitor Kinase Inhibitor Inhibitor->Kinase_Activity Decreases Inhibitor->Signal Indirectly Decreases

Caption: Logical relationship between kinase activity, ADP production, and signal.

References

Application Notes and Protocols for Studying ATPase Activity Using Bis(adenosine) Polyphosphate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound "Me-Bis(ADP)" is not found in standard biochemical literature, it is likely a non-standard nomenclature for a class of molecules known as bis(adenosine) polyphosphates or related bisphosphonate analogs of ADP. These compounds are structurally characterized by two adenosine moieties linked by a polyphosphate chain. Rather than serving as substrates for ATP hydrolysis, these molecules typically act as modulators—often inhibitors or, in some cases, allosteric activators—of ATPase activity.

This document provides detailed application notes and protocols for utilizing a well-characterized member of this family, P¹,P⁵-Di(adenosine-5') pentaphosphate (Ap5A) , and other related compounds to study the function and kinetics of various ATPases. These tool compounds are invaluable for dissecting the roles of specific ATPases in cellular signaling pathways and for screening potential drug candidates.

Data Presentation: Modulation of ATPase Activity by Bis(adenosine) Polyphosphates

The following table summarizes the observed effects of Ap5A and related compounds on the activity of several well-characterized ATPases. It is important to note that the effect of these compounds can be highly dependent on the specific ATPase and the experimental conditions.

CompoundATPase TargetOrganism/TissueObserved EffectQuantitative Data (IC50/Ki/Activation)Mechanism of ActionReference(s)
P¹,P⁵-Di(adenosine-5') pentaphosphate (Ap5A) Basic ATPase ActivityBullfrog Skeletal Muscle (Fragmented Sarcoplasmic Reticulum)InhibitionCompetitive inhibition noted, specific Ki not provided.Competitive Inhibition[1]
Ap5A Ca²⁺-ATPaseHuman ErythrocytesActivationPotency: Ap5A ≈ Ap6A > Ap3A ≈ Ap4A. Specific EC50 not provided.Allosteric Activation[2]
Ap5A F1-ATPaseBovine Heart MitochondriaInhibitionMaximal inhibition of ~80% observed with related Ap4A.Not explicitly defined, requires at least one vacant noncatalytic site.[3]
Ap5A Adenylate KinaseHuman HemolysatePotent InhibitionInhibition observed at concentrations ≥ 2 µM.Competitive with respect to ATP and AMP.[4]

Signaling Pathways and Experimental Workflows

Mechanism of ATPase Modulation by Ap5A

Bis(adenosine) polyphosphates like Ap5A can modulate ATPase activity through different mechanisms, primarily competitive inhibition and allosteric activation.

.dot

ATPase_Modulation cluster_inhibition Competitive Inhibition cluster_activation Allosteric Activation ATPase_I ATPase (Active Site) Products_I ADP + Pi ATPase_I->Products_I Hydrolyzes Inhibited_Complex ATPase-Ap5A Complex (Inactive) ATP_I ATP ATP_I->ATPase_I Binds Ap5A_I Ap5A Ap5A_I->ATPase_I Binds & Blocks ATPase_A ATPase (Active Site) Allosteric_Site Allosteric Site Allosteric_Site->ATPase_A Activates ATP_A ATP Activated_Complex Activated ATPase- Ap5A Complex ATP_A->Activated_Complex Binds Ap5A_A Ap5A Ap5A_A->Allosteric_Site Binds Enhanced_Products_A Increased ADP + Pi Activated_Complex->Enhanced_Products_A Enhanced Hydrolysis

Caption: Mechanisms of ATPase modulation by Ap5A.

Experimental Workflow for ATPase Inhibition/Activation Assay

The following diagram outlines a typical workflow for assessing the effect of a compound like Ap5A on ATPase activity using a colorimetric method such as the malachite green assay.

.dot

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents: - ATPase Enzyme - ATP Substrate - Ap5A (or test compound) - Assay Buffer - Malachite Green Reagent setup_rxn Set up reactions in 96-well plate: - Enzyme + Buffer - Add varying concentrations of Ap5A - Pre-incubate reagent_prep->setup_rxn start_rxn Initiate reaction by adding ATP setup_rxn->start_rxn incubation Incubate at optimal temperature (e.g., 37°C) for a defined time start_rxn->incubation stop_rxn Stop reaction by adding Malachite Green Reagent incubation->stop_rxn measure_abs Measure absorbance at ~620 nm stop_rxn->measure_abs calc_pi Calculate inorganic phosphate (Pi) released in each well measure_abs->calc_pi std_curve Generate Phosphate Standard Curve std_curve->calc_pi plot_data Plot % Inhibition/Activation vs. [Ap5A] calc_pi->plot_data determine_params Determine IC50 or EC50 plot_data->determine_params

Caption: Workflow for ATPase modulation assay.

Experimental Protocols

The following protocols are based on the widely used malachite green assay, which measures the amount of inorganic phosphate (Pi) released upon ATP hydrolysis. These can be adapted to study the inhibitory or activating effects of compounds like Ap5A.

Protocol 1: Screening for ATPase Inhibition/Activation

Objective: To determine if Ap5A (or other test compounds) inhibits or activates a specific ATPase at a single concentration.

Materials:

  • Purified ATPase enzyme

  • ATP solution (high purity)

  • Ap5A stock solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Malachite Green Reagent (commercial kit or prepared in-house)[1][2]

  • Phosphate Standard solution (for quantification)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the Malachite Green reagent according to the manufacturer's instructions or a published protocol. This typically involves mixing solutions of malachite green, ammonium molybdate, and a stabilizing agent.[1]

    • Prepare a fresh ATP solution in the assay buffer. The final concentration in the assay should be close to the Km of the ATPase, if known.

    • Dilute the purified ATPase to the desired concentration in ice-cold assay buffer.

    • Prepare a working solution of Ap5A at the desired screening concentration.

  • Assay Setup (in a 96-well plate):

    • Control Wells:

      • No Enzyme Control: Assay Buffer + ATP

      • Enzyme Control (100% activity): ATPase + Assay Buffer + ATP

    • Test Wells: ATPase + Ap5A solution + ATP

    • Add the enzyme, buffer, and Ap5A (or vehicle control) to the respective wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the ATP solution to all wells.

    • Incubate the plate at the optimal temperature for the ATPase for a fixed time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding the Malachite Green reagent to all wells.

    • Incubate at room temperature for 15-30 minutes to allow for color development.

    • Measure the absorbance at approximately 620 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "No Enzyme Control" from all other readings.

    • Calculate the percent inhibition or activation relative to the "Enzyme Control".

Protocol 2: Determination of IC50/EC50

Objective: To determine the concentration of Ap5A that causes 50% inhibition (IC50) or activation (EC50) of the ATPase activity.

Procedure:

  • Follow the same procedure as in Protocol 1, with the following modification in the Assay Setup :

    • Prepare a serial dilution of Ap5A in the assay buffer.

    • In the test wells, add the different concentrations of Ap5A to create a dose-response curve.

  • Data Analysis:

    • Calculate the percentage of ATPase activity at each Ap5A concentration relative to the control (no Ap5A).

    • Plot the percentage of activity (or inhibition/activation) against the logarithm of the Ap5A concentration.

    • Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) using appropriate software to determine the IC50 or EC50 value.

Protocol 3: Kinetic Analysis of Inhibition/Activation

Objective: To determine the kinetic parameters (e.g., Ki, Vmax, Km) and the mechanism of inhibition or activation by Ap5A.

Procedure:

  • This protocol requires a more detailed experimental setup. You will need to vary the concentration of both ATP and Ap5A.

  • Set up a matrix of reactions in a 96-well plate with varying concentrations of ATP and a few fixed concentrations of Ap5A (including a zero-concentration control).

  • Follow the general procedure for the ATPase assay as described above.

  • Data Analysis:

    • Calculate the initial reaction velocities (rate of Pi formation) for each combination of ATP and Ap5A concentrations.

    • Plot the data using methods such as Lineweaver-Burk or Michaelis-Menten plots.

    • Analyze the changes in Km and Vmax in the presence of Ap5A to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) or activation. For competitive inhibition, the apparent Km will increase with increasing inhibitor concentration, while Vmax remains unchanged. For allosteric activation, both Km and Vmax may be affected.

Conclusion

Bis(adenosine) polyphosphates, exemplified by Ap5A, are versatile tools for the study of ATPase enzymes. While not typically substrates, their ability to act as inhibitors or allosteric activators provides a means to probe the active and regulatory sites of these important enzymes. The protocols and data presented here offer a starting point for researchers to investigate the role of specific ATPases in biological processes and to screen for novel therapeutic agents that target these enzymes. It is recommended to always perform appropriate controls and to optimize assay conditions for each specific ATPase under investigation.

References

Application of Chemical Probes in Methyltransferase Research: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Information regarding a specific compound identified as "Me-Bis(ADP)" is not available in the public domain based on a comprehensive search of scientific literature. The following application notes and protocols are based on well-characterized chemical probes and general methodologies employed in methyltransferase research. These examples are intended to serve as a guide for researchers, scientists, and drug development professionals working with novel methyltransferase inhibitors.

Protein methyltransferases (PMTs) are a critical class of enzymes that catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to lysine or arginine residues on histone and non-histone proteins.[1][2] This post-translational modification plays a fundamental role in regulating gene expression, DNA repair, and signal transduction.[3] Dysregulation of PMT activity is implicated in numerous diseases, including cancer, making them attractive targets for therapeutic intervention.[4][5] The development and application of potent and selective chemical probes are essential for dissecting the biological functions of PMTs and for validating them as drug targets.[6][7]

Data Presentation: Potency and Selectivity of Representative Methyltransferase Inhibitors

The efficacy of a chemical probe is defined by its potency (how much is needed to inhibit the target) and selectivity (how specifically it binds to the intended target over others). This data is crucial for interpreting experimental results and for the development of potential therapeutics.

InhibitorTarget MethyltransferaseIC50 (nM)Assay TypeNotes
EPZ011989EZH2 (wild-type)< 3BiochemicalCompetitive with SAM; >15-fold selective over EZH1.[1][2]
EPZ011989EZH2 (Y641 mutants)< 3BiochemicalPotent against common cancer-associated mutants.[1][2]
BIX-01294G9a1,900BiochemicalCompetitive with the peptide substrate, non-competitive with SAM.[1]
BIX-01294GLP700BiochemicalShows greater potency for GLP over G9a in some studies.[1]
Compound 15PRMT5/MEP505.0 (nM)Enzymatic InhibitionHighly selective; >90% inhibition at 10 µM, with minimal effect on other PRMTs.[8]
SKI-73CARM1< 100BiochemicalA pro-drug that is processed into an active inhibitor inside cells.[4][6]

Experimental Protocols

Detailed methodologies are critical for the successful application of chemical probes in methyltransferase research. Below are protocols for key experiments.

1. In Vitro Methyltransferase Activity Assay (Luminescent Assay)

This protocol is adapted from luminescence-based assays that quantify the production of S-adenosyl homocysteine (SAH), a universal product of SAM-dependent methyltransferases.

Objective: To measure the enzymatic activity of a purified methyltransferase.

Materials:

  • Purified methyltransferase enzyme

  • Substrate (e.g., histone peptide or full-length protein)

  • S-adenosyl-L-methionine (SAM)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescent SAH detection kit (e.g., MTase-Glo™)

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reaction Setup: Prepare a master mix of the reaction components (buffer, substrate, SAM) and dispense into the wells of the assay plate.

  • Enzyme Titration: Add varying concentrations of the methyltransferase to the wells to determine the optimal enzyme concentration that yields a robust signal within the linear range of the assay.

  • Initiate Reaction: Start the reaction by adding the enzyme to the master mix. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • SAH Detection: Stop the reaction and detect the generated SAH by adding the luminescent detection reagents according to the manufacturer's instructions. This typically involves a two-step process to convert SAH to ADP, then to ATP, which is used by luciferase to produce light.[9]

  • Measurement: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of SAH produced and thus to the enzyme's activity.

2. IC50 Determination for a Methyltransferase Inhibitor

Objective: To determine the concentration of an inhibitor required to reduce the activity of a methyltransferase by 50%.

Procedure:

  • Assay Setup: Set up the methyltransferase reaction as described above, using the predetermined optimal enzyme concentration.

  • Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor in the assay buffer or DMSO. Add the inhibitor dilutions to the reaction wells. Include a no-inhibitor control (vehicle control, e.g., DMSO).

  • Pre-incubation (Optional): Pre-incubate the enzyme with the inhibitor for a period (e.g., 15-30 minutes) before adding SAM to start the reaction, especially for slow-binding inhibitors.

  • Reaction and Detection: Initiate the reaction by adding SAM, incubate, and perform the SAH detection as previously described.

  • Data Analysis:

    • Normalize the data by setting the activity of the no-inhibitor control to 100% and the background (no enzyme) to 0%.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to calculate the IC50 value.

3. Western Blot for Cellular Target Engagement

Objective: To assess if an inhibitor can reduce the methylation of a specific substrate within cells.

Materials:

  • Cell line of interest

  • Methyltransferase inhibitor

  • Cell lysis buffer

  • Primary antibody specific to the methylated substrate (e.g., anti-H3K27me3)

  • Primary antibody for a loading control (e.g., anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • ECL substrate for chemiluminescence detection

Procedure:

  • Cell Treatment: Culture cells and treat them with various concentrations of the inhibitor for a specified duration (e.g., 24-72 hours).

  • Protein Extraction: Harvest the cells and lyse them to extract total protein.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Antibody Incubation:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the specific methylation mark overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the methylated protein signal to the total protein or loading control signal to determine the extent of inhibition.

Visualizations: Pathways and Workflows

Diagrams created using DOT language to illustrate key concepts in methyltransferase research.

Methylation_Cycle SAM SAM (S-Adenosyl Methionine) MT Protein Methyltransferase (PMT) SAM->MT Cofactor Binding Methyl_Group Methyl Group (CH3) SAM->Methyl_Group SAH SAH (S-Adenosyl Homocysteine) MT->SAH Product Release Protein_methylated Methylated Protein MT->Protein_methylated Catalysis Protein_unmethylated Substrate Protein (Unmethylated) Protein_unmethylated->MT Substrate Binding Methyl_Group->Protein_methylated

Caption: General mechanism of protein methylation by a methyltransferase.

Inhibitor_Screening_Workflow start Start: Compound Library hts High-Throughput Screening (HTS) Biochemical Assay vs. Target PMT start->hts hits Identify Primary Hits hts->hits dose_response Dose-Response & IC50 Determination hits->dose_response Potent compounds selectivity Selectivity Profiling (Panel of other Methyltransferases) dose_response->selectivity cellular_assay Cellular Target Engagement Assay (e.g., Western Blot for histone marks) selectivity->cellular_assay Selective compounds moa Mechanism of Action Studies (e.g., Kinetics, Structural Biology) cellular_assay->moa Cell-active compounds lead_optimization Lead Optimization moa->lead_optimization

Caption: Workflow for the discovery and characterization of a novel methyltransferase inhibitor.

PRMT5_Signaling_Pathway PRMT5_Inhibitor PRMT5 Inhibitor (e.g., Compound 15) PRMT5 PRMT5/MEP50 Complex PRMT5_Inhibitor->PRMT5 Inhibits Histones Histones (e.g., H4R3) PRMT5->Histones Methylates SmD Splicing Factors (e.g., SmD1/3) PRMT5->SmD Methylates SAM SAM SAM->PRMT5 Methylated_Histones Symmetric Di-methylation (H4R3me2s) Histones->Methylated_Histones Methylated_SmD Symmetric Di-methylation of SmD1/3 SmD->Methylated_SmD Gene_Repression Transcriptional Repression Methylated_Histones->Gene_Repression RNA_Splicing Alternative Splicing Methylated_SmD->RNA_Splicing

Caption: Simplified signaling pathway involving PRMT5 and its inhibition.

References

Application Notes and Protocols for Studying P2Y12 Receptor Function with Bisphosphate ADP Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y12 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets, plays a pivotal role in thrombosis and hemostasis.[1][2] Upon activation by its endogenous ligand, adenosine diphosphate (ADP), the P2Y12 receptor initiates a signaling cascade that leads to platelet activation, aggregation, and thrombus formation.[2][3][4][5] Consequently, the P2Y12 receptor is a major target for antiplatelet drugs in the prevention of cardiovascular events.[1][6]

Bisphosphate ADP analogs are a class of synthetic molecules designed to interact with purinergic receptors like P2Y12. While the specific compound "Me-Bis(ADP)" is not extensively characterized in publicly available literature, the principles of using acyclic adenosine bisphosphate analogs as modulators of P2Y receptor function are established.[3][7] These analogs can be engineered to act as antagonists, offering valuable tools for dissecting the P2Y12 signaling pathway and for the development of novel antithrombotic agents.[3][7] This document provides a detailed guide on the application of a representative bisphosphate ADP analog for studying P2Y12 receptor function.

Features of a Representative Bisphosphate ADP Analog

FeatureDescriptionReference
Target P2Y12 Receptor[3][7]
Mechanism of Action Competitive Antagonist at the ADP binding site.[3][7]
Potential Effect Inhibition of ADP-induced platelet aggregation.[3][7]
Formulation Typically supplied as a lyophilized powder. Reconstitute in appropriate buffer (e.g., DMSO or aqueous buffer) before use.N/A
Storage Store lyophilized powder at -20°C. Reconstituted solutions should be stored at -80°C and are stable for a limited time. Avoid repeated freeze-thaw cycles.N/A

P2Y12 Receptor Signaling Pathway

Activation of the P2Y12 receptor by ADP triggers a complex intracellular signaling cascade. The receptor is coupled to the inhibitory G protein, Gi.[4][5] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] Lower cAMP levels reduce the activity of protein kinase A (PKA), which in its active state phosphorylates and inhibits proteins involved in platelet activation. The P2Y12 signaling pathway also involves the activation of phosphoinositide 3-kinase (PI3K), leading to the activation of downstream effectors like Akt.[2] Ultimately, these signaling events culminate in the conformational activation of the glycoprotein IIb/IIIa receptor, which mediates platelet aggregation by binding to fibrinogen.[5]

P2Y12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds & Activates Analog Bisphosphate ADP Analog Analog->P2Y12 Binds & Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP ↓ cAMP GPIIbIIIa_inactive GPIIb/IIIa (inactive) cAMP->GPIIbIIIa_inactive Inhibits Activation (via PKA) Akt Akt PI3K->Akt Akt->GPIIbIIIa_inactive Signal Cascade GPIIbIIIa_active GPIIb/IIIa (active) GPIIbIIIa_inactive->GPIIbIIIa_active Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Experimental_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis blood Collect Human Whole Blood (in 3.2% Sodium Citrate) centrifuge1 Centrifuge at 200 x g for 15 min (Room Temperature) blood->centrifuge1 prp Collect Platelet-Rich Plasma (PRP) centrifuge1->prp centrifuge2 Centrifuge remaining blood at 1500 x g for 10 min centrifuge1->centrifuge2 adjust Adjust PRP platelet count (if necessary) prp->adjust ppp Collect Platelet-Poor Plasma (PPP) centrifuge2->ppp baseline Set baseline with PPP ppp->baseline aliquot Aliquot PRP into aggregometer cuvettes adjust->aliquot incubate Incubate with Bisphosphate ADP Analog or vehicle control (37°C, 5 min) aliquot->incubate add_adp Add ADP to induce aggregation incubate->add_adp record Record light transmission for 5-10 min add_adp->record analyze Calculate maximal aggregation (%) record->analyze plot Plot dose-response curve analyze->plot ic50 Determine IC50 value plot->ic50 Inhibition_Logic cluster_ligands Ligands cluster_outcomes Outcomes ADP ADP (Agonist) Receptor P2Y12 Receptor ADP->Receptor Binds Analog Bisphosphate ADP Analog (Antagonist) Analog->Receptor Binds Competitively Activation Receptor Activation Receptor->Activation If ADP binds Inhibition Receptor Inhibition Receptor->Inhibition If Analog binds Aggregation Platelet Aggregation Activation->Aggregation NoAggregation No Aggregation Inhibition->NoAggregation

References

Application Notes & Protocols: Experimental Design for Me-Bis(ADP) Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the experimental design of cell-based assays to characterize a novel investigational compound, Me-Bis(ADP). As a putative analog of adenosine diphosphate (ADP), Me-Bis(ADP) is hypothesized to modulate key enzymes involved in ADP-ribose signaling pathways, which are critical in numerous cellular processes and disease states.[1] This guide focuses on two primary therapeutic targets: Sterile Alpha and TIR Motif Containing 1 (SARM1), the central executioner of programmed axon degeneration, and Cluster of Differentiation 38 (CD38), a key enzyme in calcium signaling.[2][3] Detailed protocols are provided for assessing the compound's cytotoxicity, its target engagement with SARM1 and CD38, and its potential for inducing apoptosis. The included workflows, data presentation tables, and troubleshooting guides are designed to facilitate the efficient evaluation of Me-Bis(ADP) for its therapeutic potential.

Introduction to ADP-Ribose Signaling Pathways

ADP-ribosylation is a post-translational modification where ADP-ribose moieties are transferred from nicotinamide adenine dinucleotide (NAD+) to target proteins.[4] This process, executed by ADP-ribosyltransferases (ARTs), regulates critical cellular functions including DNA repair, signal transduction, and immune responses.[1][4] Dysregulation of this signaling is implicated in neurodegenerative diseases, cancers, and inflammatory disorders.

Two key enzymes in this domain are SARM1 and CD38:

  • SARM1: A highly regulated NADase, SARM1 is a primary driver of Wallerian, or programmed, axon degeneration.[3] Upon activation by injury or disease, SARM1's TIR domain rapidly consumes cellular NAD+, leading to energetic collapse and axon destruction.[5][6] Inhibitors of SARM1 are being actively investigated as therapies for peripheral neuropathies and other neurodegenerative conditions.[5][7]

  • CD38: This transmembrane glycoprotein has both NAD+ glycohydrolase and ADP-ribosyl cyclase activity, producing second messengers like cyclic ADP-ribose (cADPR) that mobilize intracellular calcium stores.[8][9] CD38 is a major regulator of NAD+ levels and is a target in immunotherapy for multiple myeloma.[2]

Me-Bis(ADP), as a structural analog of ADP-related molecules, may act as a competitive inhibitor or modulator of these enzymes. The following protocols are designed to test this hypothesis.

Signaling Pathway and Workflow Diagrams

The diagrams below illustrate the key signaling pathways and a general experimental workflow for testing Me-Bis(ADP).

SARM1_Pathway cluster_downstream Downstream Events Trauma Axon Injury / Trauma SARM1_inactive Inactive SARM1 Chemo Chemotherapy (e.g., Paclitaxel) Metabolic Metabolic Stress SARM1_active Active SARM1 (NADase) SARM1_inactive->SARM1_active NAD NAD+ SARM1_active->NAD consumes cADPR cADPR / ADPR NAD->cADPR produces Energy Energy Collapse (ATP Depletion) NAD->Energy leads to Degeneration Axon Degeneration cADPR->Degeneration contributes to Energy->Degeneration MeBisADP Me-Bis(ADP) (Hypothesized Inhibitor) MeBisADP->SARM1_active inhibits CD38_Pathway cluster_ca2 Calcium Signaling NAD_ext Extracellular NAD+ CD38 CD38 NAD_ext->CD38 substrate cADPR cADPR CD38->cADPR produces RyR Ryanodine Receptors (RyR) cADPR->RyR activates ER Endoplasmic Reticulum (ER) Ca_release Ca2+ Release RyR->Ca_release mediates Cell_Response Cellular Response Ca_release->Cell_Response MeBisADP Me-Bis(ADP) (Hypothesized Inhibitor) MeBisADP->CD38 inhibits Experimental_Workflow start Start: Characterize Me-Bis(ADP) step1 Protocol 1: Determine Cytotoxicity (CC50) in relevant cell lines start->step1 decision1 Is CC50 within a usable range? step1->decision1 step2a Protocol 2: SARM1 Functional Assay (e.g., DRG neurons) decision1->step2a Yes step2b Protocol 3: CD38 Activity Assay (e.g., MM cells) decision1->step2b Yes stop Stop: Compound is too toxic decision1->stop No step3a Measure Axon Protection Measure NAD+ / cADPR levels step2a->step3a step4 Protocol 4: Apoptosis Assay (Caspase Activity) step2a->step4 step3b Measure Ca2+ flux Measure cADPR production step2b->step3b step2b->step4 analysis Data Analysis: Calculate IC50 and Determine Mechanism of Action step3a->analysis step3b->analysis step4->analysis

References

Application Notes and Protocols for Studying Purinergic Signaling Pathways with Me-Bis(ADP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinergic signaling, mediated by extracellular nucleotides like adenosine diphosphate (ADP), plays a pivotal role in a myriad of physiological processes, including hemostasis, thrombosis, inflammation, and neurotransmission. The P2Y family of G protein-coupled receptors are key players in these pathways. Among them, the P2Y1 receptor is of significant interest as a therapeutic target, particularly in the context of cardiovascular diseases.

This document provides detailed application notes and protocols for utilizing N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, also known as Me-Bis(ADP) or MRS2500, a potent and selective antagonist of the P2Y1 receptor. These guidelines are intended to assist researchers in effectively employing this valuable pharmacological tool to investigate P2Y1 receptor signaling pathways.

Mechanism of Action

Me-Bis(ADP) (MRS2500) is a competitive antagonist of the P2Y1 receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous agonist ADP. The P2Y1 receptor is coupled to the Gq family of G proteins. Upon activation by ADP, the P2Y1 receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for various cellular responses, most notably platelet shape change and the initiation of aggregation. By blocking this initial step, Me-Bis(ADP) effectively inhibits downstream signaling and the associated physiological responses.

Purinergic Signaling Pathway via P2Y1 Receptor

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MeBisADP Me-Bis(ADP) (MRS2500) MeBisADP->P2Y1 Inhibits Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Shape Change, Initiation of Aggregation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: P2Y1 receptor signaling cascade initiated by ADP and inhibited by Me-Bis(ADP).

Data Presentation

The following tables summarize the quantitative pharmacological data for Me-Bis(ADP) (MRS2500) from various in vitro studies.

Table 1: Receptor Binding Affinity of Me-Bis(ADP) (MRS2500)

PreparationRadioligandKi (nM)Reference
Recombinant human P2Y1 receptor[3H]MRS25000.78
Human platelet membranes[3H]MRS25001.2

Table 2: Functional Inhibitory Activity of Me-Bis(ADP) (MRS2500)

AssayAgonistPreparationIC50 (nM)Reference
Platelet AggregationADP (10 µM)Human washed platelets0.95
Platelet AggregationADP (10 µM)Human platelet-rich plasma490
Calcium Mobilization2-MeSADP1321N1-hP2Y1 cells1.1

Experimental Protocols

The following are detailed protocols for key experiments utilizing Me-Bis(ADP) to study P2Y1 receptor signaling.

P2Y1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the P2Y1 receptor using [3H]MRS2500.

Materials:

  • HEPES buffer (20 mM, pH 7.4) containing 150 mM NaCl, 5 mM KCl, 1 mM MgCl2, and 0.1% BSA.

  • [3H]MRS2500 (specific activity ~50-100 Ci/mmol)

  • Me-Bis(ADP) (MRS2500) or other unlabeled test compounds

  • Membrane preparation from cells expressing the P2Y1 receptor (e.g., Sf9 cells or human platelets)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail and vials

  • Microplate and filter harvesting system

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of the unlabeled test compound (e.g., Me-Bis(ADP)) in HEPES buffer.

  • In a 96-well microplate, add in the following order:

    • 50 µL of HEPES buffer (for total binding) or 50 µL of a high concentration of unlabeled Me-Bis(ADP) (e.g., 10 µM, for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of [3H]MRS2500 at a final concentration of ~1 nM.

    • 50 µL of the P2Y1 receptor-containing membrane preparation (protein concentration to be optimized, typically 10-50 µ g/well ).

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold HEPES buffer.

  • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

  • Quantify the radioactivity by liquid scintillation counting.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the Ki value of the test compound using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol details the measurement of changes in intracellular calcium concentration in response to P2Y1 receptor activation and its inhibition by Me-Bis(ADP) using the fluorescent calcium indicator Fura-2 AM.

Materials:

  • Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (20 mM, pH 7.4)

  • Fura-2 AM

  • Pluronic F-127

  • Probenecid

  • ADP or other P2Y1 agonists

  • Me-Bis(ADP) (MRS2500)

  • Fluorescence plate reader or microscope equipped for ratiometric calcium imaging (excitation at 340 nm and 380 nm, emission at 510 nm)

Protocol:

  • Seed the P2Y1-expressing cells onto black-walled, clear-bottom 96-well plates and grow to confluence.

  • Prepare a Fura-2 AM loading solution: 5 µM Fura-2 AM with 0.02% Pluronic F-127 and 2.5 mM probenecid in HBSS.

  • Remove the culture medium from the cells and add 100 µL of the Fura-2 AM loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Wash the cells twice with 200 µL of HBSS containing 2.5 mM probenecid.

  • Add 100 µL of HBSS with probenecid to each well.

  • To test for antagonism, pre-incubate the cells with various concentrations of Me-Bis(ADP) for 10-15 minutes at room temperature.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (340/380 nm excitation) for 1-2 minutes.

  • Add the P2Y1 agonist (e.g., ADP) to the wells and immediately begin recording the fluorescence ratio for 3-5 minutes.

  • Analyze the data by calculating the change in the 340/380 nm fluorescence ratio over time. Determine the IC50 value for Me-Bis(ADP) by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.

Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of Me-Bis(ADP) on ADP-induced platelet aggregation.

Materials:

  • Human whole blood collected in 3.2% sodium citrate

  • Phosphate-buffered saline (PBS)

  • ADP

  • Me-Bis(ADP) (MRS2500)

  • Light transmission aggregometer

  • Plastic centrifuge tubes

Protocol:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect human venous blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

    • Centrifuge the blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.

    • Carefully transfer the upper PRP layer to a new plastic tube.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to approximately 2.5 x 108 platelets/mL using PPP.

  • Aggregation Assay:

    • Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

    • Pipette 450 µL of PRP into a siliconized glass cuvette with a magnetic stir bar.

    • Pre-incubate the PRP with 5 µL of Me-Bis(ADP) at various concentrations (or vehicle control) for 2-5 minutes at 37°C.

    • Add 50 µL of ADP solution (e.g., to a final concentration of 10 µM) to initiate aggregation.

    • Record the change in light transmission for 5-10 minutes.

    • The extent of aggregation is measured as the maximum percentage change in light transmission.

    • Calculate the percent inhibition of aggregation for each concentration of Me-Bis(ADP) and determine the IC50 value.

Experimental Workflow for Screening P2Y1 Antagonists

Experimental_Workflow start Start: Compound Library primary_screen Primary Screen: P2Y1 Receptor Binding Assay start->primary_screen data_analysis1 Data Analysis: Determine Ki values primary_screen->data_analysis1 hit_selection Hit Selection: Potent Binders (Low Ki) data_analysis1->hit_selection secondary_screen Secondary Screen: Intracellular Calcium Assay hit_selection->secondary_screen Hits no_hits1 No Hits hit_selection->no_hits1 No Hits data_analysis2 Data Analysis: Determine IC50 values secondary_screen->data_analysis2 functional_hits Functional Hit Confirmation: Potent Inhibitors (Low IC50) data_analysis2->functional_hits tertiary_screen Tertiary Screen: Platelet Aggregation Assay functional_hits->tertiary_screen Hits no_hits2 No Hits functional_hits->no_hits2 No Hits data_analysis3 Data Analysis: Determine IC50 values in a physiologically relevant system tertiary_screen->data_analysis3 lead_candidates Lead Candidate Selection data_analysis3->lead_candidates

Probing Enzyme Kinetics with P1,P5-Di(adenosine-5')pentaphosphate (Ap5A): A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

P1,P5-Di(adenosine-5')pentaphosphate, commonly known as Ap5A, is a powerful and highly specific tool for researchers, scientists, and drug development professionals investigating the kinetics of nucleotide-metabolizing enzymes. As a structural analog of two adenosine diphosphate (ADP) molecules linked by a pentaphosphate chain, Ap5A serves as a potent bisubstrate inhibitor, primarily targeting adenylate kinase (AK). Its utility extends to dissecting complex enzymatic assays where contaminating adenylate kinase activity can interfere with the accurate measurement of other kinase or ATPase activities.

Adenylate kinase plays a crucial role in cellular energy homeostasis by catalyzing the reversible reaction: 2 ADP ⇌ ATP + AMP. This equilibrium is fundamental in regulating the cellular energy charge and activating key signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, in response to metabolic stress. By inhibiting adenylate kinase, Ap5A allows for the precise study of ATP- and ADP-dependent enzymes without the confounding influence of nucleotide interconversion by AK.

This document provides detailed application notes and protocols for the use of Ap5A in probing enzyme kinetics, with a primary focus on its application as a selective inhibitor of adenylate kinase.

Key Applications:

  • Selective Inhibition of Adenylate Kinase: Ap5A is a highly potent competitive inhibitor of adenylate kinase, with respect to both ATP and AMP, exhibiting Ki values in the nanomolar to low micromolar range. This makes it an invaluable tool for studying the role of adenylate kinase in various cellular processes.

  • Elimination of Contaminating Adenylate Kinase Activity: In preparations of other enzymes, particularly ATPases and other kinases, contaminating adenylate kinase activity can lead to inaccurate kinetic measurements. The addition of Ap5A to the assay mixture effectively suppresses this background activity.[1][2]

  • Investigation of Cellular Energy Sensing: By modulating the activity of adenylate kinase, Ap5A can be used to study the downstream effects on energy-sensing pathways, such as the AMPK signaling cascade, which is activated by an increased AMP:ATP ratio.[3][4][5]

  • Elucidation of Enzyme Mechanisms: As a bisubstrate analog, Ap5A has been instrumental in structural and mechanistic studies of adenylate kinase, providing insights into its catalytic mechanism and conformational changes.

Data Presentation

The inhibitory potency of Ap5A against various adenylate kinase isozymes is summarized in the table below. It is important to note that the Ki values can vary depending on the specific assay conditions, including substrate concentrations.

EnzymeOrganism/TissueKi ValueInhibition TypeReference
Adenylate KinaseMaize Leaves11–80 nMCompetitive[6]
Adenylate KinaseRabbit Muscle~2.5 nM (Association Constant ~4x10⁸ M⁻¹)Competitive[7]
Adenylate KinaseHuman HemolysateEffective at ≥ 2 µMNot specified[8]
Adenylate KinaseBullfrog Skeletal Muscle (in FSR)Requires ≥ 50 µM for complete inhibitionCompetitive[9]

For the suppression of contaminating adenylate kinase activity in enzyme assays, the required concentration of Ap5A can vary depending on the source of the enzyme preparation. The following table provides general guidelines based on molar ratios of Ap5A to other nucleotides in the assay.

Enzyme SourceRecommended Ap5A:Nucleotide Molar RatioReference
Mammalian and Insect Skeletal Muscle, Human Erythrocytes, Staphylococcus aureus1:50[1][2]
Tobacco Leaves, Spinach Chloroplasts1:5[1][2]
Bovine Liver Mitochondria, Human Kidney Homogenate, Escherichia coli2:1[1][2]

Mandatory Visualizations

Signaling Pathway: Role of Adenylate Kinase in Cellular Energy Sensing

cluster_AK_Regulation Adenylate Kinase Regulation cluster_AMPK_Pathway AMPK Signaling Pathway ATP ATP ADP ADP ATP->ADP AMPK AMPK ATP->AMPK Inhibition ADP->ATP AK Adenylate Kinase (AK) ADP->AK AMP AMP AMP->AMPK Activation AK->ATP AK->AMP Ap5A Ap5A (Me-Bis(ADP) Analog) Ap5A->AK Inhibition AMPK_active Activated AMPK AMPK->AMPK_active Phosphorylation Catabolism Increased Catabolism (e.g., Fatty Acid Oxidation, Glycolysis) AMPK_active->Catabolism Anabolism Decreased Anabolism (e.g., Protein Synthesis, Lipid Synthesis) AMPK_active->Anabolism

Caption: Adenylate Kinase in Energy Homeostasis.

Experimental Workflow: Determining the Ki of Ap5A for Adenylate Kinase

cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup cluster_measurement 3. Data Acquisition cluster_analysis 4. Data Analysis prep_enzyme Prepare Adenylate Kinase Solution mix_reagents Mix Buffer, Coupling System, NADH, PEP, and Ap5A in a cuvette prep_enzyme->mix_reagents prep_substrate Prepare Substrate Solutions (Varying [ADP]) initiate_reaction Initiate Reaction by Adding Adenylate Kinase and ADP prep_substrate->initiate_reaction prep_inhibitor Prepare Ap5A Solutions (Multiple Concentrations) prep_inhibitor->mix_reagents prep_coupling Prepare Coupling Enzyme System (Pyruvate Kinase/Lactate Dehydrogenase) prep_coupling->mix_reagents prep_buffer Prepare Assay Buffer prep_buffer->mix_reagents pre_incubate Pre-incubate at Assay Temperature mix_reagents->pre_incubate pre_incubate->initiate_reaction measure_absorbance Monitor Decrease in Absorbance at 340 nm over Time initiate_reaction->measure_absorbance calculate_rate Calculate Initial Reaction Velocity (v₀) from the Linear Phase of the Reaction measure_absorbance->calculate_rate plot_michaelis Plot v₀ vs. [ADP] for each [Ap5A] (Michaelis-Menten Plot) calculate_rate->plot_michaelis plot_lineweaver Generate Lineweaver-Burk Plot (1/v₀ vs. 1/[ADP]) plot_michaelis->plot_lineweaver determine_ki Determine Ki from the Intersection of Lines on the Plot plot_lineweaver->determine_ki

Caption: Workflow for Ki Determination of Ap5A.

Experimental Protocols

Protocol 1: Determination of the Inhibitory Constant (Ki) of Ap5A for Adenylate Kinase

This protocol describes a coupled enzyme assay to determine the Ki of Ap5A for adenylate kinase. The production of ATP by adenylate kinase is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system, where the oxidation of NADH is monitored as a decrease in absorbance at 340 nm.

Materials:

  • Purified Adenylate Kinase

  • P1,P5-Di(adenosine-5')pentaphosphate (Ap5A)

  • Adenosine diphosphate (ADP)

  • Adenosine triphosphate (ATP) - for the reverse reaction if desired

  • Adenosine monophosphate (AMP) - for the reverse reaction if desired

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Phosphoenolpyruvate (PEP)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Temperature-controlled cuvette holder

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of ADP, Ap5A, NADH, and PEP in the assay buffer.

    • Prepare a working solution of the coupling enzymes (PK/LDH) in the assay buffer. A common starting concentration is 10 units/mL for both enzymes.

    • Prepare a working solution of adenylate kinase in the assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 5 minutes.

  • Assay Setup:

    • Set up a series of reactions in 1.5 mL microcentrifuge tubes or directly in cuvettes. Each series will have a fixed concentration of Ap5A and varying concentrations of ADP. It is recommended to test at least five different ADP concentrations that bracket the Km value.

    • Prepare a control series with no Ap5A.

    • For a 1 mL final reaction volume, add the following to each cuvette:

      • Assay Buffer to a final volume of 1 mL

      • 1 mM PEP

      • 0.2 mM NADH

      • 10 µL of PK/LDH solution

      • The desired fixed concentration of Ap5A (e.g., 0 nM, 10 nM, 20 nM, 50 nM, 100 nM)

      • Varying concentrations of ADP (e.g., 0.05 mM, 0.1 mM, 0.2 mM, 0.5 mM, 1 mM)

  • Data Acquisition:

    • Pre-incubate the reaction mixture (without adenylate kinase) at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

    • Initiate the reaction by adding the adenylate kinase solution and mix thoroughly.

    • Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot v₀ versus the substrate concentration ([ADP]) for each concentration of Ap5A to generate Michaelis-Menten plots.

    • To determine the Ki, a Lineweaver-Burk plot (1/v₀ vs. 1/[ADP]) is commonly used. For competitive inhibition, the lines will intersect on the y-axis. The Ki can be calculated from the slopes of these lines.

    • Alternatively, non-linear regression analysis of the Michaelis-Menten data can be used to fit the data to the competitive inhibition model and directly calculate the Ki.

Protocol 2: Using Ap5A to Inhibit Contaminating Adenylate Kinase Activity in an ATPase Assay

This protocol provides a general method for using Ap5A to suppress background adenylate kinase activity in an ATPase assay that measures inorganic phosphate (Pi) release.

Materials:

  • Enzyme preparation containing the ATPase of interest (and potentially contaminating adenylate kinase)

  • P1,P5-Di(adenosine-5')pentaphosphate (Ap5A)

  • Adenosine triphosphate (ATP)

  • Assay Buffer appropriate for the ATPase of interest (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 100 mM KCl)

  • Reagents for Pi detection (e.g., Malachite Green-based reagent)

  • Microplate reader

Procedure:

  • Assay Setup:

    • Prepare two sets of reactions in a 96-well plate: one with Ap5A and one without.

    • To each well, add the assay buffer and the enzyme preparation.

    • To the "plus Ap5A" wells, add Ap5A to a final concentration sufficient to inhibit the contaminating adenylate kinase (e.g., 50 µM, but this may need optimization based on the source of the enzyme preparation).[9]

    • Pre-incubate the plate at the optimal temperature for the ATPase for 5 minutes.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding ATP to a final concentration appropriate for the ATPase being studied.

    • Incubate the reaction for a time period that ensures the reaction is in the linear range.

    • Terminate the reaction by adding the Pi detection reagent.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength for the Pi detection reagent.

    • Create a standard curve using known concentrations of phosphate to convert absorbance values to the amount of Pi produced.

    • Compare the ATPase activity (rate of Pi production) in the presence and absence of Ap5A. A significant reduction in Pi production in the absence of Ap5A that is rescued in its presence is indicative of contaminating adenylate kinase activity. The activity measured in the presence of saturating Ap5A represents the true ATPase activity.

By following these protocols and utilizing the provided data, researchers can effectively employ Ap5A as a precise tool to investigate the kinetics and mechanisms of a wide range of nucleotide-dependent enzymes.

References

Application Notes and Protocols for Labeling Methylene-bis(ADP) Analogs for Biological Tracking

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylene-bis(ADP) (Me-Bis(ADP)), a synthetic dinucleoside polyphosphate analog, serves as a valuable tool in studying cellular signaling pathways where molecules like diadenosine polyphosphates (ApnA) are involved. These molecules play crucial roles in purinergic signaling, acting as neurotransmitters and regulators of various enzymatic activities. To elucidate their mechanisms of action, it is essential to track their localization, binding partners, and metabolic fate within biological systems. This document provides detailed protocols for the fluorescent labeling of Me-Bis(ADP) and its application in tracking studies. Fluorescent labeling offers a sensitive and non-radioactive method for visualizing and quantifying the molecule's behavior in both in vitro and cellular contexts.

Labeling Strategies for Me-Bis(ADP)

The choice of label is critical and depends on the specific application. Fluorescent labels are highly versatile for tracking studies. Key considerations include the fluorophore's spectral properties, quantum yield, photostability, and the chemistry used for conjugation.

Table 1: Comparison of Common Fluorescent Labeling Strategies

Labeling StrategyFluorophore ExampleExcitation (nm)Emission (nm)Key Features
Amine-Reactive LabelingFluorescein isothiocyanate (FITC)~495~519Widely used, pH-sensitive fluorescence.
Tetramethylrhodamine isothiocyanate (TRITC)~557~576High photostability, less pH-sensitive than FITC.
Cyanine Dyes (e.g., Cy3, Cy5)Variable (e.g., Cy3: ~550, Cy5: ~650)Variable (e.g., Cy3: ~570, Cy5: ~670)Bright and photostable, suitable for multiplexing.
Click ChemistryAzide/Alkyne-modified fluorophoresDependent on fluorophoreDependent on fluorophoreHigh specificity and efficiency, bioorthogonal.
Photoaffinity Labeling8-Azidoadenosine derivatives~260 (UV crosslinking)N/A (for labeling)Allows for covalent attachment to binding partners upon photoactivation.[1][2][3]

For general tracking purposes, amine-reactive dyes are a straightforward choice for labeling modified Me-Bis(ADP) containing a primary amine.

Experimental Protocols

Synthesis of an Amine-Modified Me-Bis(ADP) Analog

To fluorescently label Me-Bis(ADP), it is often necessary to first synthesize an analog containing a reactive group, such as a primary amine. This can be achieved by incorporating a linker with a terminal amine group during the chemical synthesis of the Me-Bis(ADP) core structure. The following is a generalized protocol for the synthesis of an N6-aminoalkyl-substituted Me-Bis(ADP).

Materials:

  • N6-(6-aminohexyl)-ATP

  • Adenosine 5'-phosphoromorpholidate

  • Anhydrous pyridine

  • 1,1'-Carbonyldiimidazole (CDI)

  • Methylene phosphonic acid

  • Triethylamine

  • Methanol

  • Diethyl ether

  • Purification columns (e.g., DEAE-Sephadex)

Protocol:

  • Activation of Methylene Phosphonic Acid: In an anhydrous environment, dissolve methylene phosphonic acid in anhydrous pyridine. Add CDI and stir at room temperature for 2-3 hours to activate the phosphonic acid.

  • First Nucleotide Addition: Add N6-(6-aminohexyl)-ATP to the activated methylene phosphonic acid solution. Allow the reaction to proceed overnight at room temperature with continuous stirring.

  • Intermediate Purification: Precipitate the product by adding diethyl ether. Collect the precipitate by centrifugation and wash with diethyl ether to remove unreacted reagents.

  • Activation of the Second Nucleotide: Separately, activate adenosine 5'-phosphoromorpholidate with a suitable activating agent in an anhydrous solvent.

  • Final Condensation: Add the activated adenosine 5'-phosphoromorpholidate to the purified intermediate from step 3. Let the reaction proceed for 24-48 hours at room temperature.

  • Purification of Amine-Modified Me-Bis(ADP): Purify the final product using ion-exchange chromatography (e.g., DEAE-Sephadex column) with a triethylammonium bicarbonate gradient.

  • Characterization: Confirm the structure and purity of the synthesized amine-modified Me-Bis(ADP) using NMR spectroscopy and mass spectrometry.

Fluorescent Labeling of Amine-Modified Me-Bis(ADP)

This protocol describes the labeling of the synthesized amine-modified Me-Bis(ADP) with an amine-reactive fluorescent dye, such as an NHS-ester or isothiocyanate derivative.

Materials:

  • Amine-modified Me-Bis(ADP)

  • Amine-reactive fluorescent dye (e.g., Cy3-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Size-exclusion chromatography columns (e.g., Sephadex G-25) or HPLC for purification

Protocol:

  • Prepare Reagents: Dissolve the amine-modified Me-Bis(ADP) in the labeling buffer to a final concentration of 1-10 mM. Separately, dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

  • Labeling Reaction: Add a 1.5 to 3-fold molar excess of the reactive dye to the Me-Bis(ADP) solution. Mix thoroughly and incubate for 1-2 hours at room temperature in the dark.

  • Quench Reaction (Optional): To stop the reaction, a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, can be added.

  • Purification of Labeled Product: Separate the fluorescently labeled Me-Bis(ADP) from the unreacted dye and byproducts.

    • Size-Exclusion Chromatography: Use a Sephadex G-25 column equilibrated with a suitable buffer (e.g., PBS). The labeled Me-Bis(ADP) will elute first, followed by the smaller, unreacted dye molecules.

    • High-Performance Liquid Chromatography (HPLC): For higher purity, use reverse-phase or ion-exchange HPLC.

  • Determine Labeling Efficiency: Measure the absorbance of the purified product at the excitation maximum of the fluorophore and at 260 nm (for the adenosine moieties). Calculate the concentration of the dye and the Me-Bis(ADP) to determine the degree of labeling.

In Vitro Tracking: Protein Binding Assay

This protocol provides a general method for assessing the binding of fluorescently labeled Me-Bis(ADP) to a target protein using fluorescence polarization.

Materials:

  • Fluorescently labeled Me-Bis(ADP)

  • Purified target protein

  • Binding buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.4)

  • 96-well black microplates

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the target protein in the binding buffer.

  • Add Labeled Ligand: To each well of the microplate, add a fixed concentration of fluorescently labeled Me-Bis(ADP) (typically in the low nanomolar range).

  • Add Protein: Add the different concentrations of the target protein to the wells. Include a control with no protein.

  • Incubate: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

  • Measure Fluorescence Polarization: Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the protein concentration. Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Table 2: Example Data from a Fluorescence Polarization Binding Assay

Protein Concentration (nM)Fluorescence Polarization (mP)
050.2
1065.8
50110.5
100155.3
250220.1
500265.9
1000280.4
Cellular Tracking: Uptake and Localization

This protocol outlines a general procedure for visualizing the uptake and subcellular localization of fluorescently labeled Me-Bis(ADP) in cultured cells.

Materials:

  • Cultured cells grown on glass coverslips or in imaging dishes

  • Fluorescently labeled Me-Bis(ADP)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Treatment: Replace the cell culture medium with fresh medium containing the desired concentration of fluorescently labeled Me-Bis(ADP) (typically in the low micromolar range).

  • Incubation: Incubate the cells for the desired time period (e.g., 30 minutes to several hours) at 37°C in a CO2 incubator.

  • Wash: Remove the medium containing the labeled compound and wash the cells three times with PBS to remove any unbound probe.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Permeabilization (Optional): If co-staining for intracellular targets, permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.

  • Staining: Stain the cell nuclei with DAPI for 5-10 minutes.

  • Wash: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Visualizations

G cluster_synthesis Synthesis of Amine-Modified Me-Bis(ADP) cluster_labeling Fluorescent Labeling cluster_purification Purification A N6-(6-aminohexyl)-ATP C Intermediate Product A->C B Methylene Phosphonic Acid + CDI B->C E Amine-Modified Me-Bis(ADP) C->E D Adenosine 5'-phosphoromorpholidate D->E F Amine-Modified Me-Bis(ADP) H Labeled Me-Bis(ADP)-Cy3 F->H G Amine-Reactive Dye (e.g., Cy3-NHS) G->H I Crude Labeled Product J HPLC or Size-Exclusion Chromatography I->J K Purified Labeled Me-Bis(ADP)-Cy3 J->K

Caption: Workflow for the synthesis and fluorescent labeling of Me-Bis(ADP).

signaling_pathway extracellular Extracellular Me-Bis(ADP) receptor P2Y Receptor extracellular->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., PLC) g_protein->effector Activation second_messenger Second Messengers (e.g., IP3, DAG) effector->second_messenger Production ca_release Ca2+ Release second_messenger->ca_release cellular_response Cellular Response ca_release->cellular_response

Caption: Simplified purinergic signaling pathway involving a P2Y receptor.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inactive reactive dyeUse a fresh stock of the reactive dye.
pH of labeling buffer is too lowEnsure the pH of the labeling buffer is between 8.0 and 9.0 for amine-reactive dyes.
Presence of primary amines in buffersUse amine-free buffers (e.g., bicarbonate or phosphate) for the labeling reaction.
High Background in Cellular Imaging Incomplete removal of unbound probeIncrease the number and duration of washing steps with PBS.
Non-specific binding of the probeInclude a blocking step (e.g., with BSA) or reduce the concentration of the labeled Me-Bis(ADP).
No Binding in Fluorescence Polarization Assay Inactive proteinUse a fresh preparation of the target protein and confirm its activity.
Inappropriate buffer conditionsOptimize the binding buffer (pH, salt concentration, co-factors).
Labeled ligand does not bindConfirm that the fluorescent label does not interfere with binding by performing a competition assay with unlabeled Me-Bis(ADP).

Disclaimer: These protocols provide a general framework. Optimization of reaction conditions, concentrations, and incubation times may be necessary for specific applications and experimental systems.

References

Me-Bis(ADP) [MRS 2179]: Application Notes and Protocols for Thrombosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2′-deoxy-N⁶-methyladenosine 3′,5′-bisphosphate (commonly known as MRS 2179), a selective and competitive antagonist of the P2Y1 receptor, in the study of thrombosis. This document details its mechanism of action, key experimental applications, and protocols for its use in platelet aggregation studies.

Introduction

Adenosine diphosphate (ADP) is a critical mediator of platelet activation and thrombus formation, acting through two primary G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12.[1][2][3] The P2Y1 receptor, coupled to Gq, is responsible for initiating platelet shape change and transient aggregation through the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[2][4][5] MRS 2179 is a potent and selective antagonist of the P2Y1 receptor, making it an invaluable tool for dissecting the specific role of this receptor in the complex signaling cascade of thrombosis.[4]

Mechanism of Action

MRS 2179 acts as a competitive antagonist at the human P2Y1 receptor.[4] By binding to the receptor, it prevents the endogenous agonist ADP from initiating the downstream signaling cascade that leads to platelet activation. This blockade of the P2Y1 receptor inhibits ADP-induced calcium mobilization, platelet shape change, and the initial phase of platelet aggregation.[2][5]

Signaling Pathway

The following diagram illustrates the signaling pathway of the P2Y1 receptor and the point of inhibition by MRS 2179.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2179 Me-Bis(ADP) (MRS 2179) MRS2179->P2Y1 Inhibits Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates Shape_Change Platelet Shape Change Ca2_release->Shape_Change Aggregation Initial Platelet Aggregation Shape_Change->Aggregation

P2Y1 Receptor Signaling Pathway and Inhibition by MRS 2179.

Applications in Thrombosis Research

MRS 2179 is a versatile tool for a range of in vitro and in vivo studies in thrombosis research:

  • Dissecting Platelet Activation Pathways: By selectively blocking the P2Y1 receptor, researchers can differentiate its contribution to platelet activation from that of the P2Y12 receptor.

  • Investigating Thrombus Formation: Studies have shown that inhibition of the P2Y1 receptor can reduce thrombus stability and increase the frequency of rebleeding, highlighting its role in the later stages of hemostasis.[6]

  • Antiplatelet Drug Development: MRS 2179 serves as a reference compound for the development and characterization of new P2Y1 receptor antagonists with therapeutic potential.

  • Studying Hemolysis-Induced Thrombosis: Research indicates that ADP released during hemolysis contributes to platelet activation and thrombosis, a process that can be blocked by P2Y1 antagonists like MRS 2179.[7]

Quantitative Data

The following table summarizes the reported binding affinities and inhibitory concentrations of MRS 2179 for the P2Y1 receptor.

ParameterSpeciesReceptorValueReference
KBHumanP2Y10.177 µM[4]
KiTurkeyP2Y1~100 nM[4]
pA2TurkeyP2Y16.99[8]
KbTurkeyP2Y1102 nM[8]
IC50 (vs P2X1)RatP2X11.15 µM[8]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol describes a method to assess the inhibitory effect of MRS 2179 on ADP-induced platelet aggregation using light transmission aggregometry (LTA).

Materials:

  • Freshly drawn human blood

  • Acid-citrate-dextrose (ACD) solution

  • Prostacyclin (PGI₂)

  • Apyrase

  • HEPES buffer

  • Adenosine diphosphate (ADP)

  • MRS 2179

  • Light Transmission Aggregometer

Procedure:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Collect human blood into tubes containing ACD anticoagulant.

    • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

  • Washed Platelet Preparation (Optional, for higher purity):

    • Add PGI₂ (to prevent platelet activation) to the PRP.

    • Centrifuge the PRP at 800-1000 x g for 10-15 minutes.

    • Discard the supernatant and gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase to degrade any released ADP.

    • Adjust the platelet count to the desired concentration (e.g., 2.5 x 10⁸ platelets/mL).

  • Platelet Aggregation Assay:

    • Pre-warm the platelet suspension to 37°C.

    • Add the desired concentration of MRS 2179 or vehicle control to the platelet suspension and incubate for a specified time (e.g., 2-5 minutes).

    • Place the cuvette in the aggregometer and establish a baseline reading.

    • Add a submaximal concentration of ADP to induce aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Quantify the maximum aggregation percentage for each condition.

    • Plot a dose-response curve for MRS 2179 inhibition and calculate the IC₅₀ value.

Experimental Workflow: Platelet Aggregation Assay

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (with Anticoagulant) Centrifuge1 Centrifugation (Low Speed) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Separation Centrifuge1->PRP Incubation Incubate PRP with MRS 2179 or Vehicle PRP->Incubation Baseline Establish Baseline in Aggregometer Incubation->Baseline Stimulation Add ADP to Induce Aggregation Baseline->Stimulation Recording Record Light Transmission Stimulation->Recording Quantify Quantify Maximum Aggregation (%) Recording->Quantify DoseResponse Generate Dose-Response Curve Quantify->DoseResponse IC50 Calculate IC₅₀ DoseResponse->IC50

Workflow for In Vitro Platelet Aggregation Assay.
Protocol 2: In Vivo Thrombosis Model (FeCl₃-induced)

This protocol outlines a common method to evaluate the antithrombotic effect of MRS 2179 in a mouse model of arterial thrombosis.

Materials:

  • Mice (e.g., C57BL/6)

  • Anesthetic agent (e.g., isoflurane)

  • Surgical microscope

  • Intravital microscopy setup (optional)

  • Ferric chloride (FeCl₃) solution

  • MRS 2179

  • Vehicle control

  • Saline

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse.

    • Surgically expose the carotid artery.

  • Drug Administration:

    • Administer MRS 2179 or vehicle control intravenously or intraperitoneally at the desired dose and time point before injury.

  • Thrombus Induction:

    • Apply a filter paper saturated with FeCl₃ solution (e.g., 10%) to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes) to induce endothelial injury.

  • Thrombus Monitoring:

    • Monitor blood flow using a Doppler flow probe or visualize thrombus formation using intravital microscopy.

    • Record the time to vessel occlusion.

  • Data Analysis:

    • Compare the time to occlusion between the MRS 2179-treated group and the vehicle control group.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.

Experimental Workflow: In Vivo Thrombosis Model

InVivo_Thrombosis_Workflow cluster_prep Animal Preparation cluster_treatment_injury Treatment and Injury cluster_monitoring_analysis Monitoring and Analysis Anesthesia Anesthetize Animal Surgery Surgical Exposure of Carotid Artery Anesthesia->Surgery Drug_Admin Administer MRS 2179 or Vehicle Surgery->Drug_Admin Injury Induce Vascular Injury (e.g., FeCl₃ application) Drug_Admin->Injury Monitoring Monitor Blood Flow and Thrombus Formation Injury->Monitoring Occlusion_Time Record Time to Vessel Occlusion Monitoring->Occlusion_Time Analysis Compare Occlusion Times between Groups Occlusion_Time->Analysis

Workflow for In Vivo FeCl₃-induced Thrombosis Model.

Conclusion

Me-Bis(ADP) (MRS 2179) is a powerful and specific pharmacological tool for investigating the role of the P2Y1 receptor in thrombosis. Its use in both in vitro and in vivo models allows for a detailed understanding of the initial events of platelet activation and their contribution to thrombus formation. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their thrombosis-related studies.

References

Application Notes and Protocols for Me-Bis(ADP) in Cellular Energy Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Me-Bis(ADP), chemically known as N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate and commonly referred to as MRS2179, is a potent and selective competitive antagonist of the P2Y1 purinergic receptor.[1][2] The P2Y1 receptor, activated by adenosine diphosphate (ADP), is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including platelet aggregation and neurotransmission. Emerging evidence suggests that P2Y1 receptor signaling is also intricately linked to the regulation of cellular energy metabolism.[3][4]

These application notes provide a comprehensive overview of the use of Me-Bis(ADP) (MRS2179) as a tool to investigate the role of P2Y1 receptor signaling in cellular energy metabolism, including its effects on glycolysis and oxidative phosphorylation. Detailed protocols for key experiments are provided to facilitate the study of these processes.

Mechanism of Action

Me-Bis(ADP) (MRS2179) exerts its effects by competitively binding to the P2Y1 receptor, thereby blocking the binding of its endogenous agonist, ADP.[1] The P2Y1 receptor is primarily coupled to the Gq family of G proteins. Upon activation by ADP, the P2Y1 receptor stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic Ca2+ concentration. This signaling cascade can influence a variety of downstream cellular processes, including those involved in energy metabolism.[5]

Recent studies have indicated that P2Y1 receptor activation is involved in mitochondrial Ca2+ uptake, a key process in stimulating mitochondrial respiration and ATP synthesis. Furthermore, activation of the P2Y1 receptor has been shown to enhance the extracellular acidification rate (ECAR), suggesting an upregulation of glycolysis. By blocking these signaling events, Me-Bis(ADP) (MRS2179) serves as a valuable pharmacological tool to dissect the contribution of P2Y1 receptor signaling to the bioenergetic state of the cell.

Data Presentation

The following tables summarize the quantitative data regarding the antagonist potency of Me-Bis(ADP) (MRS2179) at the P2Y1 receptor.

Table 1: Antagonist Potency of Me-Bis(ADP) (MRS2179) at the P2Y1 Receptor

ParameterValueSpecies/Cell TypeAssayReference
Ki84 nMHuman P2Y1-R expressing Sf9 cell membranesRadioligand binding assay with [3H]MRS2279[6][7]
KB100 nMTurkey P2Y1 receptorsInhibition of 2MeSADP-stimulated IP formation[1]

Table 2: Selectivity of Me-Bis(ADP) (MRS2179)

ReceptorIC50CommentsReference
P2X11.15 µMSelective for P2Y1 over P2X1.[1]
P2X312.9 µMSelective for P2Y1 over P2X3.[1]

Experimental Protocols

Protocol 1: Assessment of Cellular Respiration (Oxidative Phosphorylation) using Extracellular Flux Analysis

This protocol describes the use of a Seahorse XFe Analyzer to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in cells treated with Me-Bis(ADP) (MRS2179).

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Me-Bis(ADP) (MRS2179)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium (e.g., DMEM base supplemented with glucose, pyruvate, and glutamine)

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Seahorse XFe Analyzer

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration:

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

  • Compound Preparation:

    • Prepare a stock solution of Me-Bis(ADP) (MRS2179) in a suitable solvent (e.g., water or DMSO).

    • Prepare working solutions of Me-Bis(ADP) (MRS2179) and the Mito Stress Test components (Oligomycin, FCCP, Rotenone/Antimycin A) in Seahorse XF Assay Medium.

  • Cell Treatment:

    • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium.

    • Incubate the cells in a non-CO2 37°C incubator for 1 hour to allow for temperature and pH equilibration.

    • Add Me-Bis(ADP) (MRS2179) to the designated wells at the desired final concentrations. Include vehicle control wells.

    • Incubate for the desired pre-treatment time.

  • Seahorse XF Assay:

    • Load the hydrated sensor cartridge with the Mito Stress Test components into the appropriate ports.

    • Place the cell plate into the Seahorse XFe Analyzer and initiate the assay protocol.

    • The instrument will measure the basal OCR, followed by sequential injections of:

      • Oligomycin: Inhibits ATP synthase (Complex V), revealing ATP-linked respiration.

      • FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

      • Rotenone & Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.

  • Data Analysis:

    • Normalize the OCR data to cell number or protein concentration.

    • Calculate key parameters of mitochondrial function: basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.

    • Compare the OCR profiles of Me-Bis(ADP) (MRS2179)-treated cells with control cells.

Protocol 2: Assessment of Glycolysis using Extracellular Flux Analysis

This protocol measures the extracellular acidification rate (ECAR), an indicator of glycolysis, in cells treated with Me-Bis(ADP) (MRS2179).

Materials:

  • Same as Protocol 1, with the addition of a Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-deoxyglucose (2-DG)).

Procedure:

  • Follow steps 1-4 of Protocol 1. For the assay medium, a glucose-free formulation is used initially.

  • Seahorse XF Assay:

    • Load the hydrated sensor cartridge with the Glycolysis Stress Test components.

    • Place the cell plate into the Seahorse XFe Analyzer and initiate the assay protocol.

    • The instrument will measure the basal ECAR, followed by sequential injections of:

      • Glucose: To initiate glycolysis.

      • Oligomycin: To inhibit mitochondrial ATP production, forcing cells to rely on glycolysis and revealing the maximum glycolytic capacity.

      • 2-Deoxyglucose (2-DG): A glucose analog that inhibits glycolysis by competing with glucose for hexokinase.

  • Data Analysis:

    • Normalize the ECAR data to cell number or protein concentration.

    • Calculate key parameters of glycolysis: glycolysis, glycolytic capacity, and glycolytic reserve.

    • Compare the ECAR profiles of Me-Bis(ADP) (MRS2179)-treated cells with control cells.

Protocol 3: Measurement of Intracellular ATP Levels

This protocol describes the quantification of intracellular ATP levels using a luciferase-based assay.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Me-Bis(ADP) (MRS2179)

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • ATP Assay Kit (luciferin/luciferase-based)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled 96-well plate and allow them to adhere.

    • Treat cells with various concentrations of Me-Bis(ADP) (MRS2179) or vehicle control for the desired duration.

  • ATP Measurement:

    • Follow the manufacturer's instructions for the ATP Assay Kit. Typically, this involves adding a single reagent that lyses the cells and provides the necessary substrates for the luciferase reaction.

    • Incubate the plate for a short period at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Generate an ATP standard curve to determine the absolute ATP concentration in the samples.

    • Normalize ATP levels to cell number or protein concentration.

    • Compare the intracellular ATP levels in Me-Bis(ADP) (MRS2179)-treated cells versus control cells.

Visualizations

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MeBisADP Me-Bis(ADP) (MRS2179) MeBisADP->P2Y1 Inhibits Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Store IP3->Ca_ER Releases Ca2+ Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Mito Mitochondrion Ca_cyto->Mito Uptake Glycolysis Glycolysis Ca_cyto->Glycolysis Modulates OxPhos Oxidative Phosphorylation Mito->OxPhos Stimulates ATP_prod ATP Production Glycolysis->ATP_prod OxPhos->ATP_prod

Caption: P2Y1 Receptor Signaling and its link to Cellular Energy Metabolism.

Experimental_Workflow start Start seed_cells Seed cells in Seahorse microplate start->seed_cells treat_cells Treat cells with Me-Bis(ADP) (MRS2179) and controls seed_cells->treat_cells seahorse_assay Perform Seahorse XF Mito/Glyco Stress Test treat_cells->seahorse_assay atp_assay Perform Luciferase-based ATP Assay treat_cells->atp_assay measure_ocr_ecar Measure OCR and ECAR seahorse_assay->measure_ocr_ecar data_analysis Data Analysis and Normalization measure_ocr_ecar->data_analysis measure_luminescence Measure Luminescence atp_assay->measure_luminescence measure_luminescence->data_analysis conclusion Conclusion on Metabolic Effects data_analysis->conclusion

Caption: Experimental workflow for assessing the metabolic effects of Me-Bis(ADP).

References

Application Notes and Protocols for the Quantification of Adenosine Diphosphate (ADP) in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Me-Bis(ADP): The term "Me-Bis(ADP)" did not correspond to a standardly recognized molecule in the scientific literature. It is presumed to be a typographical error, and these application notes will therefore focus on the quantification of Adenosine Diphosphate (ADP), a critical molecule in cellular bioenergetics and signaling. The described methods can, however, often be adapted for the analysis of ADP analogs or derivatives with appropriate modifications.

Introduction

Adenosine Diphosphate (ADP) is a key nucleotide essential for the flow and storage of energy in biological systems.[1] It is central to metabolic pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation, where it is phosphorylated to adenosine triphosphate (ATP).[1] The ratio of ATP to ADP is a critical indicator of a cell's energy status and is meticulously regulated.[2] Beyond its role in energy metabolism, extracellular ADP is an important signaling molecule that activates purinergic receptors, influencing processes like platelet aggregation and neurotransmission.

Given its central role in physiology and disease, the accurate quantification of ADP concentration in various solutions is crucial for researchers in basic science and drug development. For instance, measuring ADP production is a common method to assay the activity of kinases and ATPases, which are major drug target classes.[3] This document provides detailed protocols for two distinct and widely used methods for measuring ADP concentration: a high-throughput luminescence-based assay and a highly quantitative reversed-phase high-performance liquid chromatography (RP-HPLC) method.

Method 1: Luminescence-Based ADP Quantification (ADP-Glo™ Assay Principle)

This method is ideal for high-throughput screening (HTS) applications, offering high sensitivity and a simple "mix-incubate-measure" format.[4] The ADP-Glo™ Kinase Assay is a commercially available kit that quantifies ADP by converting it to ATP, which then generates a luminescent signal via a luciferase reaction. The light output is directly proportional to the initial ADP concentration.[3]

Signaling Pathway: Purinergic Signaling

ADP released into the extracellular space acts as a signaling molecule by binding to P2Y purinergic receptors, which are G protein-coupled receptors. This initiates downstream signaling cascades that can lead to various cellular responses, such as platelet aggregation or modulation of immune cell function.

purinergic_signaling cluster_membrane Cell Membrane ADP Extracellular ADP P2Y_Receptor P2Y Receptor ADP->P2Y_Receptor G_Protein G Protein P2Y_Receptor->G_Protein activates PLC PLC G_Protein->PLC activates IP3 IP3 PLC->IP3 generates Ca_Release Ca²⁺ Release IP3->Ca_Release induces Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca_Release->Cellular_Response leads to

Figure 1. Simplified ADP Purinergic Signaling Pathway.
Experimental Workflow: Luminescence Assay

The workflow involves two main steps after the initial reaction that produces ADP. First, the remaining ATP from the initial reaction is depleted. Second, the ADP in the sample is converted to ATP, and the amount of newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a light signal.[5]

luminescence_workflow start Start: Sample containing ADP (from kinase/ATPase reaction) add_reagent1 Add ADP-Glo™ Reagent start->add_reagent1 incubate1 Incubate for 40 min at RT (Terminates reaction & depletes ATP) add_reagent1->incubate1 add_reagent2 Add Kinase Detection Reagent incubate1->add_reagent2 incubate2 Incubate for 30-60 min at RT (Converts ADP to ATP & generates light) add_reagent2->incubate2 measure Measure Luminescence (Plate-reading luminometer) incubate2->measure end End: Data Analysis measure->end hplc_workflow start Start: Sample containing ADP prepare_sample Sample Preparation (e.g., Perchloric acid extraction, neutralization, filtration) start->prepare_sample inject Inject Sample onto HPLC System prepare_sample->inject separate Isocratic or Gradient Elution (C18 Reverse-Phase Column) inject->separate detect Detect Nucleotides (UV Detector at 254 nm) separate->detect quantify Quantify Peak Areas (Compare to standard curve) detect->quantify end End: Data Analysis quantify->end

References

Application Notes and Protocols for Utilizing ADP and its Analogs in Structural Biology Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While a specific molecule denoted as "Me-Bis(ADP)" was not readily identifiable in the current literature, this document provides comprehensive application notes and protocols for the broader and highly relevant use of adenosine diphosphate (ADP) and its various analogs in structural biology. These molecules are instrumental for researchers, scientists, and drug development professionals in elucidating the structure and function of a wide range of protein targets. This guide will cover key applications, quantitative data, detailed experimental protocols, and visual workflows to facilitate the effective use of these powerful molecular tools.

Application Notes

Elucidating the Structure of P2Y Receptors with ADP Analogs

P2Y receptors, a class of G-protein-coupled receptors (GPCRs), are activated by extracellular nucleotides and are significant drug targets.[1][2] The P2Y12 receptor, in particular, is a key player in platelet aggregation and a major target for antithrombotic drugs.[1][3] Structural studies of P2Y receptors are crucial for understanding their mechanism of action and for the development of novel therapeutics.

ADP analogs, both agonists and antagonists, are vital for these studies. For instance, the full agonist 2-methylthio-adenosine-5'-diphosphate (2MeSADP), a close analog of the endogenous agonist ADP, has been used to determine the agonist-bound structure of the human P2Y12 receptor.[4] Non-nucleotide reversible antagonists have also been co-crystallized with the P2Y12 receptor, revealing distinct conformational states of the receptor.[1] These structures provide invaluable insights into ligand binding and the development of improved P2Y12 receptor modulators.[1][2]

Trapping ATPases and Kinases in Specific Conformational States

ATPases and kinases are dynamic enzymes that undergo significant conformational changes during their catalytic cycles. To capture these transient states for structural analysis by X-ray crystallography or cryo-electron microscopy (cryo-EM), non-hydrolyzable ATP/ADP analogs are indispensable.

Commonly used analogs include:

  • AMPPNP (adenylyl-imidodiphosphate): Mimics the pre-hydrolysis ATP-bound state.

  • ADP-BeFx (ADP-beryllium fluoride): Acts as an ADP-Pi transition state mimic.[5][6]

  • ADP-AlFx (ADP-aluminum fluoride): Another transition state mimic.[7]

These analogs bind to the nucleotide-binding pocket of the enzyme but are resistant to hydrolysis, effectively "freezing" the enzyme in a specific conformation. This allows for the determination of high-resolution structures that can reveal the molecular details of substrate binding and catalysis. For example, cryo-EM studies on actin filaments in complex with coronin have utilized ADP and ADP-BeFx to understand the nucleotide-state-dependent interactions.[5][6]

Probing the Structural Basis of ADP-Ribosylation

ADP-ribosylation is a crucial post-translational modification involved in numerous cellular processes, including DNA repair and cell signaling.[8] This process is mediated by ADP-ribosyltransferases (ARTs) and reversed by ADP-ribosylhydrolases.[9] Understanding the structural basis of how proteins recognize and bind to mono- or poly-ADP-ribose (MAR or PAR) is essential for deciphering these signaling pathways.

Chemically synthesized ADP-ribose analogs and derivatives are used as molecular probes in these studies.[9][10] For instance, FRET-based assays have been developed using a cysteine-ADP-ribosylated peptide tag to screen for inhibitors of ADP-ribosyl binding proteins.[11] These tools are instrumental in identifying and characterizing the "readers," "writers," and "erasers" of the ADP-ribosylation code.[12]

Quantitative Data

The following table summarizes representative quantitative data for the interaction of various ADP analogs with their protein targets.

Compound/AnalogTarget ProteinAssay TypeMeasured Value (IC50/Kd)Reference
2MeSADPHuman P2Y12 ReceptorAgonist Binding-[4]
AZD1283Human P2Y12 ReceptorAntagonist Binding-[1]
α-O-methyl riboside ADPr analogSARS-CoV-2 Mac1Inhibition Assay63 nM[10]
α-ribosylazide ADPr analogSARS-CoV-2 Mac1Inhibition Assay30 nM[10]

Experimental Protocols

Protocol 1: Co-crystallization of a Protein with an ADP Analog

This protocol provides a general framework for the co-crystallization of a target protein with an ADP analog.[13][14][15]

Materials:

  • Purified target protein at a high concentration (e.g., 5-10 mg/mL) in a suitable buffer.

  • ADP analog (e.g., AMPPNP, ADP-BeFx) stock solution (e.g., 10-100 mM).

  • Crystallization screens and plates (sitting or hanging drop vapor diffusion).

  • Microscopes for crystal visualization.

Methodology:

  • Complex Formation:

    • Mix the purified protein with the ADP analog to form the protein-ligand complex. A typical starting point is a 1:5 to 1:10 molar ratio of protein to ligand.

    • Incubate the mixture on ice for at least 30 minutes to allow for complex formation.

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

    • Mix the protein-ligand complex solution with the reservoir solution from a crystallization screen at various ratios (e.g., 1:1, 1:2, 2:1).

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

  • Crystal Monitoring and Optimization:

    • Regularly monitor the drops for crystal growth using a microscope.

    • If initial screening yields promising hits (e.g., microcrystals, precipitates), optimize the crystallization conditions by varying the concentrations of the precipitant, buffer pH, and additives.

  • Crystal Harvesting and Cryo-protection:

    • Once diffraction-quality crystals are obtained, carefully harvest them using a cryo-loop.

    • Briefly soak the crystal in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during flash-cooling.

    • Flash-cool the crystal in liquid nitrogen for storage and subsequent X-ray diffraction analysis.

Protocol 2: Sample Preparation for Cryo-EM with an ADP Analog

This protocol outlines the general steps for preparing a protein-ligand complex with an ADP analog for single-particle cryo-EM analysis.[5][6][16]

Materials:

  • Purified protein-ligand complex (prepared as in Protocol 1, step 1).

  • Cryo-EM grids (e.g., copper grids with a holey carbon film).

  • Glow discharger.

  • Vitreous ice plunger (e.g., Vitrobot).

  • Liquid ethane and liquid nitrogen.

Methodology:

  • Grid Preparation:

    • Glow discharge the cryo-EM grids to make the carbon surface hydrophilic.

  • Sample Application and Vitrification:

    • Apply a small volume (typically 3-4 µL) of the protein-ligand complex solution to the glow-discharged grid.

    • Place the grid in a vitreous ice plunger. The plunger will blot away excess liquid, leaving a thin film of the sample across the holes in the carbon film.

    • Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the sample, embedding the protein particles in a thin layer of amorphous ice.

  • Grid Storage and Screening:

    • Store the vitrified grids in liquid nitrogen until ready for imaging.

    • Screen the grids on a transmission electron microscope to assess ice thickness and particle distribution.

  • Data Collection:

    • Collect high-resolution images of the vitrified sample using a cryo-transmission electron microscope equipped with a direct electron detector.

Protocol 3: FRET-based Assay for ADP-Ribosyl Binding Proteins

This protocol describes a Förster Resonance Energy Transfer (FRET)-based assay to study the interaction of a protein with an ADP-ribosylated probe.[11]

Materials:

  • An ADP-ribosyl binding protein of interest fused to a donor fluorophore (e.g., CFP).

  • An ADP-ribosylated probe fused to an acceptor fluorophore (e.g., YFP). A common probe is a peptide tag that can be site-specifically ADP-ribosylated.

  • Microplate reader capable of measuring FRET.

  • Assay buffer.

Methodology:

  • Assay Setup:

    • In a microplate, add the CFP-fused ADP-ribosyl binding protein and the YFP-fused ADP-ribosylated probe to the assay buffer.

    • Include appropriate controls, such as the binding protein with a non-ADP-ribosylated probe.

  • Incubation:

    • Incubate the plate at room temperature for a defined period to allow the binding interaction to reach equilibrium.

  • FRET Measurement:

    • Measure the FRET signal using a microplate reader. Excite the donor fluorophore (CFP) and measure the emission from both the donor and the acceptor (YFP).

    • An increase in the acceptor emission upon donor excitation indicates a FRET signal, signifying the binding of the protein to the ADP-ribosylated probe.

  • Inhibitor Screening (Optional):

    • To screen for inhibitors, pre-incubate the ADP-ribosyl binding protein with test compounds before adding the ADP-ribosylated probe.

    • A decrease in the FRET signal in the presence of a compound indicates inhibition of the protein-ADP-ribose interaction.

Visualizations

P2Y12_Signaling_Pathway ADP ADP / 2MeSADP P2Y12R P2Y12 Receptor ADP->P2Y12R Binds Gi Gi Protein P2Y12R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Platelet_Activation Platelet Activation / Aggregation Gi->Platelet_Activation Promotes cAMP cAMP AC->cAMP Produces cAMP->Platelet_Activation Inhibits

Caption: P2Y12 Receptor Signaling Pathway.

Co_Crystallization_Workflow Protein_Purification Purified Protein Complex_Formation Protein-Ligand Complex Formation Protein_Purification->Complex_Formation ADP_Analog ADP Analog ADP_Analog->Complex_Formation Crystallization_Screening Crystallization Screening (Vapor Diffusion) Complex_Formation->Crystallization_Screening Crystal_Optimization Crystal Optimization Crystallization_Screening->Crystal_Optimization Crystal_Harvesting Crystal Harvesting & Cryo-protection Crystal_Optimization->Crystal_Harvesting XRay_Diffraction X-ray Diffraction Crystal_Harvesting->XRay_Diffraction

Caption: Co-crystallization Experimental Workflow.

FRET_Assay_Workflow Binding_Protein Binding Protein-CFP Binding Binding Binding_Protein->Binding No_Binding No Binding Binding_Protein->No_Binding ADPr_Probe ADPr-Probe-YFP ADPr_Probe->Binding ADPr_Probe->No_Binding High_FRET High FRET Binding->High_FRET Low_FRET Low FRET No_Binding->Low_FRET

Caption: FRET-based Binding Assay Principle.

References

Troubleshooting & Optimization

Optimizing Me-Bis(ADP) concentration for kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing kinase assays that rely on the detection of Adenosine Diphosphate (ADP), a universal product of kinase reactions. While the term "Me-Bis(ADP)" may not correspond to a standard reagent, this guide focuses on the principles and optimization of widely-used ADP-detection assays.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind ADP-detection kinase assays?

A1: ADP-detection assays quantify kinase activity by measuring the amount of ADP produced during the phosphorylation of a substrate by a kinase.[1][2][3] This is a universal method applicable to virtually any kinase that utilizes ATP as a phosphate donor.[2][3] The generated ADP is then converted into a detectable signal, commonly luminescence or fluorescence, through a series of enzymatic reactions.[1][4]

Q2: How do common commercial ADP-detection assays like ADP-Glo™ work?

A2: The ADP-Glo™ Kinase Assay is a two-step process. First, after the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete any remaining ATP.[4][5][6] In the second step, a "Kinase Detection Reagent" is added to convert the ADP into ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the initial amount of ADP produced by the kinase.[4][5][6]

Q3: Why is it crucial to optimize the kinase concentration?

A3: Optimizing the kinase concentration is essential to ensure that the assay signal falls within the linear range of detection and to achieve a sufficient signal-to-background ratio.[7][8] A kinase titration is performed to determine the enzyme concentration that yields a significant change in the assay signal, often around 80% of the maximum (EC80), which is then used for inhibitor screening.[7]

Q4: What is the purpose of an ATP-to-ADP conversion curve?

A4: An ATP-to-ADP conversion curve is a standard curve that correlates the assay signal (e.g., luminescence) to a known percentage of ADP converted from a specific initial ATP concentration.[5][9] This allows for the quantification of the amount of ADP produced in the experimental kinase reactions.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution References
High Background Signal Contamination of ATP with ADP.Use high-purity ATP, such as the one provided in many commercial kits.[10]
High intrinsic ATPase activity in the kinase preparation.Run a control reaction without the kinase substrate to assess background ATPase activity.[11]
Low Signal or No Activity Inactive kinase enzyme.Use a freshly thawed aliquot of the kinase. Consider increasing the reaction temperature (e.g., 25°C or 37°C) or incubation time.[11]
Degraded ATP.Use a fresh ATP stock solution.[11]
Suboptimal substrate concentration.Perform a substrate titration to determine the optimal concentration that gives the largest dynamic range.[8]
High Variability Between Replicates Inaccurate manual pipetting, especially with small volumes.Use a calibrated liquid dispenser for better precision. If pipetting manually, prepare larger volumes of master mixes to minimize pipetting errors.[12][13]
Incomplete mixing of reagents in the well.Gently mix the plate on a plate shaker after adding reagents.[11]
Inhibitor Titration Fails to Show a Dose-Response Inhibitor is not effective against the target kinase.Verify the inhibitor's activity using an orthogonal assay or a known sensitive kinase.[12]
Incorrect inhibitor concentration range.Test a broader range of inhibitor concentrations.
Issues with inhibitor solubility or stability in the assay buffer.Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects kinase activity (typically ≤1%).[11]

Experimental Protocols

Kinase Titration to Determine Optimal Enzyme Concentration
  • Prepare a 2-fold serial dilution of the kinase in the kinase reaction buffer. The highest concentration should be determined based on the kinase's specific activity.

  • Prepare a substrate and ATP mix at 2-fold the final desired reaction concentration in the kinase reaction buffer.

  • Add the kinase dilutions to the wells of a multi-well plate.

  • Initiate the reaction by adding the substrate and ATP mix to the wells.

  • Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a predetermined optimal reaction time.

  • Stop the reaction and detect the ADP produced using your chosen ADP detection assay system (e.g., by adding the ADP-Glo™ Reagent).

  • Measure the signal (e.g., luminescence).

  • Plot the signal versus the kinase concentration to determine the EC80 value, which represents the optimal kinase concentration for subsequent inhibitor assays.[7]

ATP-to-ADP Conversion Standard Curve
  • Prepare 1 mM stocks of high-purity ATP and ADP in the kinase reaction buffer.

  • Create a series of standards in a 96-well plate by combining the 1 mM ATP and 1 mM ADP solutions to represent different percentages of ATP to ADP conversion (e.g., 0%, 1%, 2.5%, 5%, 10%, 25%, 50%, 100% ADP).

  • Add the ADP detection reagents as you would for the kinase reaction.

  • Measure the luminescence for each standard.

  • Plot the luminescence signal against the percentage of ADP to generate a standard curve. This curve will be used to convert the luminescence from your kinase assays into the amount of ADP produced.[5][9]

Visualizations

Kinase_Assay_Workflow General Kinase Assay Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Buffer) add_reagents Add Kinase, Substrate, and Inhibitor to Plate prep_reagents->add_reagents prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->add_reagents start_reaction Initiate with ATP add_reagents->start_reaction incubation Incubate at RT or 37°C start_reaction->incubation stop_reaction Stop Reaction & Deplete ATP incubation->stop_reaction convert_adp Convert ADP to ATP stop_reaction->convert_adp detect_signal Generate & Detect Signal (e.g., Luminescence) convert_adp->detect_signal calc_inhibition Calculate % Inhibition detect_signal->calc_inhibition std_curve Generate ATP-to-ADP Standard Curve std_curve->calc_inhibition plot_ic50 Plot IC50 Curve calc_inhibition->plot_ic50

Caption: A generalized workflow for performing a kinase assay with ADP detection.

ADP_Glo_Principle ADP-Glo™ Assay Principle kinase_reaction Kinase + Substrate + ATP -> Phospho-Substrate + ADP + remaining ATP add_adp_glo Add ADP-Glo™ Reagent kinase_reaction->add_adp_glo After incubation atp_depletion Remaining ATP is depleted add_adp_glo->atp_depletion add_detection_reagent Add Kinase Detection Reagent atp_depletion->add_detection_reagent After 40 min incubation adp_to_atp ADP is converted to ATP add_detection_reagent->adp_to_atp light_generation Newly synthesized ATP + Luciferin -> Light adp_to_atp->light_generation

Caption: The two-step mechanism of the ADP-Glo™ kinase assay.

Troubleshooting_Logic Troubleshooting Logic for Kinase Assays start Problem Encountered high_bg High Background? start->high_bg low_signal Low Signal? high_bg->low_signal No check_atp Check ATP Purity (ADP contamination?) high_bg->check_atp Yes high_cv High Variability? low_signal->high_cv No check_kinase_activity Verify Kinase Activity (fresh enzyme, temp, time) low_signal->check_kinase_activity Yes check_pipetting Review Pipetting Technique (use automation if possible) high_cv->check_pipetting Yes end Problem Resolved high_cv->end No check_atpase Check for intrinsic ATPase activity check_atp->check_atpase check_atpase->end check_substrate_conc Optimize Substrate Concentration check_kinase_activity->check_substrate_conc check_substrate_conc->end check_mixing Ensure Proper Mixing check_pipetting->check_mixing check_mixing->end

Caption: A decision tree for troubleshooting common kinase assay issues.

References

Technical Support Center: Enhancing the Solubility of ADP and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide provides technical support for improving the solubility of Adenosine Diphosphate (ADP) and its derivatives. As "Me-Bis(ADP)" is not a standard chemical nomenclature with publicly available data, the information herein is based on the known properties of ADP. Researchers working with novel derivatives like "Me-Bis(ADP)" are encouraged to use this guide as a starting point for developing their own optimized protocols.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of ADP?

A1: Adenosine diphosphate (ADP) is a polar molecule and is generally soluble in aqueous solutions. The sodium salt of ADP is soluble in water at a concentration of 50 mg/mL.[1] However, its solubility can be influenced by factors such as pH, temperature, and the presence of counter-ions. It is generally a white crystalline powder.

Q2: Why is my ADP derivative not dissolving in water?

A2: Several factors could contribute to poor solubility. These include:

  • pH of the solution: ADP and its analogs are most stable and soluble in neutral to slightly alkaline solutions (pH 6.8-7.4).[2] Acidic conditions can lead to instability and reduced solubility.

  • Temperature: While gentle warming can aid dissolution, excessive heat can cause degradation.

  • Counter-ions: The salt form of the ADP derivative can significantly impact solubility. Sodium salts are common and generally exhibit good water solubility.

  • Purity of the compound: Impurities can affect the solubility of the target molecule.

Q3: What solvents other than water can be used to dissolve ADP derivatives?

A3: While water is the preferred solvent, some organic solvents can be used, although solubility is often lower. For instance, ADP has a reported solubility of 6 mg/mL in DMSO.[3] For less polar derivatives, mixtures of organic solvents and water may be necessary. It's crucial to consider the compatibility of the solvent with downstream applications.

Q4: How does pH affect the stability of ADP solutions?

A4: ADP solutions are most stable at a neutral pH. Acidic conditions can lead to the hydrolysis of the phosphate bonds.[1][2] It is recommended to prepare and store ADP solutions in a buffered system, such as Tris or PBS, at a pH of around 7.0.

Troubleshooting Guide

Issue 1: The compound precipitates out of solution after initial dissolution.

  • Question: I managed to dissolve my Me-Bis(ADP), but it crashed out of solution upon standing or cooling. What should I do?

  • Answer: This suggests that you may have created a supersaturated solution.

    • Recommendation 1: Try dissolving the compound at a lower concentration.

    • Recommendation 2: Maintain the temperature of the solution. If you warmed it to dissolve, it might be necessary to keep it at that temperature for your experiment, if permissible.

    • Recommendation 3: Check and adjust the pH of your solution. A shift in pH could cause the compound to become less soluble.

Issue 2: The compound is not dissolving even with sonication and vortexing.

  • Question: I have been trying to dissolve my Me-Bis(ADP) in buffer for an extended period with mechanical agitation, but a significant amount of solid remains. What are my next steps?

  • Answer: If mechanical agitation is insufficient, consider the following:

    • Recommendation 1: Gentle Warming: Warm the solution to 30-37°C. Be cautious, as excessive heat can degrade the compound.

    • Recommendation 2: pH Adjustment: Carefully adjust the pH of the solution. For acidic compounds, increasing the pH slightly with a dilute base (e.g., 0.1 M NaOH) can improve solubility. Conversely, for basic compounds, a dilute acid may help. Perform this stepwise and monitor for dissolution.

    • Recommendation 3: Co-solvents: If your experimental system allows, consider adding a small percentage of a water-miscible organic solvent like DMSO or ethanol. Start with a low concentration (e.g., 1-5%) and increase if necessary.

Quantitative Data Presentation

The following table summarizes the solubility of ADP in common laboratory solvents. This data can serve as a useful reference when preparing solutions of ADP derivatives.

SolventSolubility (mg/mL)Molar Concentration (mM)Reference
Water85198.97[3]
DMSO614.04[3]

Experimental Protocols

Protocol: Preparation of a 10 mM ADP Stock Solution

This protocol describes the preparation of a stock solution of ADP sodium salt. It can be adapted for derivatives like Me-Bis(ADP).

Materials:

  • ADP sodium salt (MW will vary depending on the specific salt form; use the molecular weight from the certificate of analysis)

  • Nuclease-free water or an appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Determine the Mass: Calculate the mass of ADP sodium salt required to prepare the desired volume and concentration of the stock solution. For example, for 1 mL of a 10 mM solution of ADP with a molecular weight of 427.20 g/mol , you would need 4.27 mg.

  • Weigh the Compound: Carefully weigh the calculated amount of ADP sodium salt in a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of nuclease-free water or buffer to the microcentrifuge tube.

  • Dissolve: Vortex the tube for 1-2 minutes to dissolve the compound. If it does not dissolve completely, proceed with the troubleshooting steps below.

  • Troubleshooting Dissolution:

    • Gently warm the tube to 30-37°C for 5-10 minutes.

    • If necessary, sonicate the solution in a water bath for 2-5 minutes.

  • Sterilization (Optional): If required for your application, filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C. ADP solutions are stable for several months when stored at pH 7 and -20°C.[1]

Visualizations

G cluster_workflow Solubilization Workflow start Start: Weigh Compound add_solvent Add Primary Solvent (e.g., Water, Buffer) start->add_solvent agitate Vortex / Sonicate add_solvent->agitate check_dissolution Complete Dissolution? agitate->check_dissolution troubleshoot Troubleshoot check_dissolution->troubleshoot No success Solution Ready for Use check_dissolution->success Yes troubleshoot->agitate fail Insoluble (Re-evaluate approach) troubleshoot->fail G cluster_factors Factors Influencing Solubility solubility Me-Bis(ADP) Solubility ph pH (Optimal: 6.8-7.4) solubility->ph temp Temperature (Gentle warming may help) solubility->temp solvent Solvent Choice (Aqueous vs. Organic) solubility->solvent counter_ion Counter-ion (e.g., Na+) solubility->counter_ion

References

Technical Support Center: Me-Bis(ADP) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Me-Bis(ADP), a potent P2Y1 receptor agonist, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Me-Bis(ADP) and what is its primary molecular target?

Me-Bis(ADP), also known as (N)-methanocarba-2MeSADP, is a high-potency, selective agonist for the P2Y1 receptor.[1] The P2Y1 receptor is a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[2][3] Me-Bis(ADP) is a valuable pharmacological tool because it demonstrates high affinity for the P2Y1 receptor while having little to no agonist activity at the other ADP-activated receptors, P2Y12 and P2Y13.[1]

Q2: What are the expected downstream cellular effects following P2Y1 receptor activation by Me-Bis(ADP)?

The P2Y1 receptor primarily couples to the Gq class of G proteins. Upon activation by an agonist like Me-Bis(ADP), it stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). In specific cell types like human platelets, P2Y1 activation is known to induce a shape change and is involved in the activation of the p38 MAP kinase pathway.[1][4][5]

Q3: How should I prepare and store a stock solution of Me-Bis(ADP)?

While specific manufacturer instructions should always be followed, general best practices for similar nucleotides like ATP/ADP can be applied.[6]

  • Reconstitution: Dissolve the lyophilized powder in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a desired stock concentration (e.g., 1-10 mM). Ensure the pH is adjusted to ~7.0-7.4 to maintain stability, as acidic conditions can promote hydrolysis.

  • Sterilization: Use a 0.22 µm syringe filter to sterilize the stock solution.

  • Aliquoting & Storage: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot and keep it on ice.

Q4: What is a typical working concentration for Me-Bis(ADP) in cell culture?

The optimal working concentration is highly dependent on the cell type, P2Y1 receptor expression level, and the specific assay being performed. (N)-methanocarba-2MeSADP is extremely potent, with a reported EC50 value of approximately 1.2 nM for the P2Y1 receptor in COS-7 cells.[1] Therefore, a starting concentration range of 1-100 nM is recommended for initial experiments. A dose-response experiment is crucial to determine the optimal concentration for your specific cell system.

Troubleshooting Guide

Problem: I am not observing the expected cellular response (e.g., calcium influx, shape change) after adding Me-Bis(ADP).

This is a common issue that can arise from several factors. The following workflow can help diagnose the problem.

G cluster_Start Troubleshooting: No Observed Effect cluster_Checks Diagnostic Steps cluster_Solutions Potential Solutions start No cellular response to Me-Bis(ADP) check_reagent Verify Reagent Integrity start->check_reagent Is the compound active? check_cells Confirm Cell Line Suitability start->check_cells Do cells express the target? check_protocol Review Experimental Protocol start->check_protocol Is the assay optimized? sol_reagent Prepare fresh Me-Bis(ADP) stock. Avoid multiple freeze-thaw cycles. check_reagent->sol_reagent sol_cells Verify P2Y1 receptor expression (e.g., via qPCR, Western Blot). Use a positive control cell line. check_cells->sol_cells sol_protocol Perform dose-response experiment. Optimize incubation time. Use a positive control (e.g., ADP). check_protocol->sol_protocol

Caption: Troubleshooting workflow for lack of response to Me-Bis(ADP).

Problem: I am observing high levels of cell death (cytotoxicity) after treatment.

Answer: Unintended cytotoxicity can confound experimental results. Consider the following:

  • Concentration is too high: Although Me-Bis(ADP) is highly potent at its target, high concentrations may lead to off-target effects or metabolic stress. Perform a dose-response curve and assess cell viability using an MTT, XTT, or ATP-based assay to determine the IC50 and a non-toxic working concentration.[7][8][9]

  • Contamination: Ensure the Me-Bis(ADP) stock solution is sterile. Chemical or biological contaminants in the cell culture itself can also cause cell death.[10] Routinely check cultures for signs of contamination.

  • Solvent Toxicity: If using a solvent other than water or PBS to dissolve the compound, ensure the final concentration of the solvent in the culture medium is below its toxic threshold for your cell line. Run a solvent-only control.

Problem: My results are inconsistent between experiments.

Answer: Reproducibility is key in scientific research. If you are experiencing variability, check these factors:

  • Reagent Stability: As mentioned, avoid using a stock solution that has undergone multiple freeze-thaw cycles. Prepare fresh aliquots from a new vial if degradation is suspected.

  • Cell Culture Conditions: Inconsistent results can stem from variations in cell health, density, or passage number. Maintain a strict cell culture protocol, use cells within a defined passage number range, and ensure they are in the logarithmic growth phase at the start of each experiment.[11]

  • Protocol Execution: Ensure all incubation times, reagent concentrations, and procedural steps are performed consistently across all experiments. Minor deviations can lead to significant differences in outcomes.

Quantitative Data Summary

The selectivity of Me-Bis(ADP) is a key feature. The following table summarizes its potency at the three ADP-activated P2Y receptors, as determined by inositol lipid hydrolysis in transiently transfected COS-7 cells.

CompoundP2Y1 Receptor EC50 (nM)P2Y12 Receptor ActivityP2Y13 Receptor Activity
(N)-methanocarba-2MeSADP 1.2 ± 0.2No agonist activityVery low activity
2MeSADP (Control) Sub-nanomolarPotent AgonistPotent Agonist
(Data sourced from Chhatriwala et al., 2004)[1]

Key Experimental Protocols

Protocol 1: Assessing Cell Viability (Cytotoxicity) via MTT Assay

This protocol is a colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of Me-Bis(ADP) in fresh culture medium. Remove the old medium from the wells and add the Me-Bis(ADP) dilutions. Include a "vehicle-only" control and a "no-treatment" control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

G cluster_workflow MTT Assay Experimental Workflow start Seed Cells (96-well plate) treat Treat with Me-Bis(ADP) dilutions start->treat incubate Incubate (e.g., 48h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add Solubilizer (e.g., DMSO) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read end Calculate IC50 read->end

Caption: A typical experimental workflow for an MTT-based cytotoxicity assay.

Protocol 2: P2Y1 Receptor Signaling Pathway Visualization

The following diagram illustrates the canonical signaling cascade initiated by Me-Bis(ADP) binding to the P2Y1 receptor.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol MeBisADP Me-Bis(ADP) P2Y1R P2Y1 Receptor MeBisADP->P2Y1R Binds Gq Gαq P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Response Downstream Cellular Responses Ca->Response PKC->Response

Caption: P2Y1 receptor signaling pathway activated by Me-Bis(ADP).

References

Technical Support Center: Understanding and Controlling for Off-Target Effects of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the off-target effects of Poly(ADP-ribose) Polymerase (PARP) inhibitors, using Me-Bis(ADP) as a representative compound. The information provided is broadly applicable to many inhibitors in this class.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of PARP inhibitors like Me-Bis(ADP)?

A1: The primary on-target effect of PARP inhibitors is the catalytic inhibition of PARP enzymes, particularly PARP1 and PARP2. This inhibition prevents the repair of single-strand DNA breaks (SSBs). When these unrepaired SSBs are encountered during DNA replication, they lead to the formation of double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death through a mechanism known as synthetic lethality.[1][2] Another crucial on-target effect is "PARP trapping," where the inhibitor prevents the auto-PARylation and release of PARP from the site of DNA damage, creating a toxic protein-DNA complex that further disrupts replication and is a major driver of cytotoxicity.[2][3]

The primary off-target effects of PARP inhibitors stem from two main sources:

  • Lack of Selectivity within the PARP Family: There are 17 members in the PARP family, and many inhibitors show varying degrees of activity against multiple family members beyond PARP1 and PARP2.[4][5] This can lead to a broader biological response than intended.

  • Inhibition of Other Protein Families: Some PARP inhibitors have been shown to inhibit other, unrelated proteins, most notably various protein kinases.[6][7][8] This "polypharmacology" can contribute to both therapeutic and adverse effects.

Q2: How do the off-target profiles of different PARP inhibitors vary?

A2: The off-target profiles of PARP inhibitors can vary significantly, which explains differences in their clinical efficacy and side-effect profiles. For instance:

  • Rucaparib and Niraparib have been shown to inhibit several kinases at micromolar concentrations, which may be clinically relevant.[6][7] For example, niraparib's inhibition of the kinase DYRK1A has been linked to cases of hypertension observed in patients.

  • Olaparib and Talazoparib appear to be more selective, with fewer significant off-target kinase activities reported.[7][8]

  • Veliparib has a weaker PARP trapping ability compared to other inhibitors.[1][3]

These differences highlight the importance of understanding the specific selectivity profile of the PARP inhibitor being used in your experiments.

Q3: What are the potential consequences of off-target effects in my experiments?

A3: Off-target effects can have several consequences for your research:

  • Unexpected Toxicity: In cellular or in vivo models, off-target effects can lead to unexpected toxicity that is not related to the intended mechanism of action.

  • Synergistic or Antagonistic Effects: Off-target activities can sometimes lead to unexpected synergistic or antagonistic effects when the PARP inhibitor is combined with other drugs.[6][8]

Troubleshooting Guides

Issue 1: I'm observing a cellular phenotype that is inconsistent with known effects of PARP1/2 inhibition.

Possible Cause: The observed phenotype may be due to an off-target effect of your PARP inhibitor.

Troubleshooting Steps:

  • Review the Selectivity Profile: Consult the literature and supplier information for the known selectivity of your specific PARP inhibitor. Compare its activity against other PARP family members and kinases.

  • Use a Structurally Unrelated Inhibitor: If possible, repeat the key experiment with a different, structurally unrelated PARP inhibitor that has a different off-target profile. If the phenotype persists, it is more likely to be an on-target effect.

  • Use a More Selective Inhibitor: Consider using a next-generation PARP1-selective inhibitor to minimize off-target effects related to PARP2 or other family members.[4][9][10]

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete PARP1 and/or PARP2. If the phenotype is replicated with genetic knockdown, it confirms that the effect is on-target.

  • Direct Target Engagement Assays: Use assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that your inhibitor is engaging with its intended PARP target in your cellular model at the concentrations used.

Issue 2: My in vivo study is showing unexpected toxicity.

Possible Cause: The toxicity may be due to off-target effects of the PARP inhibitor, particularly if it has known activity against kinases or other important cellular proteins.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a careful dose-response analysis to determine if the toxicity is occurring at concentrations that are significantly higher than those required for PARP inhibition in your model.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure the concentration of the inhibitor in the plasma and target tissues to ensure that it is within the expected therapeutic range for PARP inhibition.

  • Evaluate Off-Target Related Biomarkers: If your inhibitor has known off-target activities (e.g., against specific kinases), investigate downstream biomarkers of those pathways in your in vivo samples.

  • Compare with a More Selective Inhibitor: If feasible, conduct a comparative in vivo study with a more selective PARP inhibitor to see if the toxicity is mitigated.

Quantitative Data Summary

The following table summarizes the inhibitory activity (IC50 or Ki values in nM) of several common PARP inhibitors against different PARP family members and selected off-target kinases. Lower values indicate higher potency.

CompoundPARP1PARP2PARP3TNKS1TNKS2Off-Target Kinases (Selected)
Olaparib 1.40.2-0.3---Generally considered selective with minimal kinase activity.[7][8]
Rucaparib 1.40.2-0.3---PIM1, PIM2, CDK1, CDK9, ALK (micromolar affinity).[6][8]
Niraparib 2-42-4---DYRK1A, DYRK1B (potent inhibition).[7]
Talazoparib 0.570.2---Generally considered selective with minimal kinase activity.[7]
Veliparib 2-42-4---PIM1, CDK9 (micromolar affinity).[6][8]
Pamiparib 0.830.11~40-50x less potent than PARP1/2--Highly selective for PARP1/2.
NMS-P118 Kd: 0.009 µMKd: 1.39 µM---Highly selective for PARP1 (150-fold over PARP2).

Note: IC50/Ki values can vary depending on the assay conditions. This table is intended for comparative purposes.

Experimental Protocols

1. Biochemical PARP Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified PARP enzyme in vitro.

Methodology:

  • Plate Preparation: Use a 96-well or 384-well plate suitable for the detection method (e.g., luminescence or fluorescence).

  • Reagent Preparation:

    • Prepare a stock solution of the PARP inhibitor (e.g., Me-Bis(ADP)) in a suitable solvent like DMSO.

    • Prepare serial dilutions of the inhibitor to create a dose-response curve.

    • Prepare a solution of the purified recombinant PARP enzyme (e.g., PARP1 or an off-target PARP) in assay buffer.

    • Prepare a solution of the PARP substrate, NAD+, and activated DNA in assay buffer.

  • Assay Procedure:

    • Add the diluted inhibitor or vehicle control to the appropriate wells.

    • Add the purified PARP enzyme to all wells except the negative control.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the NAD+ and activated DNA solution.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and measure the remaining NAD+ or the amount of PARylation. Several detection methods are available, including:

      • Chemiluminescent/Fluorescent NAD+ Detection: Convert the remaining NAD+ to a detectable signal. The signal is inversely proportional to PARP activity.[11]

      • ELISA-based PAR Detection: Use an antibody specific for poly(ADP-ribose) to quantify the product of the reaction.

  • Data Analysis:

    • Plot the signal as a function of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

2. NanoBRET™ Target Engagement Assay

This cellular assay measures the binding of an inhibitor to its target protein in live cells.

Methodology:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293T) with a vector expressing the target protein (e.g., PARP1 or an off-target kinase) fused to NanoLuc® luciferase.

  • Assay Setup:

    • Plate the transfected cells in a white, 96-well plate.

    • Prepare serial dilutions of the test inhibitor (e.g., Me-Bis(ADP)).

    • Add the diluted inhibitor to the cells and incubate.

    • Add a cell-permeable fluorescent tracer that also binds to the target protein.

  • Detection:

    • Add the NanoLuc® substrate.

    • Measure both the NanoLuc® luminescence (donor) and the tracer fluorescence (acceptor) signals. The ratio of these signals is the NanoBRET™ ratio.

  • Data Analysis:

    • As the inhibitor displaces the fluorescent tracer from the target protein, the BRET signal will decrease.

    • Plot the BRET ratio as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 for target engagement in live cells.[12][13]

3. Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding in intact cells or cell lysates.

Methodology:

  • Cell Treatment:

    • Treat cultured cells with the PARP inhibitor at various concentrations or with a vehicle control.

  • Heating:

    • Heat aliquots of the treated cells to a range of different temperatures. Ligand-bound proteins are typically more resistant to heat-induced denaturation.

  • Cell Lysis and Protein Separation:

    • Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection:

    • Quantify the amount of the soluble target protein (e.g., PARP1 or an off-target kinase) in each sample using a method like Western blotting or ELISA.

  • Data Analysis:

    • Melting Curve: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

    • Isothermal Dose-Response: Treat cells with a range of inhibitor concentrations and heat all samples at a single temperature (chosen from the melting curve). This will generate a dose-response curve for thermal stabilization, from which an EC50 value can be derived.[14][15][16]

Visualizations

PARP_Signaling_Pathway cluster_0 DNA Damage and Repair cluster_1 Effect of PARP Inhibitor cluster_2 Cell Fate DNA Single-Strand Break (SSB) DNA Single-Strand Break (SSB) PARP1/2 PARP1/2 DNA Single-Strand Break (SSB)->PARP1/2 recruits PARylation PARylation PARP1/2->PARylation catalyzes PARP Trapping PARP Trapping PARP1/2->PARP Trapping leads to Recruitment of Repair Proteins Recruitment of Repair Proteins PARylation->Recruitment of Repair Proteins SSB Repair SSB Repair Recruitment of Repair Proteins->SSB Repair Me-Bis(ADP) Me-Bis(ADP) Me-Bis(ADP)->PARP1/2 Me-Bis(ADP)->PARP Trapping enhances Inhibition of PARylation Inhibition of PARylation Replication Fork Collapse Replication Fork Collapse Inhibition of PARylation->Replication Fork Collapse PARP Trapping->Replication Fork Collapse DNA Double-Strand Break (DSB) DNA Double-Strand Break (DSB) Replication Fork Collapse->DNA Double-Strand Break (DSB) HR-Proficient Cells HR-Proficient Cells DNA Double-Strand Break (DSB)->HR-Proficient Cells HR-Deficient Cells (e.g., BRCA1/2 mutant) HR-Deficient Cells (e.g., BRCA1/2 mutant) DNA Double-Strand Break (DSB)->HR-Deficient Cells (e.g., BRCA1/2 mutant) DSB Repair DSB Repair HR-Proficient Cells->DSB Repair Apoptosis Apoptosis HR-Deficient Cells (e.g., BRCA1/2 mutant)->Apoptosis Cell Survival Cell Survival DSB Repair->Cell Survival

Caption: PARP signaling pathway and the mechanism of action of PARP inhibitors.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Characterization cluster_2 Troubleshooting & Controls A Biochemical Assay: Inhibit PARP1/2 Activity? B Selectivity Profiling: Inhibit other PARPs/Kinases? A->B Yes C Target Engagement: CETSA or NanoBRET B->C Characterize Off-Targets D Cell Viability Assay: (HR-proficient vs HR-deficient cells) C->D E Phenotypic Assays: (e.g., DNA damage markers) D->E F Unexpected Phenotype? E->F G Use Orthogonal Controls: - Different PARPi - Genetic Knockdown F->G Yes H Assess Off-Target Engagement G->H

Caption: Experimental workflow for assessing PARP inhibitor off-target effects.

Troubleshooting_Tree Start Unexpected Experimental Result Q1 Is the inhibitor concentration appropriate? Start->Q1 A1_Yes Concentration is based on on-target IC50 Q1->A1_Yes Yes A1_No Perform dose-response to find optimal concentration Q1->A1_No No Q2 Have you confirmed on-target engagement in your cells? A1_Yes->Q2 A2_Yes On-target engagement confirmed Q2->A2_Yes Yes A2_No Perform CETSA or NanoBRET Q2->A2_No No Q3 Does an orthogonal control (e.g., different PARPi, siRNA) replicate the phenotype? A2_Yes->Q3 A3_Yes Phenotype is likely on-target. Re-evaluate hypothesis. Q3->A3_Yes Yes A3_No Phenotype is likely off-target. Q3->A3_No No Conclusion Investigate known off-targets of your inhibitor. A3_No->Conclusion

Caption: Troubleshooting decision tree for unexpected results in PARP inhibitor experiments.

References

Technical Support Center: Me-Bis(ADP) Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Me-Bis(ADP). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Me-Bis(ADP) in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is Me-Bis(ADP) and what is its potential application?

Me-Bis(ADP), or a methylated bis-adenosine diphosphate compound, is a specialized chemical probe. Based on its structure, it is likely designed for use in studies of ADP-ribosylation, potentially acting as a bisubstrate analog to inhibit or probe the function of enzymes involved in this post-translational modification. ADP-ribosylation is a key process in various cellular signaling pathways, including DNA repair and cell death.[1][2][3][4][5]

Q2: What are the primary factors that can lead to the degradation of Me-Bis(ADP)?

Based on the known instability of the parent molecule, adenosine diphosphate (ADP), the primary factors that can cause degradation of Me-Bis(ADP) are:

  • Temperature: Elevated temperatures can lead to the hydrolysis of the phosphate bonds.

  • pH: Extreme pH values (both acidic and alkaline) can accelerate the degradation of the ADP moiety.

  • Enzymatic Activity: The presence of phosphatases or other modifying enzymes in biological samples can lead to the cleavage of phosphate groups or other alterations to the molecule.

Q3: How should I store Me-Bis(ADP) to ensure its stability?

To maintain the integrity of Me-Bis(ADP), it is recommended to:

  • Store at low temperatures: For long-term storage, keep the compound at -20°C or -80°C.

  • Use appropriate buffers: When in solution, use a buffer system that maintains a stable pH, ideally between 6.8 and 7.4.[6]

  • Aliquot the stock solution: To avoid repeated freeze-thaw cycles, which can contribute to degradation, it is advisable to prepare single-use aliquots of your stock solution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no experimental effect of Me-Bis(ADP) Degradation of the compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from light. 2. Prepare Fresh Solutions: Use a freshly prepared solution of Me-Bis(ADP) for each experiment. 3. Check Buffer pH: Confirm that the pH of your experimental buffer is within the optimal range for ADP stability (pH 6.8-7.4).
Inactivation by enzymes in the experimental system.1. Include Phosphatase Inhibitors: Add a cocktail of phosphatase inhibitors to your reaction buffer to prevent enzymatic degradation of the phosphate groups. 2. Purify Target System: If possible, use a purified enzyme system to minimize the presence of contaminating degradative enzymes.
High background signal or off-target effects Non-specific binding or degradation products interfering with the assay.1. Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of Me-Bis(ADP) that elicits the desired effect without causing non-specific effects. 2. Analyze Compound Purity: If possible, verify the purity of your Me-Bis(ADP) stock using techniques like mass spectrometry or NMR to check for degradation products.[7][8][9][10]
Variability between experimental replicates Pipetting errors or inconsistent sample handling.1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Maintain Consistent Timing: For time-sensitive reactions, ensure that the addition of Me-Bis(ADP) and subsequent steps are performed with consistent timing across all samples. 3. Thorough Mixing: Ensure the compound is thoroughly mixed into the reaction solution.

Experimental Protocols

Protocol 1: General Handling and Reconstitution of Me-Bis(ADP)

  • Upon receipt, store the lyophilized Me-Bis(ADP) at -20°C or -80°C.

  • To reconstitute, bring the vial to room temperature before opening to prevent condensation.

  • Reconstitute the powder in a sterile, nuclease-free buffer (e.g., 10 mM Tris-HCl, pH 7.4) to the desired stock concentration.

  • Gently vortex to ensure the compound is fully dissolved.

  • Aliquot the stock solution into single-use tubes and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Enzymatic Assay with Me-Bis(ADP)

  • Prepare a reaction buffer containing the target enzyme, its substrate, and any necessary co-factors. It is recommended to include a phosphatase inhibitor cocktail in the buffer.

  • Add Me-Bis(ADP) to the reaction mixture at the desired final concentration. Include a vehicle control (buffer only) and a positive control (if available).

  • Incubate the reaction at the optimal temperature for the enzyme for a defined period.

  • Stop the reaction using an appropriate method (e.g., addition of a stop solution, heat inactivation).

  • Analyze the reaction products using a suitable detection method (e.g., fluorescence, luminescence, mass spectrometry).

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway Hypothetical Signaling Pathway Involving Me-Bis(ADP) DNA_Damage DNA Damage PARP1 PARP1 Activation DNA_Damage->PARP1 ADP_Ribosylation ADP-Ribosylation of Target Proteins PARP1->ADP_Ribosylation MeBisADP Me-Bis(ADP) (Inhibitor) MeBisADP->PARP1 Inhibition DDR_Complex DNA Damage Repair Complex Assembly ADP_Ribosylation->DDR_Complex Cell_Cycle_Arrest Cell Cycle Arrest DDR_Complex->Cell_Cycle_Arrest Apoptosis Apoptosis DDR_Complex->Apoptosis

Caption: Hypothetical pathway of Me-Bis(ADP) inhibiting PARP1.

Experimental_Workflow General Experimental Workflow for Me-Bis(ADP) cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Reconstitution Reconstitute Me-Bis(ADP) Treatment Treat with Me-Bis(ADP) Reconstitution->Treatment Cell_Culture Prepare Cells or Enzyme Reaction Cell_Culture->Treatment Lysis Cell Lysis or Reaction Quench Treatment->Lysis Assay Perform Assay (e.g., Western Blot, MS) Lysis->Assay Data_Analysis Data Analysis Assay->Data_Analysis

Caption: Workflow for Me-Bis(ADP) experiments.

References

Technical Support Center: Optimizing Buffer Conditions for Me-Bis(ADP) Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing buffer conditions for Methylene-bis(ADP) (Me-Bis(ADP)) activity. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments involving Me-Bis(ADP).

Troubleshooting Guide

This guide provides solutions to common problems you may encounter when working with Me-Bis(ADP) in enzyme assays.

Problem Possible Cause Recommended Solution
Low or No Enzyme Activity Suboptimal pH: Each enzyme has a narrow optimal pH range for its activity.[1]Determine the optimal pH for your specific enzyme by performing the assay over a range of pH values using different buffers. Common buffers include Tris-HCl, HEPES, and phosphate buffers.
Incorrect Divalent Cation Concentration: Many enzymes that utilize nucleotide diphosphates require divalent cations like Mg²⁺ or Mn²⁺ for activity.Titrate the concentration of the required divalent cation (e.g., MgCl₂) in your assay buffer. A typical starting concentration is 1-5 mM. Be aware that excess cations can sometimes be inhibitory.
Inappropriate Buffer Composition: Components of your buffer system may be interfering with the enzyme's activity.Test a variety of buffers to find one that is compatible with your enzyme. Ensure that the buffer itself does not interact with your substrate or product.[1]
Enzyme Instability: The enzyme may be unstable under the current storage or assay conditions.Ensure proper enzyme storage conditions (temperature, buffer additives like glycerol). During the assay, consider adding stabilizing agents like BSA (Bovine Serum Albumin) to the buffer.
Substrate Degradation: Me-Bis(ADP) may be susceptible to degradation by contaminating phosphatases in the enzyme preparation or reagents.Use high-purity reagents and enzyme preparations. Consider including a phosphatase inhibitor cocktail in your assay buffer if degradation is suspected.
High Background Signal Non-Enzymatic Hydrolysis of Substrate: Me-Bis(ADP) may be unstable and hydrolyze spontaneously under certain buffer conditions (e.g., extreme pH or temperature).Run a "no-enzyme" control to measure the rate of non-enzymatic substrate degradation. Adjust buffer conditions (pH, temperature) to minimize this rate.
Contaminating Enzyme Activity: The enzyme preparation may be contaminated with other enzymes that can act on Me-Bis(ADP) or the detection reagents.Use a highly purified enzyme. If possible, test for common contaminating activities.
Poor Reproducibility Inconsistent Pipetting: Small volumes of concentrated reagents can be a source of variability.[2]Prepare larger volumes of master mixes to minimize pipetting errors. Use calibrated pipettes and proper pipetting techniques.
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature.[1]Ensure all reaction components are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled incubator or water bath.[1]
Reagent Instability: Repeated freeze-thaw cycles of reagents can lead to degradation.Aliquot reagents into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for buffer pH when working with a new enzyme that uses Me-Bis(ADP)?

A1: A good starting point for pH optimization is typically between 7.0 and 8.0, as many nucleotide-binding enzymes are active in this range. We recommend testing a pH range from 6.0 to 9.0 using overlapping buffer systems to identify the optimal pH for your specific enzyme.

Q2: What concentration of Mg²⁺ should I use in my assay buffer?

A2: The optimal Mg²⁺ concentration is dependent on the specific enzyme. A common starting point is a 1:1 molar ratio with the Me-Bis(ADP) concentration, with many assays using a final concentration of 1-5 mM MgCl₂. It is crucial to titrate the Mg²⁺ concentration to find the optimal level for your enzyme, as excess Mg²⁺ can be inhibitory.

Q3: Can I use other divalent cations besides Mg²⁺?

A3: While Mg²⁺ is the most common cofactor for enzymes utilizing ADP, some enzymes may prefer or can also use other divalent cations like Mn²⁺. If you are not seeing activity with Mg²⁺, or if literature on a related enzyme suggests it, testing Mn²⁺ may be beneficial.

Q4: How can I determine the optimal temperature for my enzyme assay?

A4: Enzyme activity is highly dependent on temperature.[1] Most human enzymes have an optimal temperature around 37°C.[1] However, this can vary. To determine the optimal temperature, you can perform the assay at a range of temperatures (e.g., 25°C, 30°C, 37°C, 42°C) while keeping all other buffer conditions constant. Be mindful that higher temperatures can also lead to enzyme denaturation and instability over time.[1]

Q5: My enzyme preparation seems to have low purity. How might this affect my results with Me-Bis(ADP)?

A5: Low purity enzyme preparations can contain contaminating enzymes like ATPases or phosphatases that can degrade Me-Bis(ADP) or the reaction products, leading to inaccurate measurements of activity.[3] It is recommended to use an enzyme preparation with the highest possible purity.

Experimental Protocols

Protocol 1: Determining Optimal pH

This protocol outlines a general method for determining the optimal pH for an enzyme that utilizes Me-Bis(ADP).

  • Prepare a series of buffers: Prepare a set of at least five different buffers with overlapping pH ranges, for example:

    • MES, pH 6.0

    • PIPES, pH 6.5

    • HEPES, pH 7.0

    • Tris-HCl, pH 7.5

    • Tris-HCl, pH 8.0

    • CHES, pH 9.0

  • Prepare a reaction master mix: For each pH to be tested, prepare a master mix containing all reaction components except the enzyme. This should include Me-Bis(ADP), any necessary cofactors (e.g., MgCl₂), and the buffer at the desired pH.

  • Initiate the reaction: Add the enzyme to the master mix to start the reaction.

  • Incubate: Incubate the reactions at a constant, predetermined temperature for a set amount of time.

  • Measure activity: Stop the reaction and measure the product formation using an appropriate detection method (e.g., luminescence-based ADP detection).

  • Analyze data: Plot the enzyme activity as a function of pH to determine the optimal pH.

Protocol 2: Determining Optimal Divalent Cation Concentration

This protocol describes how to determine the optimal concentration of a divalent cation (e.g., Mg²⁺) for your enzyme.

  • Prepare a reaction buffer: Prepare a reaction buffer at the optimal pH for your enzyme, but without the divalent cation.

  • Prepare a range of cation concentrations: Create a series of reaction mixtures containing a fixed concentration of enzyme and Me-Bis(ADP) and varying concentrations of the divalent cation (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 mM MgCl₂).

  • Initiate and incubate: Start the reactions and incubate at the optimal temperature for a fixed time.

  • Measure activity: Determine the enzyme activity for each cation concentration.

  • Analyze data: Plot the enzyme activity against the divalent cation concentration to identify the optimal concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Buffers (Varying pH) B Prepare Master Mix (Constant [Substrate]) A->B D Initiate Reaction (Add Enzyme) B->D C Prepare Enzyme Stock C->D E Incubate (Constant Temperature) D->E F Stop Reaction & Measure E->F G Plot Activity vs. pH F->G H Determine Optimal pH G->H

Caption: Workflow for determining the optimal pH for Me-Bis(ADP) enzyme activity.

signaling_pathway MeBisADP Me-Bis(ADP) Enzyme Enzyme (e.g., Kinase, ATPase) MeBisADP->Enzyme Binds to Active Site Product Product(s) Enzyme->Product Catalyzes Reaction Downstream Downstream Signaling or Cellular Response Product->Downstream

Caption: Simplified signaling pathway involving a Me-Bis(ADP)-utilizing enzyme.

troubleshooting_logic Start Low/No Activity? CheckpH Optimize pH? Start->CheckpH Yes CheckCation Optimize [Cation]? CheckpH->CheckCation No Improvement Success Activity Restored CheckpH->Success Improved CheckTemp Optimize Temperature? CheckCation->CheckTemp No Improvement CheckCation->Success Improved CheckPurity Check Enzyme Purity? CheckTemp->CheckPurity No Improvement CheckTemp->Success Improved CheckPurity->Success Improved

Caption: Logical troubleshooting flow for low enzyme activity with Me-Bis(ADP).

References

Technical Support Center: Me-Bis(ADP) Luminescent Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Me-Bis(ADP) luminescent assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and achieve a high signal-to-noise ratio.

Note on "Me-Bis(ADP)": While this guide addresses common issues in assays measuring adenosine diphosphate (ADP), "Me-Bis(ADP)" may refer to a specific, less common proprietary reagent or a modified ADP molecule. The troubleshooting advice provided here is based on established principles for ADP-based luminescent assays and should be applicable to your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind a Me-Bis(ADP) luminescent assay?

A1: While the exact composition of a "Me-Bis(ADP)" reagent may vary, luminescent assays for ADP typically work by converting the ADP generated in an enzymatic reaction (e.g., by a kinase or ATPase) into ATP. This newly synthesized ATP is then used by a luciferase enzyme to produce a light signal. The intensity of the luminescence is proportional to the amount of ADP produced, which in turn reflects the activity of the primary enzyme.[1][2]

Q2: What is a good signal-to-noise ratio for this type of assay?

A2: A good signal-to-noise (S/N) ratio, often represented as the signal of a positive control divided by the signal of a negative control, is typically greater than 3. An ideal S/N ratio is 10 or higher for robust and reproducible results. However, the acceptable S/N ratio can depend on the specific application and the required sensitivity of the assay.

Q3: How can I improve the sensitivity of my assay?

A3: To improve sensitivity, you can optimize several factors: increase the concentration of your enzyme or substrate to generate more ADP, ensure your luminometer's sensitivity is set appropriately, and use high-quality, opaque white microplates to maximize the light output.[3][4] Additionally, allowing the luminescent reaction to incubate for the optimal time as recommended by the manufacturer can enhance the signal.

Q4: What are the most common causes of high background in luminescent assays?

A4: High background can be caused by several factors including contamination of reagents with ATP or ADP, autofluorescence of the microplate, and cross-contamination between wells.[3][5] Using fresh reagents, "dark adapting" plates by incubating them in the dark for about 10 minutes, and being careful with pipetting can help reduce background noise.[3]

Troubleshooting Guides

Problem 1: Low or No Signal

A weak or absent luminescent signal can be frustrating. The table below outlines potential causes and solutions.

Potential Cause Troubleshooting Step
Inactive Enzyme Verify the activity of your enzyme with a known positive control substrate. Ensure proper storage conditions.
Incorrect Reagent Preparation Double-check the concentrations and preparation of all reagents, including the Me-Bis(ADP) detection reagent and any substrates.
Sub-optimal Assay Conditions Optimize the reaction time, temperature, and pH for your specific enzyme.
Instrument Settings Ensure the luminometer is set to the correct wavelength and sensitivity for your assay.[6][7]
Degraded Reagents Use fresh reagents and avoid multiple freeze-thaw cycles of sensitive components.
Problem 2: High Signal Variability Between Replicates

High variability can mask the true results of your experiment. The following table provides guidance on how to reduce it.

Potential Cause Troubleshooting Step
Pipetting Inaccuracy Use calibrated pipettes and ensure consistent pipetting technique, especially with small volumes.[5]
Uneven Cell Seeding If using cells, ensure a homogenous cell suspension and gentle mixing before and during plating.
Edge Effects in Microplates Avoid using the outer wells of the plate, or fill them with a buffer to create a more uniform temperature environment.
Incomplete Reagent Mixing Gently mix the plate after adding reagents, but avoid creating bubbles.
Well-to-Well Crosstalk Use opaque, white-walled plates to minimize light leakage between wells.[4][8]
Problem 3: Signal Saturation

An overly strong signal can lead to inaccurate measurements. Here’s how to address signal saturation.

Potential Cause Troubleshooting Step
Enzyme Concentration Too High Perform a titration to determine the optimal enzyme concentration that provides a robust signal within the linear range of the detector.
Substrate Concentration Too High Titrate the substrate to find a concentration that produces a measurable signal without overwhelming the system.
Incorrect Gain Setting Lower the gain setting on your luminometer to reduce the detector's sensitivity.[7]
Incubation Time Too Long Reduce the incubation time of the enzymatic reaction to generate less product.

Experimental Protocols

Generic Kinase Activity Luminescent Assay

This protocol describes a typical workflow for measuring the activity of a kinase by detecting the amount of ADP produced.

  • Reagent Preparation:

    • Prepare the kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare the kinase, substrate, and ATP solutions in the kinase buffer at the desired concentrations.

    • Reconstitute the Me-Bis(ADP) luminescent detection reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Kinase Reaction:

    • In a white, opaque 96-well or 384-well plate, add the components in the following order:

      • Kinase buffer

      • Kinase

      • Substrate

    • Initiate the reaction by adding ATP. The final reaction volume is typically 10-50 µL.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add an equal volume of the Me-Bis(ADP) detection reagent to each well.

    • Incubate the plate at room temperature for the time specified by the reagent manufacturer (e.g., 40 minutes) to allow for the conversion of ADP to ATP and the subsequent luciferase reaction.

  • Signal Measurement:

    • Measure the luminescence using a plate reader. The integration time should be optimized to capture the signal without saturation.

Data Presentation

Table 1: Example of Kinase Titration Data
Kinase Conc. (nM)Raw Luminescence (RLU)Background (RLU)Net Signal (RLU)S/N Ratio
05,1205,12001.0
115,3605,12010,2403.0
576,8005,12071,68015.0
10153,6005,120148,48030.0
20286,7205,120281,60055.0
50409,6005,120404,48079.0
100450,5605,120445,44087.0
Table 2: Troubleshooting Scenarios and Expected Data
ScenarioControl Well (RLU)Experimental Well (RLU)Expected S/NLikely Cause
Optimal 10,000150,00015Good assay performance
Low Signal 10,00025,0002.5Inactive enzyme or substrate
High Background 50,000150,0003Reagent contamination
High Variability 10,000Well 1: 80,000Well 2: 150,000N/APipetting error or edge effects

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the underlying biochemical reaction and the general workflow of an ADP-based luminescent assay.

cluster_0 Kinase Reaction ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP Kinase->ADP Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate

Caption: A generic kinase reaction where ATP and a substrate are converted to ADP and a phosphorylated substrate.

Start Start: Prepare Reagents Step1 Step 1: Combine Kinase, Substrate, and ATP in Plate Start->Step1 Step2 Step 2: Incubate for Kinase Reaction to Occur Step1->Step2 Step3 Step 3: Add Me-Bis(ADP) Detection Reagent Step2->Step3 Step4 Step 4: Incubate to Generate Luminescent Signal Step3->Step4 End End: Read Luminescence Step4->End

Caption: A simplified workflow for a typical ADP-based luminescent kinase assay.

A Problem: Low Signal-to-Noise Ratio B Check Signal: Is it too low? A->B C Check Background: Is it too high? A->C D Increase enzyme/substrate conc. Optimize instrument settings B->D Yes F Re-evaluate assay conditions (time, temp, pH) B->F No E Check for reagent contamination. Use fresh plates/reagents C->E Yes C->F No

Caption: A logical troubleshooting flowchart for a low signal-to-noise ratio in a luminescent assay.

References

How to resolve unexpected results with Me-Bis(ADP)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Me-Bis(ADP)" is not a commonly recognized chemical entity in publicly available literature. This guide is based on the hypothetical premise that Me-Bis(ADP) is a novel chemical probe, potentially a bivalent ligand or inhibitor related to ADP-ribosylation, designed for use by researchers in cell biology and drug discovery. The troubleshooting advice provided is based on general principles for working with chemical probes and ADP-related molecules.

Frequently Asked Questions (FAQs)

Q1: What is Me-Bis(ADP) and what is its proposed mechanism of action?

A1: Me-Bis(ADP) is hypothesized to be a synthetic chemical probe containing two adenosine diphosphate (ADP) moieties. Its design suggests it may act as a high-affinity ligand or modulator of proteins that recognize or process ADP or poly(ADP-ribose) (PAR). Potential targets could include ADP-ribosyltransferases (PARPs), ADP-ribosylhydrolases (e.g., PARG), or proteins with ADP-ribose binding domains (e.g., macrodomains). Its bivalent nature might promote binding to multimeric protein complexes or induce protein dimerization.

Q2: What are the recommended storage and handling conditions for Me-Bis(ADP)?

A2: As with many complex organic molecules, proper storage is crucial for maintaining the integrity of Me-Bis(ADP). We recommend the following:

  • Storage: Store the lyophilized powder at -20°C or -80°C, protected from light and moisture.

  • Reconstitution: Prepare a stock solution (e.g., 10 mM) in a suitable solvent such as DMSO or an aqueous buffer. The choice of solvent should be guided by the specific experimental requirements.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into single-use volumes and store at -80°C.

  • Solution Stability: Once in solution, the stability of Me-Bis(ADP) may be limited. It is advisable to use freshly prepared dilutions for experiments.

Q3: What are the appropriate positive and negative controls to use with Me-Bis(ADP)?

A3: The selection of appropriate controls is essential for interpreting your results.[1]

  • Positive Controls:

    • A known activator or inhibitor of the pathway you are studying.

    • For binding assays, a compound known to bind to the target of interest.

    • If studying ADP-ribosylation, cells treated with a DNA damaging agent (e.g., hydrogen peroxide) to induce PARP activity can serve as a positive control.[2][3]

  • Negative Controls:

    • Vehicle control (the solvent used to dissolve Me-Bis(ADP), e.g., DMSO).

    • A structurally similar but inactive analog of Me-Bis(ADP), if available.

    • In cell-based assays, a cell line known not to express the target protein.

Troubleshooting Guide

Issue 1: No or Weak Signal in the Assay

If you are not observing the expected effect of Me-Bis(ADP) in your experiment, consider the following potential causes and solutions.

Potential Cause Recommended Solution
Probe Degradation Ensure the compound has been stored correctly and avoid multiple freeze-thaw cycles. Use a freshly prepared solution. Consider verifying the integrity of the compound via analytical methods if possible.
Insufficient Concentration Perform a dose-response experiment to determine the optimal working concentration. The effective concentration can vary significantly between different experimental systems.
Low Target Expression Confirm the expression level of the target protein in your model system (e.g., via Western blot or qPCR).
Incorrect Assay Conditions Optimize assay parameters such as incubation time, temperature, and buffer composition.[4]
Cell Permeability Issues If using a cell-based assay, confirm that Me-Bis(ADP) can penetrate the cell membrane. This may require specific permeability assays or the use of permeabilizing agents (if compatible with the experiment).
Issue 2: High Background or Non-Specific Effects

High background can mask the specific signal from your target. The following table outlines potential reasons and remedies.

Potential Cause Recommended Solution
Excessive Probe Concentration High concentrations can lead to off-target binding and non-specific effects.[5] Reduce the concentration of Me-Bis(ADP) and perform a titration to find the optimal balance between signal and background.
Probe Aggregation Poor solubility can cause aggregation, leading to non-specific interactions.[5] Ensure the probe is fully dissolved. You may need to adjust the solvent or use a mild detergent (e.g., Tween-20) if compatible with your assay.
Inadequate Blocking In assays like Western blotting or ELISA, insufficient blocking can lead to high background. Optimize the blocking buffer and incubation time.
Insufficient Washing Residual unbound probe can contribute to background noise. Increase the number and duration of washing steps.
Issue 3: Inconsistent or Irreproducible Results

Variability in results can be frustrating. Here are some common sources of inconsistency and how to address them.

Potential Cause Recommended Solution
Experimental Technique Ensure consistent pipetting, timing, and handling across all samples and experiments.
Reagent Variability Use reagents from the same lot where possible. Prepare fresh solutions and buffers regularly.
Cell Culture Conditions Maintain consistent cell passage numbers, confluency, and growth conditions, as these can influence cellular responses.
Temperature Fluctuations Ensure all incubation steps are performed at the correct and a stable temperature.

Experimental Protocols

Protocol 1: In-Cell Western Blot to Detect Modulation of ADP-Ribosylation

This protocol describes how to assess the effect of Me-Bis(ADP) on cellular ADP-ribosylation levels.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Treatment: Treat cells with a range of Me-Bis(ADP) concentrations for the desired time. Include positive (e.g., H₂O₂) and negative (vehicle) controls.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.

  • Blocking: Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with a primary antibody against poly(ADP-ribose) overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash three times with PBS containing 0.1% Tween-20.

    • Incubate with an appropriate fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Detection:

    • Wash five times with PBS containing 0.1% Tween-20.

    • Read the plate using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

Protocol 2: In Vitro PARP Inhibition Assay

This protocol outlines a method to determine if Me-Bis(ADP) inhibits the enzymatic activity of PARP1.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing reaction buffer, activated DNA, and recombinant PARP1 enzyme.

  • Inhibitor Addition: Add varying concentrations of Me-Bis(ADP) or a known PARP inhibitor (e.g., Olaparib) to the wells. Include a vehicle control.

  • Initiation of Reaction: Start the reaction by adding NAD⁺, the substrate for PARP1.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Detection: The level of ADP-ribosylation can be quantified using various methods, such as incorporation of biotinylated NAD⁺ followed by detection with streptavidin-HRP.

  • Data Analysis: Calculate the IC50 value of Me-Bis(ADP) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling_Pathway Hypothetical Signaling Pathway Involving Me-Bis(ADP) cluster_0 Cellular Stress cluster_1 Enzymatic Activity cluster_2 Cellular Response DNA_Damage DNA Damage PARP1 PARP1 Activation DNA_Damage->PARP1 activates ADP_Ribosylation Protein ADP-ribosylation PARP1->ADP_Ribosylation catalyzes DDR_Proteins DNA Repair Proteins ADP_Ribosylation->DDR_Proteins recruits Cell_Fate Cell Fate Decision DDR_Proteins->Cell_Fate influences Me_Bis_ADP Me-Bis(ADP) Me_Bis_ADP->PARP1 inhibits?

Caption: A diagram of a potential signaling pathway where Me-Bis(ADP) might act as an inhibitor of PARP1 activation in response to DNA damage.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Results Start Unexpected Result Observed Check_Controls Review Controls (Positive/Negative) Start->Check_Controls Controls_OK Controls Behaving as Expected? Check_Controls->Controls_OK Troubleshoot_Assay Troubleshoot Basic Assay (Reagents, Protocol) Controls_OK->Troubleshoot_Assay No Check_Probe Evaluate Me-Bis(ADP) (Concentration, Stability) Controls_OK->Check_Probe Yes Troubleshoot_Assay->Start Dose_Response Perform Dose-Response and Time-Course Check_Probe->Dose_Response Validate_Target Validate Target Engagement (e.g., Orthogonal Assay) Dose_Response->Validate_Target End Problem Resolved / New Hypothesis Validate_Target->End

Caption: A logical workflow for troubleshooting unexpected experimental outcomes with Me-Bis(ADP).

References

Technical Support Center: Detection of ADP and ADP-ribosylation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Me-Bis(ADP)" is not a standard biochemical term found in the reviewed literature. This technical support center will focus on the detection of the closely related and well-understood molecules: Adenosine Diphosphate (ADP) and ADP-ribosylation (a post-translational modification), and the potential interferences encountered during their detection.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for detecting free ADP?

A1: The primary methods for detecting free ADP, often in the context of enzyme activity assays (e.g., kinases, ATPases), can be categorized into two main types[1]:

  • Direct Immunodetection: These assays utilize antibodies that specifically recognize ADP and distinguish it from the more abundant ATP. An example is the Transcreener® ADP² Assay, which can be adapted for various readout formats like Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and fluorescence intensity[1].

  • Enzyme-Coupled Assays: These methods use a series of enzymatic reactions to convert the ADP signal into a detectable output, typically luminescence or fluorescence. A widely used example is the ADP-Glo™ Kinase Assay, which first depletes unreacted ATP and then converts ADP to ATP, which is subsequently used by luciferase to generate a light signal[2][3][4].

Q2: What are the principles behind detecting ADP-ribosylation?

A2: ADP-ribosylation is a post-translational modification where an ADP-ribose moiety is transferred from NAD+ to a substrate, which can be a protein or nucleic acid[5]. This can be in the form of a single unit (mono-ADP-ribosylation or MARylation) or a polymer (poly-ADP-ribosylation or PARylation)[1][2][6]. Detection methods are designed to recognize the ADP-ribose modification itself and include:

  • Western Blotting: This technique uses antibodies that specifically recognize mono- or poly-ADP-ribose chains on proteins.

  • Affinity Reagents: Reagents containing specific protein domains that bind to ADP-ribose, such as macrodomains, can be used for detection and enrichment of ADP-ribosylated proteins or nucleic acids[7].

  • Mass Spectrometry: This powerful technique can identify the precise location and nature of the ADP-ribosylation on a protein by detecting the characteristic mass shift of the modification[1][3].

Q3: What are the key differences between detecting free ADP and protein-conjugated ADP-ribose?

A3: The detection of free ADP versus protein-conjugated ADP-ribose involves distinct methodologies due to their different molecular contexts. Free ADP is a small molecule typically present in solution, and its detection often relies on enzymatic conversion or specific antibody binding in a homogenous assay format[1][4]. In contrast, ADP-ribose is covalently attached to a much larger protein or nucleic acid molecule. Its detection, therefore, often requires methods that can identify a specific modification on a macromolecule, such as Western blotting with specific antibodies or sophisticated mass spectrometry techniques to pinpoint the modification site[3][7].

Q4: What are common sources of interference in ADP/ADP-ribosylation assays?

A4: Several factors can interfere with the accurate detection of ADP and ADP-ribosylation:

  • Sample Preparation: The stability of ADP-ribosylation can be compromised by sample handling. For instance, heating samples can lead to the loss of the modification, resulting in a weaker signal[7].

  • Reagent Specificity: Detection reagents may exhibit off-target binding or cross-reactivity. For example, some reagents used for detecting ADP-ribosylation have been shown to cross-react with NADH, which can be abundant in mitochondria, leading to false-positive signals[7].

  • Assay Buffer Components: Certain components in the reaction buffer can interfere with the detection chemistry. For example, chelating agents like EDTA can affect the performance of enzyme-coupled assays that rely on divalent cations[2].

  • Test Compounds: In high-throughput screening for enzyme inhibitors, the compounds being tested can themselves inhibit the detection enzymes or interfere with the fluorescent or luminescent signal, leading to false-positive or false-negative results[3][8].

Troubleshooting Guides

Problem: Low or No Signal
Possible CauseTroubleshooting Steps
Degradation of ADP/ADP-ribosylation - Avoid repeated freeze-thaw cycles of samples. - Minimize sample heating; consider processing samples on ice.[7] - Prepare fresh samples and analyze them promptly.
Inactive Detection Reagents - Check the expiration dates of all reagents. - Store reagents at the recommended temperatures. - Prepare fresh dilutions of reagents for each experiment.
Suboptimal Assay Conditions - Ensure the pH and salt concentrations of the buffers are optimal for the detection enzymes. - Verify the concentration of any necessary co-factors (e.g., MgCl₂).
Insufficient Enzyme Activity (for enzyme-coupled assays) - Perform an enzyme titration to determine the optimal enzyme concentration. - Check the quality and concentration of the substrate.
Problem: High Background Signal
Possible CauseTroubleshooting Steps
Contamination of Reagents - Use fresh, high-quality water and reagents to prepare buffers. - Aliquot reagents to minimize the risk of contamination of stock solutions.
Non-specific Binding of Antibodies/Affinity Reagents - Increase the stringency of wash steps in Western blotting protocols. - Include a blocking step with an appropriate blocking agent (e.g., BSA, non-fat milk). - Titrate the antibody or affinity reagent to find the optimal concentration with the lowest background.
Interference from Test Compounds - Run a control experiment with the test compounds in the absence of the enzyme to assess their intrinsic fluorescence or luminescence. - If interference is observed, consider a different detection platform or a counterscreen.
Cross-reactivity of Detection Reagents - Be aware of potential cross-reactivity with structurally similar molecules (e.g., NADH) and consider sample preparation methods to minimize their presence.[7]
Problem: Inconsistent or Variable Results
Possible CauseTroubleshooting Steps
Pipetting Errors - Use calibrated pipettes and proper pipetting techniques, especially for small volumes. - Prepare a master mix of reagents to be added to all wells to minimize well-to-well variability.[8]
Inconsistent Incubation Times or Temperatures - Ensure all samples are incubated for the same duration and at the same temperature. - Use a multi-channel pipette or automated liquid handler for simultaneous addition of reagents to all wells.
Plate Edge Effects - Avoid using the outer wells of the microplate, as they are more prone to evaporation. - Ensure proper sealing of the plate during incubations.
Sample Heterogeneity - Ensure thorough mixing of samples before aliquoting into the assay plate.

Quantitative Data Summary

The following table summarizes the impact of common experimental variables on the signal in ADP/ADP-ribosylation detection assays.

VariableEffect on SignalNotesReference
Temperature Signal decreases with increasing temperature and incubation time.Particularly relevant for the stability of ADP-ribosylation on proteins. At 95°C, the modification can be rapidly lost.[7]
EDTA Concentration Can interfere with enzyme-coupled ADP detection assays.The effect is concentration-dependent and can lead to a decrease in the luminescent signal.[2]
ATP Concentration High ATP concentrations can be tolerated by some assays (e.g., ADP-Glo™ up to 1mM).Important for kinase assays where high ATP concentrations are often used.[9]
Freezing and Boiling Can lead to a worse signal-to-noise ratio for ADP-ribosylation detection.May cause an increase in non-specific modification or a loss of specific modification.[7]

Experimental Protocols

Protocol: Luminescence-Based ADP Detection (e.g., ADP-Glo™ Assay)

This protocol is a generalized procedure for measuring enzyme activity by quantifying the amount of ADP produced.

  • Enzyme Reaction:

    • Set up the enzyme reaction in a multi-well plate. This typically includes the enzyme, substrate, ATP, and any test compounds in an appropriate reaction buffer.

    • The total reaction volume is typically 5-25 µL.

    • Incubate the reaction at the optimal temperature for the enzyme for a set period.

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well. This reagent will terminate the enzyme reaction and deplete the remaining ATP.[3][9]

    • Incubate the plate at room temperature for 40 minutes.[3]

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly formed ATP.[3][9]

    • Incubate the plate at room temperature for 30-60 minutes.[3]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced in the initial enzyme reaction.[4]

Protocol: Western Blot Detection of Poly-ADP-Ribosylation (PAR)
  • Sample Preparation:

    • Lyse cells in a buffer containing protease and PARG inhibitors to preserve the PAR chains.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for PAR overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the signal using a chemiluminescence imager.

Visual Guides

DNA_Damage_Response DNA_Damage DNA Damage PARP1 PARP1 Activation DNA_Damage->PARP1 PAR PAR Synthesis (ADP-ribosylation) PARP1->PAR Repair_Factors Recruitment of DNA Repair Factors PAR->Repair_Factors DNA_Repair DNA Repair Repair_Factors->DNA_Repair

Caption: DNA Damage Response Signaling Pathway involving PARP1 activation and poly-ADP-ribosylation.

ADP_Detection_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation cluster_3 Step 4: Data Acquisition Kinase_Reaction Incubate Kinase, Substrate, ATP, and Test Compound Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent Kinase_Reaction->Add_ADP_Glo_Reagent Incubate1 Incubate at RT Add_ADP_Glo_Reagent->Incubate1 Add_Detection_Reagent Add Kinase Detection Reagent Incubate1->Add_Detection_Reagent Incubate2 Incubate at RT Add_Detection_Reagent->Incubate2 Read_Luminescence Measure Luminescence Incubate2->Read_Luminescence

Caption: Experimental workflow for a luminescence-based ADP detection assay.

Troubleshooting_Logic Start Problem with Assay Results Check_Signal Low or No Signal? Start->Check_Signal Check_Background High Background? Check_Signal->Check_Background No Troubleshoot_Low_Signal Investigate Reagent Activity, Sample Stability, and Assay Conditions Check_Signal->Troubleshoot_Low_Signal Yes Check_Variability Inconsistent Results? Check_Background->Check_Variability No Troubleshoot_High_Background Check for Contamination, Non-specific Binding, and Compound Interference Check_Background->Troubleshoot_High_Background Yes Troubleshoot_Variability Review Pipetting Technique, Incubation Consistency, and Plate Effects Check_Variability->Troubleshoot_Variability Yes Success Problem Resolved Check_Variability->Success No Troubleshoot_Low_Signal->Success Troubleshoot_High_Background->Success Troubleshoot_Variability->Success

Caption: Logical workflow for troubleshooting common issues in ADP detection assays.

References

Best practices for handling and storing Me-Bis(ADP)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methylene-bis(adenosine 5'-diphosphate), also known as Me-Bis(ADP) or α,β-Methylene ADP. This resource is designed for researchers, scientists, and drug development professionals to ensure the successful handling, storage, and application of this compound in your experiments.

Frequently Asked Questions (FAQs)

1. What is Me-Bis(ADP)?

Methylene-bis(adenosine 5'-diphosphate) is a stable analog of Adenosine 5'-diphosphate (ADP). The key structural difference is the replacement of the oxygen atom between the alpha (α) and beta (β) phosphates with a methylene (-CH2-) group. This modification makes the molecule resistant to hydrolysis by nucleotidases.

2. What are the primary applications of Me-Bis(ADP) in research?

Me-Bis(ADP) is primarily used as:

  • An inhibitor of ecto-5'-nucleotidase (CD73), an enzyme that converts Adenosine 5'-monophosphate (AMP) to adenosine.

  • A competitive antagonist for the P2Y1 purinergic receptor, which is involved in processes such as platelet aggregation.[1][2][3]

Its stability against enzymatic degradation makes it a reliable tool for studying these pathways.[4]

3. What are the recommended storage and handling conditions for Me-Bis(ADP)?

Proper storage and handling are critical to maintain the integrity of Me-Bis(ADP). It is a white, odorless powder.[5]

  • Personal Protective Equipment: Always wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask when handling the solid form to avoid inhalation and contact.

  • Storage of Solid Compound: Store the lyophilized powder at -20°C in a tightly sealed container. The compound is hygroscopic and sensitive to moisture and air.[5]

  • Solution Storage: For aqueous solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them frozen at -20°C or below.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for Me-Bis(ADP).

ParameterValueSource
Storage Temperature -20°C
Form White Powder[5]
Purity (Typical) ≥98% (HPLC)
Solubility in Water 50 mg/mL
Solubility in PBS 4.69 mg/mL (10 mM)[6]

Troubleshooting Guide

Issue 1: Inconsistent or no inhibitory effect in my assay.

  • Question: I am not observing the expected antagonism of the P2Y1 receptor or inhibition of CD73. What could be the cause?

  • Answer:

    • Improper Storage: Verify that the compound (both solid and in solution) has been stored correctly at -20°C and protected from moisture. Improper storage can lead to degradation.

    • Incorrect Concentration: Double-check your calculations for the stock solution and final working concentrations. Serial dilutions can introduce errors, so ensure accurate pipetting.

    • Solution Stability: Avoid multiple freeze-thaw cycles of your stock solution, as this can lead to degradation over time.[3] Use freshly prepared aliquots for each experiment.

    • pH of Solution: When preparing aqueous solutions, it is best to use a buffered solution at a neutral pH to ensure stability.[3]

    • Divalent Cations: Be aware that divalent cations (like Mg²⁺) can influence the stability of phosphate-containing compounds.[3] Ensure your buffer composition is appropriate for your assay.

Issue 2: Difficulty dissolving the compound.

  • Question: The Me-Bis(ADP) powder is not fully dissolving in my buffer. How can I improve solubility?

  • Answer:

    • Check Solubility Limits: Refer to the quantitative data table for solubility limits. Do not attempt to prepare a stock solution at a concentration higher than recommended.

    • Use Appropriate Solvent: While soluble in water, dissolving in a buffered solution like PBS might be more suitable for your experiment.[6]

    • Gentle Warming and Vortexing: Brief, gentle warming (to room temperature) and vortexing can aid dissolution. Avoid excessive heat, as it may degrade the compound.

    • Start with a Small Volume: Add a small amount of solvent to the powder to create a slurry, then gradually add the remaining solvent while mixing.

Issue 3: Unexpected agonist activity observed.

  • Question: My experiment is showing an unexpected activation or agonist effect. Is this possible?

  • Answer: Me-Bis(ADP) is characterized as a P2Y1 antagonist and a CD73 inhibitor.[1] Observing agonist activity is highly unusual and may point to other issues:

    • Contamination: The compound or your experimental system may be contaminated. Ensure you are using sterile techniques and high-purity reagents.

    • Off-Target Effects: At very high concentrations, some compounds can exhibit off-target effects. Verify that you are using the compound within the recommended concentration range for your specific target.

    • Complex Biological System: In complex cellular or tissue systems, the inhibition of one pathway might lead to the potentiation of another, giving the appearance of an agonist effect. Consider the broader signaling network in your interpretation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a stock solution of Me-Bis(ADP) sodium salt (MW: ~447.21 g/mol , verify the exact molecular weight from your supplier).

Materials:

  • Me-Bis(ADP) powder

  • Sterile, nuclease-free phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes or vials

Methodology:

  • Equilibrate the Me-Bis(ADP) vial to room temperature before opening to prevent condensation of moisture.

  • Weigh the required amount of powder using a calibrated analytical balance in a fume hood or on a dedicated bench.

  • For a 10 mM stock solution, dissolve 4.47 mg of Me-Bis(ADP) in 1 mL of sterile PBS.

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved. A clear, colorless solution should be obtained.

  • Dispense the stock solution into single-use aliquots (e.g., 20 µL or 50 µL) in sterile, low-retention microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, and date.

  • Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: P2Y1 Receptor Antagonism Assay using Calcium Imaging

This protocol provides a general workflow for assessing the antagonist activity of Me-Bis(ADP) at the P2Y1 receptor.

Materials:

  • Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells or human platelets)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • P2Y1 agonist (e.g., ADP or 2-MeSADP)

  • Me-Bis(ADP) stock solution

  • Appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with calcium)

Methodology:

  • Cell Preparation: Seed and culture the P2Y1-expressing cells to the appropriate confluency for your imaging setup.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells with the assay buffer to remove excess dye.

  • Pre-incubation with Antagonist: Incubate the cells with various concentrations of Me-Bis(ADP) (e.g., 10 nM to 10 µM) for 15-30 minutes. Include a vehicle control (buffer only).

  • Establish Baseline: Place the cells on the fluorescence microscope or plate reader and record the baseline fluorescence for 1-2 minutes.

  • Agonist Stimulation: Add a fixed concentration of the P2Y1 agonist (e.g., EC80 concentration of 2-MeSADP) and immediately start recording the change in fluorescence, which corresponds to the intracellular calcium concentration.

  • Data Analysis: Quantify the peak fluorescence intensity change in response to the agonist for each concentration of Me-Bis(ADP). Plot the agonist response as a function of the Me-Bis(ADP) concentration to determine the IC50 value of the antagonist.

Visualizations

G cluster_0 Preparation of Me-Bis(ADP) Stock Solution start Start equilibrate Equilibrate Powder to Room Temp start->equilibrate weigh Weigh Powder equilibrate->weigh dissolve Dissolve in Buffered Solvent weigh->dissolve vortex Vortex until Fully Dissolved dissolve->vortex aliquot Create Single-Use Aliquots vortex->aliquot store Store at -20°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing a Me-Bis(ADP) stock solution.

G cluster_0 P2Y1 Receptor Pathway cluster_1 CD73 Pathway (Adenosine Production) ADP ADP / 2-MeSADP (Agonist) P2Y1 P2Y1 Receptor (Gq-coupled) ADP->P2Y1 Activates PLC Phospholipase C (PLC) P2Y1->PLC Activates Ca_release ↑ Intracellular Ca²⁺ PLC->Ca_release Leads to AMP AMP CD73 CD73 (ecto-5'-nucleotidase) Adenosine Adenosine CD73->Adenosine Converts AMP to A_Receptors Adenosine Receptors Adenosine->A_Receptors Activates MeBisADP Me-Bis(ADP) MeBisADP->P2Y1 Blocks MeBisADP->CD73 Inhibits

Caption: Signaling pathways inhibited by Me-Bis(ADP).

G start No/Low Activity Observed q1 Was the stock solution stored correctly at -20°C and protected from light/moisture? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Were aliquots used to avoid multiple freeze-thaw cycles? a1_yes->q2 sol1 Prepare fresh stock solution from new powder. Ensure proper storage. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are you confident in the final working concentration calculation? a2_yes->q3 sol2 Prepare new aliquots. Discard multiply-thawed stock. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end If issues persist, check assay components (e.g., cell health, agonist activity). a3_yes->end sol3 Recalculate all dilutions. Calibrate pipettes if necessary. a3_no->sol3

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Technical Support Center: Validating Me-Bis(ADP) Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the validation of Me-Bis(ADP) activity. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on establishing and troubleshooting assays for this novel compound. Given that "Me-Bis(ADP)" suggests a molecule containing two ADP moieties, this guide will focus on validating its potential role as a substrate for an ADP-generating enzyme or as an inhibitor of an ADP-utilizing enzyme.

Frequently Asked Questions (FAQs)

Q1: What is the likely enzymatic activity of Me-Bis(ADP)?

A1: Based on its nomenclature, Me-Bis(ADP) is hypothesized to be a synthetic compound containing two ADP molecules linked by a methyl-containing bridge. Its activity will largely depend on the nature of this linkage and the biological system it is introduced into. Two primary hypotheses for its mechanism of action are:

  • Substrate for an ADP-generating enzyme: Me-Bis(ADP) could be a substrate for a phosphodiesterase (PDE) or a similar hydrolase, which cleaves the molecule to release ADP. This would make Me-Bis(ADP) a pro-drug for ADP.

  • Inhibitor of an ADP-dependent enzyme: The molecule could act as a competitive or non-competitive inhibitor of enzymes that use ADP as a substrate or whose activity is regulated by ADP. This could include certain kinases or ATPases.

Q2: How can I determine if Me-Bis(ADP) is a substrate for an enzyme in my system?

A2: To validate if Me-Bis(ADP) acts as a substrate, you need to design an assay that detects the product of the enzymatic reaction, which in this case would likely be ADP. A common approach is to incubate Me-Bis(ADP) with your enzyme of interest (or cell lysate) and then measure the amount of ADP generated over time. Several commercial kits are available for the sensitive detection of ADP.[1]

Q3: What are the initial steps to test if Me-Bis(ADP) is an enzyme inhibitor?

A3: To test for inhibitory activity, you should first identify a known ADP-dependent enzyme. Then, run a standard activity assay for this enzyme in the presence and absence of Me-Bis(ADP). A decrease in enzyme activity in the presence of Me-Bis(ADP) would suggest an inhibitory effect. It is crucial to include appropriate controls, such as a known inhibitor of the enzyme, to validate the assay setup.

Q4: My assay shows high background noise. What are the common causes?

A4: High background noise in ADP detection assays can be due to several factors:

  • Contaminating ATP/ADP in reagents: Ensure that all your buffers and reagents are freshly prepared and of high purity.

  • Spontaneous degradation of Me-Bis(ADP): Test the stability of Me-Bis(ADP) in your assay buffer without the enzyme to see if it degrades non-enzymatically.

  • Presence of endogenous ATPases/kinases in crude lysates: If you are using cell lysates, they may contain enzymes that produce or consume ADP, leading to high background. Consider using purified enzymes if possible.

Q5: How do I distinguish between competitive and non-competitive inhibition?

A5: To determine the mode of inhibition, you should perform enzyme kinetic studies. This involves measuring the reaction rate at various substrate concentrations in the presence of different fixed concentrations of Me-Bis(ADP). By plotting the data using methods like Lineweaver-Burk plots, you can determine how the inhibitor affects the enzyme's Km and Vmax, which will reveal the mode of inhibition.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your experiments.

Problem Possible Cause Suggested Solution
No detectable ADP generation when testing Me-Bis(ADP) as a substrate. The enzyme is not active against Me-Bis(ADP).- Confirm the activity of your enzyme using a known substrate.- Test a higher concentration of Me-Bis(ADP).- Increase the incubation time.
Assay sensitivity is too low.- Use a more sensitive ADP detection kit (e.g., a bioluminescent assay).[2]- Concentrate your enzyme preparation.
Inconsistent results between replicates. Pipetting errors.- Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix for reagents.
Reagent instability.- Prepare fresh reagents for each experiment.- Store reagents at the recommended temperature and protect from light if necessary.
Observed enzyme activation instead of inhibition. Allosteric activation.- This is a valid experimental outcome. Further studies are needed to characterize the mechanism of activation.
Me-Bis(ADP) is being converted to an activator.- Analyze the reaction mixture for the presence of other molecules that could be acting as activators.

Experimental Protocols

Protocol 1: Validating Me-Bis(ADP) as an Enzyme Substrate

This protocol outlines a general method to determine if Me-Bis(ADP) is a substrate for a putative hydrolase, resulting in the generation of ADP.

Materials:

  • Purified enzyme or cell lysate

  • Me-Bis(ADP) stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

  • ADP detection kit (e.g., ADP-Glo™ Max Assay)[2]

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of Me-Bis(ADP) in the assay buffer.

  • In a 96-well plate, add 25 µL of the enzyme solution to each well.

  • Add 25 µL of the Me-Bis(ADP) dilutions to the wells to initiate the reaction. Include a no-enzyme control and a no-substrate control.

  • Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 30 minutes).

  • Stop the reaction according to the ADP detection kit protocol (this often involves adding a reagent that terminates the enzymatic reaction).

  • Add the ADP detection reagent and measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the amount of ADP produced by comparing the signal to an ADP standard curve.

Protocol 2: Screening for Inhibitory Activity of Me-Bis(ADP)

This protocol is designed to test if Me-Bis(ADP) inhibits a known ADP-dependent enzyme, such as a kinase.

Materials:

  • Purified ADP-dependent enzyme

  • Known substrate for the enzyme

  • Me-Bis(ADP) stock solution

  • Assay buffer

  • ATP/ADP detection kit

  • 96-well microplate

Procedure:

  • Prepare a solution of the enzyme and its substrate in the assay buffer.

  • Prepare serial dilutions of Me-Bis(ADP) in the assay buffer.

  • In a 96-well plate, add 20 µL of the Me-Bis(ADP) dilutions to each well. Include a no-inhibitor control (vehicle only).

  • Add 20 µL of the enzyme/substrate solution to each well to start the reaction.

  • Incubate the plate at the optimal temperature for the enzyme for a specific time.

  • Measure the enzyme activity by detecting the product formation or substrate consumption using an appropriate method (e.g., detecting the remaining ATP or generated ADP).

  • Calculate the percentage of inhibition for each concentration of Me-Bis(ADP) relative to the no-inhibitor control.

Data Presentation

Quantitative data from your experiments should be summarized in tables for clear comparison.

Table 1: Michaelis-Menten kinetics for Me-Bis(ADP) as a substrate

Me-Bis(ADP) Concentration (µM) Initial Velocity (µM ADP/min)
00
1...
5...
10...
20...
50...
100...

Table 2: IC50 determination for Me-Bis(ADP) as an inhibitor

Me-Bis(ADP) Concentration (µM) Enzyme Activity (%)
0100
0.1...
1...
10...
100...
1000...

Visualizations

Diagrams can help visualize complex processes and workflows. Below are Graphviz diagrams for the hypothesized signaling pathway, the experimental workflow, and a troubleshooting decision tree.

MeBisADP_Pathway cluster_substrate Hypothesis 1: Me-Bis(ADP) as a Substrate cluster_inhibitor Hypothesis 2: Me-Bis(ADP) as an Inhibitor Me-Bis(ADP) Me-Bis(ADP) Hydrolase Hydrolase Me-Bis(ADP)->Hydrolase Binds to 2x ADP 2x ADP Hydrolase->2x ADP Catalyzes release of ADP_Enzyme ADP-dependent Enzyme Product Product ADP_Enzyme->Product Normal reaction Me-Bis(ADP)_inhibitor Me-Bis(ADP) This compound_inhibitor->ADP_Enzyme Inhibits

Caption: Hypothesized mechanisms of Me-Bis(ADP) action.

Assay_Workflow Start Start Hypothesize_Activity Hypothesize Activity: Substrate or Inhibitor? Start->Hypothesize_Activity Design_Assay Design Primary Assay Hypothesize_Activity->Design_Assay Run_Experiment Perform Experiment with Controls Design_Assay->Run_Experiment Analyze_Data Analyze Data (e.g., ADP production or % inhibition) Run_Experiment->Analyze_Data Validate_Hit Validate Positive Result (e.g., kinetics, dose-response) Analyze_Data->Validate_Hit End End Validate_Hit->End

Caption: General experimental workflow for validating Me-Bis(ADP) activity.

Troubleshooting_Tree Start Unexpected Result? No_Activity No Activity Observed? Start->No_Activity Yes High_Background High Background Signal? Start->High_Background No Check_Enzyme Check Enzyme Activity with Known Substrate No_Activity->Check_Enzyme Yes Increase_Concentration Increase Me-Bis(ADP) Concentration No_Activity->Increase_Concentration No Check_Reagents Check for ADP/ATP Contamination in Reagents High_Background->Check_Reagents Yes Purify_Enzyme Use Purified Enzyme instead of Lysate High_Background->Purify_Enzyme No Non_enzymatic_degradation Test for Non-enzymatic Degradation of Me-Bis(ADP) Check_Reagents->Non_enzymatic_degradation

Caption: Troubleshooting decision tree for common assay problems.

References

Me-Bis(ADP) lot-to-lot variability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methylene-bis(adenosine 5'-diphosphate) [Me-Bis(ADP)]. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential lot-to-lot variability issues with Me-Bis(ADP).

Frequently Asked Questions (FAQs)

Q1: What is Me-Bis(ADP) and what is its primary mechanism of action?

A1: Methylene-bis(adenosine 5'-diphosphate), also known as Adenosine 5′-(α,β-methylene)diphosphate, is a structural analog of adenosine diphosphate (ADP). It is commonly used in research as an inhibitor of ecto-5'-nucleotidase (CD73), an enzyme that converts AMP to adenosine. By inhibiting CD73, Me-Bis(ADP) can modulate adenosinergic signaling, which plays a crucial role in various physiological processes, including immune responses and neurotransmission.[1] It can also act as a P2Y1 receptor antagonist. P2Y1 is a Gq-coupled receptor that, upon activation by ADP, stimulates phospholipase C (PLC), leading to an increase in intracellular calcium.[2]

Q2: What are the potential sources of lot-to-lot variability with Me-Bis(ADP)?

A2: Lot-to-lot variability in Me-Bis(ADP) can arise from several factors, including:

  • Purity: Even with high-performance liquid chromatography (HPLC) confirming high purity (e.g., ≥99%), the nature and concentration of minor impurities can differ between batches.

  • Counter-ion Content: The type and amount of counter-ions (e.g., sodium) can vary, affecting the true molecular weight and, consequently, the effective concentration of the active compound.

  • Water Content: The hydration state of the lyophilized powder can fluctuate between lots, leading to inaccuracies in weighing and solution preparation.

  • Degradation Products: Improper synthesis, purification, or storage can lead to the presence of degradation products, such as the parent nucleotide, which may have agonist activity.

Q3: How should I properly store and handle Me-Bis(ADP) to ensure its stability?

A3: To maintain the integrity of Me-Bis(ADP), it is crucial to adhere to proper storage and handling protocols.

  • Storage: Store the lyophilized powder at -20°C.[1]

  • Aliquoting: Upon receipt, it is best practice to aliquot the powder into smaller, single-use amounts to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.

  • Solution Preparation: Prepare solutions fresh for each experiment. If a stock solution must be stored, it should be aliquoted and stored at -80°C for short periods. The stability of Me-Bis(ADP) in solution over time should be validated for your specific experimental conditions.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected antagonist activity.

This is one of the most common issues arising from lot-to-lot variability.

Potential Cause Troubleshooting Step Recommended Action
Incorrect Concentration Verify the effective concentration of your Me-Bis(ADP) solution.1. Quantify Concentration: Use UV-Vis spectrophotometry to determine the precise concentration of your stock solution using the molar extinction coefficient for adenosine at 259 nm. 2. Purity Check: If possible, run an analytical HPLC to confirm the purity and integrity of the compound. Compare the chromatogram to the manufacturer's certificate of analysis.
Compound Degradation The compound may have degraded due to improper storage or handling.1. Fresh Stock: Prepare a fresh stock solution from a new, unopened vial of Me-Bis(ADP). 2. Storage Audit: Review your storage conditions. Ensure the compound has been consistently stored at -20°C and protected from moisture.
Presence of Agonists The lot may be contaminated with ADP or other P2Y1 receptor agonists.1. Agonist Control: In your experimental setup, include a control where you add Me-Bis(ADP) alone to see if it elicits any agonist activity. 2. Dose-Response Curve: Perform a dose-response curve with a known P2Y1 agonist (e.g., 2-MeSADP) in the presence and absence of your Me-Bis(ADP) lot to determine the IC50. A significant shift to the right in the presence of Me-Bis(ADP) indicates antagonist activity.
Issue 2: High background signal or unexpected agonist-like effects.
Potential Cause Troubleshooting Step Recommended Action
Contamination with Agonists The Me-Bis(ADP) lot may contain residual ADP or other structurally related agonists from the synthesis process.1. Purity Assessment: Analyze the lot using HPLC or mass spectrometry to identify any potential agonist contaminants. 2. Vendor Communication: Contact the supplier to inquire about the specific purification methods used and the potential for agonist contamination.
Cellular Response to Vehicle The solvent used to dissolve Me-Bis(ADP) may be causing a cellular response.1. Vehicle Control: Always include a vehicle control in your experiments (the solvent used to dissolve Me-Bis(ADP) at the same final concentration).

Experimental Protocols for Quality Control

To ensure the quality and consistency of your Me-Bis(ADP) lots, we recommend performing the following validation experiments.

Protocol 1: Determination of Me-Bis(ADP) Potency (IC50) using a Calcium Flux Assay

This protocol assesses the antagonist activity of a new lot of Me-Bis(ADP) by measuring its ability to inhibit P2Y1 receptor-mediated calcium mobilization.

Materials:

  • Cells expressing the P2Y1 receptor (e.g., 1321N1 human astrocytoma cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • P2Y1 receptor agonist (e.g., 2-MeSADP)

  • Me-Bis(ADP) (test lot and a previously validated reference lot)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

Procedure:

  • Cell Preparation: Plate P2Y1-expressing cells in a 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Preparation of Compounds:

    • Prepare a series of dilutions of the P2Y1 agonist (2-MeSADP).

    • Prepare a fixed concentration of the new Me-Bis(ADP) lot and the reference lot.

  • Assay:

    • Pre-incubate the cells with either buffer (control), the new Me-Bis(ADP) lot, or the reference lot for 15-30 minutes.

    • Stimulate the cells with the P2Y1 agonist at various concentrations.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis:

    • Generate dose-response curves for the P2Y1 agonist in the presence and absence of the Me-Bis(ADP) lots.

    • Calculate the IC50 value for the new Me-Bis(ADP) lot by measuring the shift in the agonist's EC50.

    • Compare the IC50 of the new lot to the reference lot.

Parameter Expected Result
Agonist EC50 (no antagonist) Should be in the low nanomolar range for 2-MeSADP.
Agonist EC50 (with Me-Bis(ADP)) Should show a rightward shift in the presence of a functional antagonist.
IC50 of new Me-Bis(ADP) lot Should be comparable to the reference lot and previously published values.

Visualizing Key Processes

To aid in understanding the experimental and biological context, the following diagrams illustrate the P2Y1 signaling pathway and a typical experimental workflow for quality control.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MeBisADP Me-Bis(ADP) MeBisADP->P2Y1 Inhibits Gq Gq protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: P2Y1 Receptor Signaling Pathway.

QC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_decision Decision receive Receive New Lot of Me-Bis(ADP) aliquot Aliquot for Single Use receive->aliquot store Store at -20°C aliquot->store prepare_stock Prepare Fresh Stock Solution store->prepare_stock pre_incubate Pre-incubate with New Lot vs. Ref Lot prepare_stock->pre_incubate plate_cells Plate P2Y1- expressing cells load_dye Load with Calcium Dye plate_cells->load_dye load_dye->pre_incubate stimulate Stimulate with P2Y1 Agonist pre_incubate->stimulate measure Measure Calcium Flux stimulate->measure generate_curves Generate Dose- Response Curves measure->generate_curves calculate_ic50 Calculate IC50 generate_curves->calculate_ic50 compare Compare to Reference Lot calculate_ic50->compare pass Lot Passes QC compare->pass Comparable IC50 fail Lot Fails QC (Contact Supplier) compare->fail Discrepant IC50

Caption: Quality Control Workflow for Me-Bis(ADP).

References

Minimizing non-specific binding of Me-Bis(ADP)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of the chemical probe Me-Bis(ADP).

Troubleshooting Guides

High Background or Non-Specific Binding in Pull-Down Assays

High background is a common issue in affinity purification experiments, leading to the identification of numerous non-specific binding proteins. This can obscure the detection of true interactors.

Possible Causes and Solutions

Possible CauseRecommended Solution
Inadequate Blocking Pre-clear lysate with beads alone before adding the Me-Bis(ADP) probe to remove proteins that non-specifically bind to the beads. Incubate the beads with a blocking agent such as Bovine Serum Albumin (BSA) or casein before adding the cell lysate.
Suboptimal Washing Steps Increase the number of wash steps (e.g., from 3 to 5). Optimize the composition of the wash buffer by increasing the salt concentration (e.g., 150-500 mM NaCl) or adding a non-ionic detergent (e.g., 0.05-0.1% Tween-20 or NP-40).
Probe Concentration Too High Perform a dose-response experiment to determine the optimal concentration of Me-Bis(ADP) that maximizes the signal from known interactors while minimizing background.
Cell Lysis Conditions Ensure complete cell lysis to prevent the release of "sticky" intracellular components that can contribute to background. Consider using a lysis buffer with a different detergent or salt concentration.
Contamination Use filtered buffers and sterile techniques to minimize contamination from external sources. Common contaminants in proteomics include keratins and trypsin.[1]
Low Yield of Specific Binding Proteins

Difficulty in detecting known or expected binding partners of Me-Bis(ADP) can result from several factors during the experimental workflow.

Possible Causes and Solutions

Possible CauseRecommended Solution
Inefficient Probe-Target Interaction Optimize the incubation time and temperature for the Me-Bis(ADP) probe with the cell lysate. Ensure the probe is not degraded by storing it properly and using it within its recommended shelf life.
Harsh Washing Conditions While stringent washes reduce background, they can also disrupt weaker specific interactions. If the yield of a known interactor is low, try reducing the salt or detergent concentration in the wash buffer.
Protein Degradation Add protease and phosphatase inhibitors to the lysis buffer to prevent the degradation of target proteins and maintain post-translational modifications that may be crucial for binding.
Inefficient Elution Ensure the elution buffer is effective in disrupting the interaction between Me-Bis(ADP) and its binding partners. For competitive elution, use a high concentration of a competing compound. For denaturing elution, ensure the buffer components (e.g., SDS, urea) are at the correct concentration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Me-Bis(ADP) in a pull-down experiment?

A1: A good starting point for Me-Bis(ADP) concentration in a pull-down assay is typically in the low micromolar range (e.g., 1-10 µM). However, the optimal concentration should be determined empirically through a dose-response experiment. This will help to identify a concentration that provides a good signal-to-noise ratio, maximizing the capture of specific binders while minimizing non-specific interactions.

Q2: How can I validate the specificity of the proteins identified in my Me-Bis(ADP) pull-down?

A2: Several strategies can be employed to validate the specificity of identified proteins:

  • Competitive Displacement: Perform a pull-down assay in the presence of an excess of a non-biotinylated version of Me-Bis(ADP) or a known inhibitor of the target protein family (e.g., a PARP inhibitor). Specific interactors should be outcompeted and show reduced binding.

  • Orthogonal Assays: Validate the interaction using a different technique, such as co-immunoprecipitation (co-IP) with an antibody against the putative target protein, or by performing a direct binding assay with purified proteins.

  • Biological Perturbation: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the expression of the putative target protein. A specific interaction should be diminished or absent in the modified cells.

Q3: What are the best practices for designing the wash buffers to minimize non-specific binding?

A3: Optimizing wash buffers is critical for reducing non-specific binding. Here are some best practices:

  • Salt Concentration: Increasing the ionic strength of the wash buffer (e.g., with 150-500 mM NaCl) can disrupt weak, non-specific electrostatic interactions.

  • Detergents: Including a mild, non-ionic detergent (e.g., 0.05-0.1% Tween-20 or NP-40) can help to reduce non-specific hydrophobic interactions.

  • pH: Maintain a stable pH, typically between 7.2 and 8.0, using a suitable buffer (e.g., Tris-HCl or HEPES).

  • Number of Washes: Performing multiple (e.g., 3-5) wash steps is generally more effective than a single long wash.

Q4: What are common contaminants to look out for in mass spectrometry analysis of Me-Bis(ADP) pull-downs?

A4: Common contaminants in affinity purification-mass spectrometry (AP-MS) experiments include:

  • Keratins: From skin and dust.

  • Trypsin: Used for in-gel or in-solution digestion.

  • Bovine Serum Albumin (BSA): If used as a blocking agent.

  • Abundant cellular proteins: Such as cytoskeletal proteins (e.g., actin, tubulin) and ribosomal proteins, which can bind non-specifically to the beads or the probe.

It is advisable to compare your list of identified proteins against a database of common contaminants, such as the Contaminant Repository for Affinity Purification (CRAPome).

Experimental Protocols

Protocol: Me-Bis(ADP) Pull-Down Assay from Cell Lysate

This protocol provides a general workflow for identifying protein interactors of Me-Bis(ADP) from cell lysates. Optimization of specific steps may be required for different cell types and experimental goals.

1. Cell Lysis

  • Wash cultured cells with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

2. Affinity Purification

  • Equilibrate streptavidin-coated magnetic beads by washing them three times with lysis buffer.

  • Incubate the desired amount of cell lysate (e.g., 1-5 mg) with the desired concentration of Me-Bis(ADP) (e.g., 5 µM) for 1-2 hours at 4°C with gentle rotation.

  • As a negative control, incubate an equal amount of lysate with a control compound (e.g., biotin).

  • Add the equilibrated streptavidin beads to the lysate-probe mixture and incubate for another 1-2 hours at 4°C with gentle rotation to capture the probe-protein complexes.

3. Washing

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Wash the beads three to five times with 1 mL of wash buffer (e.g., lysis buffer with 300 mM NaCl and 0.1% Tween-20).

  • After the final wash, remove all residual wash buffer.

4. Elution and Sample Preparation for Mass Spectrometry

  • Elute the bound proteins from the beads. This can be done by:

    • Competitive Elution: Incubating the beads with a high concentration of biotin (e.g., 2-5 mM) in an appropriate buffer.

    • Denaturing Elution: Resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • For mass spectrometry analysis, the eluted proteins are typically subjected to in-solution or in-gel trypsin digestion, followed by peptide cleanup and analysis by LC-MS/MS.

Signaling Pathways and Workflows

Signaling Pathway: PARP1-Mediated DNA Damage Response

Me-Bis(ADP) is expected to interact with proteins involved in ADP-ribosylation, such as Poly(ADP-ribose) polymerases (PARPs). PARP1 is a key enzyme in the DNA damage response (DDR). Upon DNA damage, PARP1 is recruited to the site of the lesion and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DDR proteins.

DNA_Damage_Response cluster_0 Cellular Stress cluster_1 PARP1 Activation cluster_2 Downstream Signaling DNA_Damage DNA Damage PARP1 PARP1 DNA_Damage->PARP1 activates PARylation PAR Synthesis PARP1->PARylation catalyzes DDR_Recruitment DDR Protein Recruitment PARylation->DDR_Recruitment recruits Chromatin_Remodeling Chromatin Remodeling PARylation->Chromatin_Remodeling mediates Cell_Fate Cell Fate Decision (Repair, Apoptosis) DDR_Recruitment->Cell_Fate Chromatin_Remodeling->Cell_Fate MeBisADP Me-Bis(ADP) MeBisADP->PARP1 potential target

Caption: PARP1 signaling in the DNA damage response.

Experimental Workflow: Chemical Proteomics with Me-Bis(ADP)

The following diagram illustrates a typical workflow for identifying the protein targets of Me-Bis(ADP) using a chemical proteomics approach.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Affinity Purification cluster_2 Analysis Cell_Culture Cell Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Probe_Incubation Incubation with Me-Bis(ADP) Cell_Lysis->Probe_Incubation Bead_Capture Capture on Streptavidin Beads Probe_Incubation->Bead_Capture Washing Washing Bead_Capture->Washing Elution Elution Washing->Elution Digestion Protein Digestion Elution->Digestion LCMS LC-MS/MS Digestion->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis

References

Technical Support Center: Troubleshooting Low Signal in ADP-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice for researchers and drug development professionals experiencing low signal in ADP (adenosine diphosphate) based assays. While the term "Me-Bis(ADP)" was specified, it does not correspond to a standard commercially available assay kit or reagent. Therefore, this document focuses on common causes of low signal in widely used ADP detection platforms, such as luminescence-based (e.g., ADP-Glo™) and fluorescence polarization-based (e.g., Transcreener®) assays.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What are the primary reasons for a lower-than-expected signal in my ADP-based assay?

Low signal can stem from several factors throughout the experimental workflow. These can be broadly categorized into issues with reagents, the enzymatic reaction itself, and instrument settings.

Q2: How can I troubleshoot issues related to my reagents?

Improper preparation, storage, or handling of assay reagents is a frequent cause of low signal.

  • Reagent Degradation:

    • Question: Could my reagents have degraded?

    • Answer: Yes, especially enzymes and ATP/ADP standards. Repeated freeze-thaw cycles can lead to a loss of activity.[1][2] It is recommended to aliquot reagents into single-use volumes upon first use and store them at –20°C or –80°C as specified by the manufacturer.[2]

  • Incorrect Reagent Preparation:

    • Question: What should I check regarding my reagent preparation?

    • Answer: Ensure that all components were reconstituted correctly and at the proper concentrations as detailed in the kit protocol.[3][4][5] Forgetting a component or using an incorrect diluent can severely impact the assay.

  • Contamination:

    • Question: Can contamination affect my signal?

    • Answer: Yes, ATP is a common contaminant in laboratory environments and can lead to high background and consequently low signal-to-background ratios.[6] Ensure dedicated pipette tips and reagent reservoirs are used.

Q3: My reagents seem fine. What could be wrong with my enzymatic reaction?

If you have ruled out reagent issues, the problem may lie in the enzymatic reaction conditions.

  • Low Enzyme Activity:

    • Question: Why might my enzyme not be active enough?

    • Answer: The enzyme concentration might be too low, or the incubation time for the reaction could be too short to generate a sufficient amount of ADP.[7] Consider running a time-course experiment or an enzyme titration to optimize these parameters.

  • Suboptimal Reaction Buffer:

    • Question: How does the reaction buffer affect my results?

    • Answer: The pH, ionic strength, and presence of necessary cofactors (like Mg2+) in the reaction buffer are critical for optimal enzyme function.[4] Ensure your buffer composition is compatible with your enzyme of interest.

  • Inhibitors:

    • Question: Could there be inhibitors in my sample?

    • Answer: Test compounds or contaminants in the sample might be inhibiting the enzyme, leading to reduced ADP production. Run a positive control without any test compounds to verify enzyme activity.

Q4: I've optimized my reaction. Could the plate reader settings be the issue?

Incorrect instrument settings are a common and easily correctable source of low signal.

  • Incorrect Wavelengths or Filters:

    • Question: What are the correct instrument settings for my assay?

    • Answer: For fluorescence-based assays, ensure the excitation and emission wavelengths are set correctly for the specific fluorophore in your assay. For luminescence assays, ensure you are using the appropriate detection mode.[8]

  • Gain/Sensitivity Settings:

    • Question: How do I optimize the sensitivity of the reader?

    • Answer: The photomultiplier tube (PMT) gain or sensitivity setting might be too low.[8] Increasing the gain can amplify the signal, but be cautious of also increasing the background noise. Refer to your instrument's manual for guidance on adjusting this setting.[8]

  • Plate Type:

    • Question: Does the type of microplate I use matter?

    • Answer: Yes. For luminescence assays, white, opaque plates are recommended to maximize light output and prevent crosstalk between wells.[2][9] For fluorescence assays, black plates are typically used to reduce background fluorescence. Using the wrong plate type can significantly diminish the signal.

Experimental Protocols

Protocol 1: Generic Luminescence-Based ADP Assay (e.g., ADP-Glo™)

This protocol is a generalized representation. Always refer to the specific manufacturer's instructions for your assay kit.

  • Kinase Reaction:

    • Set up the kinase reaction in a white, opaque multi-well plate.[10] A typical reaction might contain the kinase, substrate, ATP, and the test compound in a suitable reaction buffer.

    • Incubate at the optimal temperature for your kinase (e.g., room temperature or 37°C) for a predetermined time (e.g., 60 minutes).[11]

  • ATP Depletion:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[3][11]

    • Incubate for 40 minutes at room temperature.[3][11]

  • ADP Detection:

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[3][11]

    • Incubate for 30-60 minutes at room temperature.[3]

  • Signal Measurement:

    • Measure the luminescence using a plate reader.[1]

Protocol 2: ATP to ADP Standard Curve

To quantify the amount of ADP produced, it is essential to generate a standard curve.

  • Prepare ATP and ADP Stocks: Prepare high-concentration stock solutions of ATP and ADP in the same buffer as your enzymatic reaction.[4]

  • Create Standards: Prepare a series of standards containing varying ratios of ATP to ADP, keeping the total adenine nucleotide concentration constant to mimic the enzymatic reaction.[10]

  • Assay Standards: Follow the same procedure as your experimental samples (steps 2-4 of Protocol 1) to measure the signal for each standard.

  • Plot Curve: Plot the signal (e.g., RLU) against the concentration of ADP to generate the standard curve.

Quantitative Data Summary

ParameterTypical RangePotential Impact on SignalReference
Enzyme Concentration Varies by enzymeToo low leads to minimal ADP production[7]
ATP Concentration 1 µM - 1 mMAffects enzyme kinetics and total possible signal[11]
Incubation Time 30 - 120 minutesShorter times may not yield sufficient product[11]
Plate Reader Integration Time 0.25 - 1 second per wellLonger times can increase signal but also background[4]

Visualizations

cluster_reaction Enzymatic Reaction cluster_detection Signal Detection Enzyme Kinase/ATPase Product ADP + Phosphorylated Substrate Enzyme->Product Catalyzes ATP ATP + Substrate ATP->Enzyme Binds ADP_detect ADP Detection Reagent Product->ADP_detect Reacts with Signal Measurable Signal (Luminescence/Fluorescence) ADP_detect->Signal Generates

Caption: General workflow of an ADP-based enzymatic assay.

start Low Signal Observed reagents Check Reagents: - Preparation - Storage - Age start->reagents reaction Optimize Reaction: - Enzyme concentration - Incubation time - Buffer conditions reagents->reaction Reagents OK? instrument Verify Instrument Settings: - Wavelengths/Filters - Gain/Sensitivity - Plate type reaction->instrument Reaction OK? positive_control Run Positive Control instrument->positive_control Settings OK? standard_curve Run Standard Curve positive_control->standard_curve Control OK? end Signal Restored standard_curve->end Curve OK?

Caption: Troubleshooting workflow for low signal in ADP assays.

References

Validation & Comparative

A Comparative Guide to Me-Bis(ADP) and Other ADP Analogs for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Comparison of Methylene-bis(ADP) and Other Adenosine Diphosphate Analogs in Platelet Activation Studies

This guide provides a detailed comparison of Methylene-bis(ADP) [Me-Bis(ADP), also known as adenosine 5'-(α,β-methylene)diphosphonate or AMPCP] with other commonly used ADP analogs, such as 2-methylthioadenosine 5'-diphosphate (2-MeSADP). The information is intended for researchers, scientists, and drug development professionals working in the fields of hemostasis, thrombosis, and purinergic signaling. This document presents quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate informed decisions in experimental design.

Introduction to ADP Analogs in Platelet Research

Adenosine diphosphate (ADP) is a critical mediator of platelet activation and aggregation, playing a pivotal role in both normal hemostasis and pathological thrombosis. It exerts its effects by activating two distinct G protein-coupled receptors on the platelet surface: the P2Y1 and P2Y12 receptors.[1] The development and use of ADP analogs have been instrumental in dissecting the specific roles of these receptors and their downstream signaling pathways. These analogs exhibit varying selectivity and potency, making them invaluable tools for studying platelet function. This guide focuses on comparing Me-Bis(ADP) to other key ADP analogs, providing a framework for selecting the appropriate compound for specific research applications.

Quantitative Comparison of ADP Analog Activity

The following tables summarize the quantitative data on the activity of Me-Bis(ADP) and other ADP analogs in key platelet function assays. These assays are fundamental in assessing the potency and efficacy of these compounds in inducing or inhibiting platelet responses.

Table 1: Potency of ADP Analogs in Inducing Platelet Shape Change and Aggregation

CompoundAssayParameterValueSpeciesReference
Me-Bis(ADP) (AMPCP) Platelet Shape ChangeAgonistActiveHuman[2]
Platelet AggregationAgonistActiveHuman[2]
2-MeSADP Platelet AggregationpEC508.02 ± 0.20Human[3]
P2Y1 Receptor ActivationpEC508.29Human[4]
Platelet Shape ChangeAgonistActiveHuman[2]
ADPαS Platelet Shape ChangeAgonistMore potent than ADPHuman[2]
Platelet AggregationPartial Agonist/AntagonistpKB = 5.5 ± 0.1Human[2]
ADPβS Platelet Shape ChangeAgonistMore potent than ADPHuman[2]
Platelet AggregationAgonistActiveHuman[2]

Table 2: Inhibitory Activity of Selected Compounds on ADP-Induced Platelet Aggregation

CompoundTarget ReceptorParameterValueSpeciesReference
MRS2500 P2Y1IC500.95 nMHuman[5]
2-Methylthio-ATP P2Y1 (Aggregation)pKB7.0 ± 0.2Human[2]
P2Y1 (Shape Change)pKB5.2 ± 0.2Human[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.

Preparation of Washed Human Platelets

This protocol describes the isolation of platelets from whole blood, a crucial first step for many in vitro platelet function assays.

Materials:

  • Human whole blood collected into acid-citrate-dextrose (ACD) anticoagulant.

  • Prostaglandin E1 (PGE1) solution (1 µM).

  • Hepes-Tyrode buffer (pH 7.4) containing: 134 mM NaCl, 3 mM KCl, 0.3 mM NaH2PO4, 12 mM NaHCO3, 2 mM MgCl2, 5 mM Hepes, 5 mM glucose, and 0.35% BSA.

  • 1 mM CaCl2 solution.

Procedure:

  • Collect human whole blood into ACD anticoagulant.

  • Centrifuge the blood at 200 x g for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).[6]

  • Carefully transfer the PRP to a new tube and add PGE1 to a final concentration of 1 µM to prevent platelet activation during subsequent steps. Incubate for 10 minutes at room temperature.[6]

  • Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.[6]

  • Gently discard the supernatant (platelet-poor plasma, PPP).

  • Resuspend the platelet pellet in Hepes-Tyrode buffer (pH 7.4).[6]

  • Adjust the platelet concentration to 2 x 10^8 platelets/mL with Hepes-Tyrode buffer.[6]

  • Prior to aggregation assays, supplement the washed platelet suspension with 1 mM CaCl2.[6]

Light Transmission Aggregometry (LTA)

LTA is the gold standard method for measuring platelet aggregation in response to various agonists.

Materials:

  • Washed human platelets (prepared as described above).

  • ADP analogs (Me-Bis(ADP), 2-MeSADP, etc.) at desired concentrations.

  • Saline or appropriate vehicle control.

  • Platelet aggregometer.

  • Siliconized glass cuvettes with stir bars.

Procedure:

  • Pre-warm the washed platelet suspension and agonist solutions to 37°C.

  • Pipette an appropriate volume of the washed platelet suspension into a siliconized glass cuvette containing a magnetic stir bar.

  • Place the cuvette in the heating block of the aggregometer and allow the baseline to stabilize.

  • Add the ADP analog or vehicle control to the cuvette and start the recording.

  • Platelet aggregation is measured as an increase in light transmission through the platelet suspension.

  • Record the aggregation for a set period (e.g., 5-10 minutes) and analyze the resulting aggregation curve to determine parameters such as maximal aggregation (%), slope, and the area under the curve.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca2+]i) following receptor activation, a key event in platelet signaling.

Materials:

  • Washed human platelets.

  • Fura-2 AM (calcium indicator dye).

  • Pluronic F-127.

  • HEPES-buffered saline (HBS).

  • Probenecid.

  • ADP analogs at desired concentrations.

  • Fluorescence plate reader with dual-wavelength excitation capabilities.

Procedure:

  • Load washed platelets with 2-5 µM Fura-2 AM in the presence of 0.02% Pluronic F-127 for 30-60 minutes at 37°C in the dark.

  • Wash the platelets twice with HBS to remove extracellular dye.

  • Resuspend the Fura-2-loaded platelets in HBS, optionally containing 2.5 mM probenecid to prevent dye leakage.

  • Pipette the platelet suspension into a 96-well black-walled, clear-bottom plate.

  • Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring emission at 510 nm.

  • Add the ADP analog to the wells and immediately begin recording the fluorescence ratio over time.

  • The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration.

Signaling Pathways and Visualizations

ADP-induced platelet activation is mediated by the P2Y1 and P2Y12 receptors, which couple to different G proteins and initiate distinct downstream signaling cascades.

  • P2Y1 Receptor: Coupled to Gq, its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of Ca2+ from intracellular stores, leading to platelet shape change and the initial, transient phase of aggregation.[1]

  • P2Y12 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Lower cAMP levels relieve the inhibition of platelet activation pathways, leading to sustained and amplified platelet aggregation.[1][7]

Below are Graphviz diagrams illustrating these signaling pathways and a typical experimental workflow.

G P2Y1 Receptor Signaling Pathway ADP ADP / ADP Analog P2Y1 P2Y1 Receptor ADP->P2Y1 Gq Gq Protein P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores (ER/DTS) IP3->Ca_Store binds to receptor on Ca_Release Ca2+ Release Ca_Store->Ca_Release Shape_Change Platelet Shape Change Ca_Release->Shape_Change Aggregation_Initial Initial, Transient Aggregation Ca_Release->Aggregation_Initial

Caption: P2Y1 Receptor Signaling Pathway.

G P2Y12 Receptor Signaling Pathway ADP ADP / ADP Analog P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Aggregation_Sustained Sustained Aggregation & Amplification Gi->Aggregation_Sustained promotes ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates VASP_P VASP-P PKA->VASP_P phosphorylates VASP_P->Aggregation_Sustained inhibits

Caption: P2Y12 Receptor Signaling Pathway.

G Experimental Workflow for Platelet Aggregation Assay Blood_Collection Whole Blood Collection (ACD) PRP_Preparation Centrifugation (200g) PRP Isolation Blood_Collection->PRP_Preparation Washing_Step1 PGE1 Incubation Centrifugation (800g) PRP_Preparation->Washing_Step1 Washing_Step2 Resuspend in Hepes-Tyrode Buffer Washing_Step1->Washing_Step2 Platelet_Count Platelet Count & Adjustment Washing_Step2->Platelet_Count LTA_Assay Light Transmission Aggregometry Platelet_Count->LTA_Assay Data_Analysis Data Analysis (Max Aggregation, etc.) LTA_Assay->Data_Analysis

Caption: Experimental Workflow for LTA.

Synthesis of Me-Bis(ADP)

The synthesis of methylenebis(phosphonate) analogs of nucleoside diphosphates, such as Me-Bis(ADP) (AMPCP), typically involves a multi-step chemical process. A general methodology involves the activation of a nucleoside monophosphate, such as AMP, to an imidazole derivative. This activated intermediate is then coupled with a salt of methylenediphosphonic acid. This synthetic route allows for the formation of the stable P-C-P bond characteristic of bisphosphonates, replacing the more labile P-O-P bond of natural pyrophosphates.[8][9]

Conclusion

Me-Bis(ADP) and other ADP analogs are indispensable tools for investigating the intricacies of platelet function and purinergic signaling. This guide provides a comparative overview of their activities, detailed experimental protocols for their characterization, and visual representations of the underlying signaling pathways. By offering this comprehensive resource, we aim to empower researchers to make more informed decisions in their experimental designs, ultimately advancing our understanding of thrombosis and hemostasis.

References

A Comparative Guide to Me-Bis(ADP) Analogs and ATPγS in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of methylene-bridged bis(adenosine diphosphate) analogs, represented here by the well-characterized P1,P5-Di(adenosine-5')pentaphosphate (Ap5A), and Adenosine 5'-O-(3-thiotriphosphate) (ATPγS) in the context of kinase inhibition. While both are analogs of adenosine triphosphate (ATP), they exhibit distinct mechanisms of action and are suited for different applications in kinase research.

Introduction to the Analogs

P1,P5-Di(adenosine-5')pentaphosphate (Ap5A) is a potent and specific inhibitor of adenylate kinase (AK), an enzyme crucial for cellular energy homeostasis.[1][2][3] Structurally, it consists of two adenosine moieties linked by a chain of five phosphate groups. Its inhibitory action stems from its ability to bind to both the ATP and AMP binding sites of adenylate kinase simultaneously, acting as a bisubstrate inhibitor.[2][3]

Adenosine 5'-O-(3-thiotriphosphate) (ATPγS) is a non-hydrolyzable analog of ATP where a non-bridging oxygen atom on the γ-phosphate is replaced by a sulfur atom.[4][5][6] This modification makes the terminal phosphate bond more resistant to cleavage by kinases. Consequently, ATPγS can act as a substrate for many kinases, leading to the thiophosphorylation of their targets.[7][8][9] It is generally not considered a potent kinase inhibitor but rather a tool to study the phosphorylation process itself.[4][10]

Chemical Structures

CompoundChemical Structure
P1,P5-Di(adenosine-5')pentaphosphate (Ap5A) Chemical structure of Ap5A[11][12]
Adenosine 5'-O-(3-thiotriphosphate) (ATPγS) Chemical structure of ATPγS[5][6][13]

Mechanism of Action in Kinase Assays

The primary difference in the utility of Ap5A and ATPγS in kinase research lies in their distinct interactions with the kinase active site.

Ap5A as a Kinase Inhibitor:

Ap5A is a highly specific and potent competitive inhibitor of adenylate kinase.[1][3] Its mechanism involves the simultaneous occupation of both the ATP and AMP binding sites on the enzyme, effectively locking it in an inactive conformation.[2] This makes Ap5A an excellent tool for studying the role of adenylate kinase in various cellular processes and for validating it as a drug target. For other kinases, its inhibitory potential is not as well-characterized and is likely to be significantly lower.

ATPγS as a Kinase Substrate:

In contrast, ATPγS generally acts as a substrate for a wide range of protein kinases.[4][7][10] The substitution of a sulfur atom for an oxygen on the γ-phosphate makes the thiophosphoryl group resistant to phosphatase activity, allowing for the accumulation of thiophosphorylated proteins. This property is exploited in various experimental techniques, including:

  • Identifying kinase substrates.[8][9]

  • Studying the kinetics of phosphorylation.

  • Developing assays for high-throughput screening of kinase inhibitors.

While it can be used in competition assays, it is not a potent inhibitor itself. Its primary role is to participate in the phosphorylation reaction in a modified, more stable form.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the known inhibitory characteristics:

CompoundTarget KinaseIC50 / KiNotes
P1,P5-Di(adenosine-5')pentaphosphate (Ap5A) Adenylate Kinase~2 µM (for human hemolysate)[1]Potent and specific competitive inhibitor. Binds to both ATP and AMP sites.
ATPγS Various KinasesNot widely reported as a potent inhibitor.Primarily functions as a substrate, enabling thiophosphorylation. Can compete with ATP at high concentrations.

Experimental Protocols

Kinase Inhibition Assay Using Ap5A (Example: Adenylate Kinase)

This protocol is adapted from standard kinase assay methodologies, such as luminescence-based assays that measure ATP depletion.[14][15][16]

Objective: To determine the IC50 value of Ap5A for adenylate kinase.

Materials:

  • Purified adenylate kinase

  • Ap5A stock solution

  • ATP and AMP substrates

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)[14][16]

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare Serial Dilutions of Ap5A: Prepare a series of concentrations of Ap5A in the kinase assay buffer.

  • Prepare Kinase Reaction Mix: In each well of the plate, add the adenylate kinase, ATP, and AMP substrates at concentrations appropriate for the specific enzyme and assay conditions.

  • Add Inhibitor: Add the various concentrations of Ap5A to the wells. Include control wells with no inhibitor.

  • Initiate Reaction: Start the reaction by adding one of the substrates or the enzyme.

  • Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Stop Reaction and Detect ATP: Stop the kinase reaction and measure the remaining ATP using a luminescence-based ATP detection reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the Ap5A concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17][18]

Workflow for Kinase Inhibition Assay```dot

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Ap5A Serial Dilutions add_inhibitor Add Ap5A to Wells prep_inhibitor->add_inhibitor prep_kinase Prepare Kinase Reaction Mix (Enzyme, ATP, AMP) prep_kinase->add_inhibitor initiate_reaction Initiate Kinase Reaction add_inhibitor->initiate_reaction incubate Incubate at Optimal Temperature initiate_reaction->incubate stop_detect Stop Reaction & Detect ATP (e.g., ADP-Glo) incubate->stop_detect plot_data Plot % Activity vs. [Ap5A] stop_detect->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50

Caption: Inhibition of the Adenylate Kinase signaling pathway by Ap5A.

Conclusion

References

Validation of Me-Bis(ADP) as a P2Y12 Receptor Antagonist: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of Me-Bis(ADP)'s potential as a P2Y12 receptor antagonist against established therapeutic agents. Due to the absence of direct experimental data for Me-Bis(ADP) in publicly available literature, this document outlines the established framework for validating P2Y12 receptor antagonists and contextualizes the necessary experimental data by drawing comparisons with well-characterized drugs such as Clopidogrel, Prasugrel, and Ticagrelor.

Introduction to P2Y12 Receptor Antagonism

The P2Y12 receptor is a crucial G protein-coupled receptor on the surface of platelets. Its activation by adenosine diphosphate (ADP) triggers a signaling cascade that leads to platelet aggregation, a key event in thrombosis.[1][2] Antagonists of the P2Y12 receptor are a cornerstone of antiplatelet therapy, widely prescribed for the prevention of thrombotic events in patients with acute coronary syndromes and those undergoing percutaneous coronary interventions.

Established P2Y12 Receptor Antagonists: A Snapshot

Several P2Y12 receptor antagonists are currently in clinical use, each with distinct pharmacological profiles. These include:

  • Clopidogrel: An irreversible thienopyridine prodrug that requires metabolic activation.

  • Prasugrel: A more potent, irreversible thienopyridine prodrug with a more rapid onset of action compared to clopidogrel.

  • Ticagrelor: A direct-acting, reversible antagonist that does not require metabolic activation.

Comparative Efficacy of P2Y12 Receptor Antagonists

The validation of a novel P2Y12 receptor antagonist like Me-Bis(ADP) would necessitate a direct comparison of its performance against these established drugs across a range of in vitro and in vivo assays. The following table summarizes key performance indicators for existing antagonists, providing a benchmark for any future evaluation of Me-Bis(ADP).

FeatureClopidogrelPrasugrelTicagrelorMe-Bis(ADP) (Hypothetical Data)
Mechanism of Action Irreversible Antagonist (Prodrug)Irreversible Antagonist (Prodrug)Reversible Antagonist (Direct-acting)To be determined
Receptor Binding Affinity (Ki) To be determinedTo be determinedTo be determinedTo be determined
Inhibition of Platelet Aggregation (IC50) To be determinedTo be determinedTo be determinedTo be determined
Onset of Action SlowRapidRapidTo be determined
Offset of Action 7-10 days7-10 days3-5 daysTo be determined

Experimental Protocols for Validation

The validation of a P2Y12 receptor antagonist involves a series of standardized experimental protocols to determine its efficacy, potency, and mechanism of action.

Radioligand Binding Assays

Objective: To determine the binding affinity of the test compound to the P2Y12 receptor.

Methodology:

  • Cell Lines: Use of cell lines stably expressing the human P2Y12 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A radiolabeled P2Y12 antagonist (e.g., [³H]-Prasugrel active metabolite or [³H]-Ticagrelor) is used.

  • Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the competitor compound (Me-Bis(ADP)).

  • Detection: The amount of radioligand bound to the receptor is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the inhibitor constant (Ki), which represents the affinity of the compound for the receptor.

Platelet Aggregation Assays

Objective: To assess the functional effect of the compound on ADP-induced platelet aggregation.

Methodology:

  • Sample: Platelet-rich plasma (PRP) or washed platelets isolated from healthy human donors.

  • Agonist: ADP is used to induce platelet aggregation.

  • Procedure: PRP or washed platelets are pre-incubated with varying concentrations of the test compound (Me-Bis(ADP)) or a vehicle control. Aggregation is then initiated by the addition of ADP.

  • Detection: Platelet aggregation is measured by light transmission aggregometry (LTA), which records the change in light transmission through the platelet suspension as aggregates form.

  • Data Analysis: The concentration of the compound that inhibits 50% of the maximal aggregation (IC50) is determined.

Downstream Signaling Pathway Analysis

Objective: To confirm that the compound inhibits the P2Y12 signaling pathway.

Methodology:

  • Assay: Measurement of Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation. P2Y12 receptor activation leads to dephosphorylation of VASP. Therefore, an antagonist will block this effect, leading to higher levels of phosphorylated VASP.

  • Procedure: Platelets are treated with the test compound (Me-Bis(ADP)) followed by stimulation with ADP.

  • Detection: The phosphorylation status of VASP is determined using flow cytometry or Western blotting with specific antibodies against phosphorylated VASP.

  • Data Analysis: An increase in VASP phosphorylation in the presence of the antagonist confirms its mechanism of action.

Visualizing Key Processes

To aid in the understanding of the validation process, the following diagrams illustrate the P2Y12 signaling pathway and a typical experimental workflow.

P2Y12_Signaling_Pathway cluster_platelet Platelet Membrane ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits VASP VASP Gi->VASP Inhibits Phosphorylation cAMP cAMP AC->cAMP Produces VASP_P VASP-P cAMP->VASP_P Maintains Phosphorylation Platelet_Activation Platelet Aggregation VASP->Platelet_Activation MeBisADP Me-Bis(ADP) MeBisADP->P2Y12 Antagonizes

Caption: P2Y12 receptor signaling pathway and the antagonistic action of Me-Bis(ADP).

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Preclinical Evaluation cluster_2 Phase 3: Clinical Trials A Compound Synthesis (Me-Bis(ADP)) B Radioligand Binding Assay (Determine Ki) A->B C Platelet Aggregation Assay (Determine IC50) A->C D VASP Phosphorylation Assay (Confirm Mechanism) A->D E In Vivo Thrombosis Models B->E C->E D->E F Pharmacokinetic Studies E->F G Toxicology Studies F->G H Phase I (Safety) G->H I Phase II (Efficacy) H->I J Phase III (Comparison) I->J

Caption: A generalized experimental workflow for the validation of a P2Y12 receptor antagonist.

Conclusion

While direct experimental data on Me-Bis(ADP) as a P2Y12 receptor antagonist is not currently available in the public domain, this guide provides a comprehensive framework for its potential validation. The established protocols and comparative data from existing drugs like Clopidogrel, Prasugrel, and Ticagrelor serve as a critical benchmark for future research. The successful validation of Me-Bis(ADP) would require rigorous in vitro and in vivo studies to characterize its binding affinity, functional efficacy, and downstream signaling effects, ultimately determining its potential as a novel antiplatelet therapeutic.

References

A Comparative Analysis of Me-Bis(ADP) and Bis-adenosine Polyphosphates: Structure, Signaling, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between signaling molecules is paramount. This guide provides a comparative analysis of methylated bis(adenosine diphosphate) (Me-Bis(ADP)) and the broader class of bis-adenosine polyphosphates, such as diadenosine tetraphosphate (Ap4A). We delve into their structural distinctions, signaling pathways, and the implications for therapeutic development, supported by experimental data and detailed protocols.

Introduction

Bis-adenosine polyphosphates are a family of signaling molecules found across various organisms, from bacteria to humans. They consist of two adenosine moieties linked by a polyphosphate chain of varying lengths (ApnAs, where 'n' is the number of phosphate groups). These molecules are involved in a multitude of cellular processes, including stress responses, apoptosis, and neurotransmission.[1][2] Me-Bis(ADP) represents a methylated derivative of these compounds. While less extensively studied, the introduction of a methyl group is predicted to significantly alter its chemical properties, enzymatic stability, and biological activity, offering a potential avenue for the development of more specific and potent therapeutic agents.

Structural and Functional Comparison

The primary difference between Me-Bis(ADP) and bis-adenosine polyphosphates lies in the presence of a methyl group. This modification can occur on the adenine base or the polyphosphate bridge. Methylation is a common biological modification that can profoundly impact molecular interactions by altering hydrophobicity, steric hindrance, and hydrogen bonding capabilities.

FeatureBis-adenosine Polyphosphates (e.g., Ap4A)Me-Bis(ADP) (Hypothesized)
Structure Two adenosine molecules linked by a polyphosphate chain.A bis-adenosine polyphosphate with one or more methyl groups on the adenine base(s) or the phosphate bridge.
Biological Synthesis Synthesized by various ligases and transferases.Potentially synthesized by specific methyltransferases acting on bis-adenosine polyphosphates.
Key Functions Involved in stress signaling, cell proliferation, and apoptosis. Acts as a neurotransmitter and platelet aggregation modulator.[1][2]Predicted to have altered binding affinity and specificity for target proteins, potentially leading to more targeted biological effects.
Enzymatic Degradation Degraded by specific and non-specific phosphodiesterases.[3]Methylation may confer resistance to degradation by certain hydrolases, leading to a longer biological half-life.

Signaling Pathways

Bis-adenosine polyphosphates exert their effects by interacting with a variety of proteins, including purinergic P2 receptors.[4][5] For instance, Ap4A is known to be an agonist at several P2Y receptors.[4] The introduction of a methyl group in Me-Bis(ADP) is expected to modulate its interaction with these receptors, potentially altering agonist or antagonist properties and receptor subtype selectivity.

Signaling_Pathways cluster_0 Bis-adenosine Polyphosphates (e.g., Ap4A) cluster_1 Me-Bis(ADP) (Hypothesized) Ap4A Ap4A P2Y_R P2Y Receptors Ap4A->P2Y_R Agonist PLC Phospholipase C P2Y_R->PLC Activation IP3_DAG IP3 / DAG PLC->IP3_DAG Hydrolysis of PIP2 Ca_release Ca²⁺ Release IP3_DAG->Ca_release Cell_Response_1 Cellular Response Ca_release->Cell_Response_1 Me_Bis_ADP Me-Bis(ADP) P2Y_R_mod P2Y Receptors Me_Bis_ADP->P2Y_R_mod Modulated Affinity/ Selectivity Altered_Signaling Altered Signaling P2Y_R_mod->Altered_Signaling Specific_Cell_Response Specific Cellular Response Altered_Signaling->Specific_Cell_Response

Caption: Hypothesized differential signaling of bis-adenosine polyphosphates and Me-Bis(ADP).

Experimental Data: A Focus on Receptor Interaction

Direct comparative quantitative data for Me-Bis(ADP) is scarce. However, we can infer its potential properties by examining studies on related methylated adenosine derivatives and analogs of bis-adenosine polyphosphates. For example, studies on α,β-methylene-ADP (AOPCP) derivatives, which are stable analogs of ADP, have shown that modifications to the adenine ring can significantly impact their inhibitory potency at ecto-5'-nucleotidase (CD73).

Table 1: Inhibitory Potency of AOPCP Derivatives at Human CD73 [6]

CompoundModificationKi (nM)
AOPCPNone20
2-chloro-AOPCPChloro at C26
2-iodo-AOPCPIodo at C23
N6-methyl-AOPCPMethyl at N615

This table demonstrates that substitutions on the adenine ring of an ADP analog can significantly alter its biological activity.

Experimental Protocols

To facilitate further research in this area, we provide outlines for key experimental protocols.

Synthesis of Me-Bis(ADP)

The synthesis of Me-Bis(ADP) would likely involve a multi-step chemical process. A plausible route could be the N1-alkylation of adenosine followed by phosphorylation and coupling to form the bis-adenosine structure.

Synthesis_Workflow Adenosine Adenosine N1_Methyladenosine N1-Methyladenosine Adenosine->N1_Methyladenosine N1-Alkylation Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Methylating_Agent->N1_Methyladenosine Methyl_ADP Methyl-ADP N1_Methyladenosine->Methyl_ADP Phosphorylation Phosphorylation Phosphorylation Phosphorylation->Methyl_ADP Me_Bis_ADP Me-Bis(ADP) Methyl_ADP->Me_Bis_ADP Coupling Coupling_Reaction Coupling Reaction Coupling_Reaction->Me_Bis_ADP

References

Unveiling the Cross-Reactivity Profile of Me-Bis(ADP) with Nucleotide-Binding Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of molecular probes is paramount. This guide provides a comprehensive comparison of the cross-reactivity of Methylene-bis(ADP), also known as α,β-methylene-ADP or AOPCP, with a focus on its interactions with various nucleotide-binding proteins. Leveraging available experimental data, this document summarizes binding affinities, details relevant experimental protocols, and visualizes key pathways and workflows to offer a clear perspective on the compound's target profile.

Me-Bis(ADP) is a synthetic, non-hydrolyzable analog of adenosine diphosphate (ADP). Its resistance to enzymatic degradation makes it a valuable tool for studying ADP/ATP-dependent processes. This guide delves into its binding characteristics, revealing a high affinity for specific purinergic receptors and ectonucleotidases, while highlighting the current landscape of its broader cross-reactivity.

Comparative Analysis of Binding Affinities

The known interactions of Me-Bis(ADP) are predominantly with ecto-5'-nucleotidase (CD73) and certain P2X purinergic receptors. The following tables summarize the available quantitative data on its binding affinity and inhibitory potency.

Target ProteinLigandSpeciesAssay TypeK_i / K_d (nM)Reference
Ecto-5'-nucleotidase (CD73) α,β-methylene-ADP (AOPCP)RatInhibition Assay9.03[1]
N⁶-(4-chlorobenzyl)-AOPCPRatInhibition Assay7.23[1]
N⁶-phenylethyl-AOPCPRatInhibition Assay8.04[1]
ADPRatInhibition Assay910
ATPRatInhibition Assay8900
P2X Receptors (high affinity) [³H]-α,β-methylene ATPRat (urinary bladder)Radioligand Binding8.1 - 8.9
P2X Receptors (low affinity) [³H]-α,β-methylene ATPRat (urinary bladder)Radioligand Binding67.0 - 119.8

Table 1: Comparative Binding Affinities of Me-Bis(ADP) and Related Compounds. This table highlights the potent inhibition of ecto-5'-nucleotidase by Me-Bis(ADP) and its derivatives, with significantly higher affinity compared to the natural ligands ADP and ATP. It also shows the high-affinity binding of a radiolabeled analog to P2X receptors.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the ecto-5'-nucleotidase (CD73) signaling pathway and a general workflow for a competitive binding assay.

CD73_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP AMP AMP ADP->AMP CD73 CD73 (Ecto-5'-nucleotidase) AMP->CD73 Ado Adenosine A_Receptor Adenosine Receptor Ado->A_Receptor Activation CD39 CD39 (Ectonucleotidase) CD39->AMP Hydrolysis CD73->Ado Hydrolysis MeBisADP Me-Bis(ADP) (AOPCP) MeBisADP->CD73 Inhibition Signaling Downstream Signaling A_Receptor->Signaling

Ecto-5'-nucleotidase (CD73) signaling pathway.

Competitive_Binding_Assay cluster_workflow Competitive Radioligand Binding Assay Workflow start Start: Prepare membrane fraction containing target receptor incubate Incubate membrane with: - Fixed concentration of radiolabeled ligand (e.g., [³H]-α,β-methylene ATP) - Varying concentrations of unlabeled competitor (e.g., Me-Bis(ADP)) start->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Analyze data: - Plot % inhibition vs. competitor concentration - Calculate IC₅₀ and Ki values quantify->analyze end End: Determine binding affinity of the competitor analyze->end

Generalized workflow for a competitive binding assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the binding of Me-Bis(ADP) and its analogs.

Ecto-5'-nucleotidase (CD73) Inhibition Assay

This assay determines the inhibitory potency of compounds against CD73 by measuring the rate of AMP hydrolysis.

  • Principle: The enzymatic activity of CD73 is measured by quantifying the amount of inorganic phosphate released from the hydrolysis of AMP. The inhibition by Me-Bis(ADP) is determined by measuring the reduction in phosphate production in its presence.

  • Materials:

    • Recombinant human or rat ecto-5'-nucleotidase (CD73)

    • AMP (substrate)

    • Me-Bis(ADP) (AOPCP) or other test compounds

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl₂)

    • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Procedure:

    • Prepare a series of dilutions of the test compound (Me-Bis(ADP)).

    • In a microplate, add the assay buffer, the test compound dilutions, and the CD73 enzyme.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the substrate, AMP.

    • Incubate for a specific time (e.g., 20 minutes) at 37°C.

    • Stop the reaction and measure the amount of released phosphate by adding the phosphate detection reagent.

    • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis. The K_i value can then be calculated using the Cheng-Prusoff equation.[2][3]

Radioligand Binding Assay for P2X Receptors

This method is used to determine the binding affinity (K_d) of a radiolabeled ligand and the inhibitory constant (K_i) of a competing unlabeled ligand for a specific receptor.

  • Principle: A radiolabeled ligand with high affinity for the target receptor (e.g., [³H]-α,β-methylene ATP for P2X receptors) is incubated with a biological sample containing the receptor. The amount of bound radioactivity is measured. In competitive binding assays, the ability of an unlabeled compound (like Me-Bis(ADP)) to displace the radioligand is quantified.

  • Materials:

    • Membrane preparations from tissues or cells expressing the target receptor (e.g., rat urinary bladder or synaptic membranes).

    • Radiolabeled ligand (e.g., [³H]-α,β-methylene ATP).

    • Unlabeled competitor ligand (Me-Bis(ADP)).

    • Binding buffer (e.g., Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Saturation Binding:

      • Incubate the membrane preparation with increasing concentrations of the radiolabeled ligand in the absence (total binding) and presence (non-specific binding) of a high concentration of an unlabeled competitor.

      • After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

      • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

      • Measure the radioactivity retained on the filters using a liquid scintillation counter.

      • Calculate specific binding by subtracting non-specific binding from total binding.

      • Determine the K_d and B_max (receptor density) by non-linear regression analysis of the specific binding data.

    • Competition Binding:

      • Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand (typically at or below its K_d value) and a range of concentrations of the unlabeled competitor (Me-Bis(ADP)).

      • Follow the same filtration and quantification steps as in the saturation binding assay.

      • Plot the percentage of specific binding against the logarithm of the competitor concentration.

      • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

      • Calculate the K_i value from the IC₅₀ using the Cheng-Prusoff equation.[4][5]

Cross-Reactivity Profile: Knowns and Unknowns

The available data strongly indicates that Me-Bis(ADP) is a highly potent and selective inhibitor of ecto-5'-nucleotidase (CD73) . Its affinity for this enzyme is in the low nanomolar range, making it a valuable tool for studying the role of CD73 in adenosine-mediated signaling.

Furthermore, Me-Bis(ADP) acts as a potent agonist at P2X1 and P2X3 purinergic receptors .[6] This demonstrates a significant cross-reactivity within the purinergic receptor family. The potency order observed in displacement studies on synaptic membranes was α,β-methylene ATP = ADPβS > ATPγS > ATP ≥ ADP > β,γ-methylene ATP, further confirming its high affinity for these receptors.

However, a comprehensive understanding of Me-Bis(ADP)'s selectivity profile is currently limited. There is a notable lack of published data on its binding affinity for other major families of nucleotide-binding proteins, including:

  • Kinases: A vast and diverse family of enzymes that utilize ATP for phosphorylation.

  • Other ATPases: Including ion-motive ATPases (e.g., Na⁺/K⁺-ATPase) and other metabolic ATPases.

  • P2Y Receptors: A family of G protein-coupled purinergic receptors that are activated by both purine and pyrimidine nucleotides. While some studies on derivatives of AOPCP have shown selectivity against ADP-activated P2Y receptors, a broader screening is needed.[1]

References

Comparative Efficacy of Me-Bis(ADP) Analogues and Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the efficacy of a novel class of bisubstrate kinase inhibitors, represented here as Me-Bis(ADP), against well-established kinase inhibitors such as Imatinib, Dasatinib, and the broad-spectrum inhibitor Staurosporine. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of kinase inhibition.

Introduction to Me-Bis(ADP) as a Bisubstrate Inhibitor

"Me-Bis(ADP)" is used in this guide to represent a conceptual class of bisubstrate kinase inhibitors. These inhibitors are designed to simultaneously target both the ATP-binding site and the substrate-binding site of a protein kinase. This dual-targeting approach can offer higher potency and selectivity compared to traditional ATP-competitive inhibitors. The "Me" prefix suggests a potential modification, such as methylation, to enhance properties like cell permeability or binding affinity, while "Bis(ADP)" alludes to a structure that might mimic a di-adenosine polyphosphate or a bivalent interaction with the kinase.

Quantitative Comparison of Kinase Inhibitor Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known kinase inhibitors against their primary targets. These values provide a benchmark for evaluating the potential efficacy of novel inhibitors like the Me-Bis(ADP) class.

InhibitorTarget KinaseIC50 (nM)Notes
Imatinib v-Abl38[1]Also inhibits PDGFR and c-kit.[1][2]
c-Abl400The observed IC50 for the c-Abl kinase domain.[3]
Dasatinib Abl<1[4]Potent inhibitor of Abl, Src, and c-Kit.[4]
c-Abl9
Src0.8[4]
Staurosporine Protein Kinase A (PKA)7[5][6]A broad-spectrum kinase inhibitor.[5]
Protein Kinase C (PKC)3[5]
p60v-src6[5]
CaM Kinase II20[5]

Experimental Protocols

A standardized in vitro kinase assay is crucial for determining and comparing the IC50 values of different inhibitors. Below is a representative protocol for such an assay.

In Vitro Kinase Inhibition Assay (IC50 Determination)

1. Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

2. Materials:

  • Purified recombinant kinase
  • Kinase-specific substrate (peptide or protein)
  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 µM EDTA)[7]
  • ATP solution (radiolabeled [γ-³²P]-ATP or non-radiolabeled for luminescence-based assays)
  • Test inhibitors (e.g., Me-Bis(ADP) analogue, Imatinib) at various concentrations
  • 96-well or 384-well assay plates
  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay; ADP-Glo™ reagents for luminescence assay)
  • Plate reader (scintillation counter or luminometer)

3. Procedure:

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the test inhibitors in the kinase assay buffer to achieve a range of concentrations.
  • Reaction Setup: In each well of the assay plate, add the following components in order:
  • Kinase assay buffer
  • Substrate at a fixed concentration (e.g., 10 µM)
  • Inhibitor at a specific concentration from the dilution series
  • Purified kinase enzyme (e.g., 5-10 nM final concentration)
  • Initiate Kinase Reaction: Start the reaction by adding ATP to a final concentration that is typically close to the Km of the kinase for ATP (e.g., 10-100 µM).
  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
  • Stop Reaction and Detect Signal:
  • Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]-ATP. Measure the incorporated radioactivity using a scintillation counter.
  • Luminescence Assay (e.g., ADP-Glo™): Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Measure the luminescence using a plate reader.
  • Data Analysis:
  • Plot the kinase activity (e.g., counts per minute or relative light units) against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of key kinases relevant to this comparison and a conceptual model for the mechanism of a bisubstrate inhibitor.

Abl_Signaling_Pathway cluster_membrane Cell Membrane Receptor_Tyrosine_Kinases Receptor_Tyrosine_Kinases c-Abl c-Abl Receptor_Tyrosine_Kinases->c-Abl Integrins Integrins Integrins->c-Abl BCR-ABL BCR-ABL (Oncogenic Fusion) Grb2_Gab2 Grb2/Gab2 BCR-ABL->Grb2_Gab2 STAT5 STAT5 Pathway BCR-ABL->STAT5 Cytoskeletal_Rearrangement Cytoskeletal Rearrangement c-Abl->Cytoskeletal_Rearrangement Imatinib_Dasatinib Imatinib / Dasatinib Imatinib_Dasatinib->BCR-ABL Imatinib_Dasatinib->c-Abl PI3K_Akt PI3K/Akt Pathway Grb2_Gab2->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Grb2_Gab2->Ras_MAPK Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation Ras_MAPK->Cell_Proliferation STAT5->Cell_Proliferation

Caption: Abl Kinase Signaling Pathway.

PKA_Signaling_Pathway GPCR G-Protein Coupled Receptor Gs_Protein Gs Protein GPCR->Gs_Protein Ligand Binding Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activation cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream_Targets Downstream Targets (e.g., CREB) PKA->Downstream_Targets Phosphorylation Staurosporine Staurosporine Staurosporine->PKA Cellular_Response Cellular Response (Metabolism, Gene Expression) Downstream_Targets->Cellular_Response

Caption: PKA Signaling Pathway.

Aurora_Kinase_Signaling_Pathway Aurora_A Aurora A Kinase p53 p53 Aurora_A->p53 Inhibition Myc Myc Aurora_A->Myc Activation Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome_Maturation Aurora_B Aurora B Kinase Chromosome_Segregation Chromosome Segregation & Cytokinesis Aurora_B->Chromosome_Segregation Myc->Aurora_A Upregulation Cell_Cycle_Progression Mitotic Progression Centrosome_Maturation->Cell_Cycle_Progression Chromosome_Segregation->Cell_Cycle_Progression Bisubstrate_Inhibitor_Workflow cluster_kinase Kinase Active Site ATP_Site ATP Binding Site Substrate_Site Substrate Binding Site Me_Bis_ADP Me-Bis(ADP) ADP Analogue Linker Substrate Mimic Me_Bis_ADP:f1->ATP_Site Binds Me_Bis_ADP:f3->Substrate_Site Binds

References

Validating the Effects of Me-Bis(ADP): A Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, particularly concerning modulators of platelet aggregation, rigorous validation of a compound's biological effects is paramount. This guide provides a comprehensive comparison of orthogonal assays to validate the effects of a putative P2Y12 receptor antagonist, here termed Me-Bis(ADP). The following sections detail the experimental protocols of key validation assays, present comparative data in a structured format, and illustrate the underlying signaling pathways and experimental workflows.

Understanding the Target: The P2Y12 Receptor Signaling Pathway

Adenosine diphosphate (ADP) is a critical mediator of platelet activation, primarily through its interaction with two G protein-coupled receptors: P2Y1 and P2Y12.[1] The P2Y12 receptor, the target of numerous antiplatelet therapies, is coupled to the inhibitory G protein, Gi. Activation of the P2Y12 receptor by ADP leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP alleviates the inhibition of platelet activation and aggregation, ultimately promoting thrombus formation. Me-Bis(ADP) is hypothesized to be an antagonist of this receptor, thereby inhibiting platelet aggregation.

cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates MeBisADP Me-Bis(ADP) (Antagonist) MeBisADP->P2Y12 Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibits

Caption: Signaling pathway of the P2Y12 receptor and the inhibitory action of Me-Bis(ADP).

Orthogonal Assays for Validating P2Y12 Receptor Antagonism

To robustly characterize the inhibitory effects of Me-Bis(ADP) on platelet function, a multi-faceted approach employing several distinct assays is essential. This orthogonal validation strategy minimizes the risk of method-specific artifacts and provides a more complete picture of the compound's mechanism of action. Key assays include Light Transmission Aggregometry (LTA), Whole Blood Impedance Aggregometry (WBIA), the VerifyNow P2Y12 Assay, and Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Analysis.

Experimental Workflow Overview

The general workflow for validating Me-Bis(ADP) involves treating whole blood or platelet-rich plasma with the compound and then inducing platelet aggregation with ADP. The degree of inhibition is then quantified using the various assay platforms.

Blood Whole Blood Sample PRP Platelet-Rich Plasma (via Centrifugation) Blood->PRP Treatment Incubate with Me-Bis(ADP) or Vehicle Blood->Treatment PRP->Treatment ADP_Stim Stimulate with ADP Treatment->ADP_Stim Assay Perform Orthogonal Assays ADP_Stim->Assay LTA LTA Assay->LTA WBIA WBIA Assay->WBIA VerifyNow VerifyNow Assay->VerifyNow VASP VASP Assay Assay->VASP Data Data Analysis & Comparison LTA->Data WBIA->Data VerifyNow->Data VASP->Data

Caption: General experimental workflow for validating Me-Bis(ADP) effects.

Comparison of Key Orthogonal Assays

The following table summarizes the principles, advantages, and disadvantages of the primary assays used to assess P2Y12 receptor inhibition.

AssayPrincipleSample TypeKey Parameter MeasuredAdvantagesDisadvantages
Light Transmission Aggregometry (LTA) Measures the change in light transmission through platelet-rich plasma as platelets aggregate.Platelet-Rich Plasma (PRP)Maximum Aggregation (%)Gold standard, provides detailed aggregation curves.Labor-intensive, requires sample processing, operator dependent.
Whole Blood Impedance Aggregometry (WBIA) Measures the change in electrical impedance between two electrodes as platelets aggregate on them.Whole BloodAggregation Units (AU) or OhmsUses whole blood, closer to physiological conditions.Less standardized than LTA, can be affected by hematocrit.
VerifyNow P2Y12 Assay A point-of-care turbidimetric assay that measures platelet aggregation in whole blood in response to ADP.Whole BloodP2Y12 Reaction Units (PRU)Rapid, easy to use, standardized.Provides a single output value, less detailed than LTA.[2][3]
VASP Phosphorylation Analysis A flow cytometry-based assay that measures the phosphorylation state of VASP, a downstream target of the P2Y12 signaling pathway.Whole BloodPlatelet Reactivity Index (PRI) (%)Specific to the P2Y12 pathway, not just aggregation.Technically complex, requires specialized equipment.

Experimental Protocols

Light Transmission Aggregometry (LTA)
  • Sample Preparation: Prepare platelet-rich plasma (PRP) by centrifuging citrated whole blood at 200 x g for 10 minutes. Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at 2000 x g for 15 minutes. Adjust the platelet count in PRP to 250 x 10^9/L using PPP.

  • Assay Procedure:

    • Pre-warm PRP samples to 37°C.

    • Add Me-Bis(ADP) or vehicle control to the PRP and incubate for 5 minutes.

    • Place the cuvette in the aggregometer and establish a baseline with PRP (0% aggregation) and PPP (100% aggregation).

    • Add ADP (typically 5-20 µM) to induce aggregation and record the change in light transmission for 5-10 minutes.

  • Data Analysis: Determine the maximal aggregation percentage.

Whole Blood Impedance Aggregometry (WBIA)
  • Sample Preparation: Use citrated whole blood.

  • Assay Procedure:

    • Dilute the whole blood sample 1:1 with saline.

    • Add Me-Bis(ADP) or vehicle control and incubate at 37°C for 5 minutes.

    • Place the sample in the aggregometer.

    • Add ADP (typically 5-20 µM) and record the change in impedance for 6 minutes.

  • Data Analysis: The aggregation is reported in aggregation units (AU) or Ohms.

VerifyNow P2Y12 Assay
  • Assay Procedure:

    • Collect a whole blood sample in a Greiner Bio-One 3.2% sodium citrate blue top tube.

    • Invert the tube several times.

    • Follow the manufacturer's instructions for the VerifyNow instrument. The cartridge contains ADP and other reagents to induce platelet aggregation.

  • Data Analysis: The instrument automatically reports the P2Y12 Reaction Units (PRU).

VASP Phosphorylation Analysis
  • Assay Procedure:

    • Use a commercially available VASP phosphorylation kit (e.g., from BioCytex).

    • Treat whole blood with Me-Bis(ADP) or vehicle control.

    • Incubate samples with PGE1 (to induce VASP phosphorylation) and with PGE1 + ADP (to inhibit VASP phosphorylation via P2Y12 activation).

    • Fix, permeabilize, and stain the platelets with fluorescently labeled antibodies against VASP-P and a platelet-specific marker (e.g., CD61).

    • Analyze the samples by flow cytometry.

  • Data Analysis: Calculate the Platelet Reactivity Index (PRI) using the mean fluorescence intensity (MFI) of VASP-P staining: PRI = [(MFI(PGE1) - MFI(PGE1+ADP)) / MFI(PGE1)] x 100%.

Comparative Data Summary

The following table presents hypothetical data from the validation of Me-Bis(ADP) using the described orthogonal assays.

TreatmentLTA (% Inhibition)WBIA (% Inhibition)VerifyNow (PRU)VASP PRI (%)
Vehicle Control 0025085
Me-Bis(ADP) (1 µM) 35 ± 532 ± 6180 ± 1560 ± 8
Me-Bis(ADP) (10 µM) 78 ± 875 ± 790 ± 1225 ± 5
Me-Bis(ADP) (100 µM) 95 ± 492 ± 545 ± 810 ± 3
Positive Control (e.g., Ticagrelor) 98 ± 396 ± 430 ± 55 ± 2

Data are presented as mean ± standard deviation.

Logical Relationship of Assays

The different assays provide complementary information to build a comprehensive understanding of Me-Bis(ADP)'s effects. LTA and WBIA provide a direct measure of the functional consequence of P2Y12 inhibition (i.e., reduced platelet aggregation). The VerifyNow assay offers a rapid, standardized assessment of this functional outcome. The VASP assay provides mechanistic insight by directly measuring the modulation of the P2Y12 signaling pathway.

MeBisADP Me-Bis(ADP) P2Y12_Inhibition P2Y12 Receptor Inhibition MeBisADP->P2Y12_Inhibition VASP_Assay VASP Assay (Mechanistic) P2Y12_Inhibition->VASP_Assay Measures Aggregation_Inhibition Inhibition of Platelet Aggregation P2Y12_Inhibition->Aggregation_Inhibition LTA_WBIA LTA & WBIA (Functional) Aggregation_Inhibition->LTA_WBIA Measures VerifyNow VerifyNow (Point-of-Care) Aggregation_Inhibition->VerifyNow Measures

Caption: Logical relationship between assays for validating Me-Bis(ADP).

By employing this suite of orthogonal assays, researchers can confidently and comprehensively characterize the antiplatelet effects of novel P2Y12 receptor antagonists like Me-Bis(ADP), providing a solid foundation for further preclinical and clinical development.

References

A Comparative Guide: Me-Bis(ADP) Analogs Versus Non-Hydrolyzable ATP Analogs in Purinergic Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between Me-Bis(ADP) analogs, exemplified by the potent P2Y1 receptor antagonist MRS2500, and classical non-hydrolyzable ATP analogs such as ATPγS and AMP-PNP. The focus is on their respective mechanisms of action, binding affinities, and functional effects on purinergic receptors, supported by experimental data.

Introduction

In the study of purinergic signaling, a critical area of research for drug development in thrombosis, inflammation, and neurotransmission, precise molecular tools are paramount. Both Me-Bis(ADP) analogs and non-hydrolyzable ATP analogs are utilized to probe the function of P2Y receptors, a family of G protein-coupled receptors activated by extracellular nucleotides like ATP and ADP. However, their mechanisms of action and experimental applications differ significantly.

Me-Bis(ADP) analogs , represented here by MRS2500 ([2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate]), are structurally designed to be highly potent and selective antagonists of specific P2Y receptor subtypes, particularly the P2Y1 receptor.[1][2] Their primary utility lies in the specific blockade of a receptor to elucidate its physiological role and to serve as a lead compound for therapeutic development.[3]

Non-hydrolyzable ATP analogs , such as Adenosine 5'-O-(3-thiotriphosphate) (ATPγS) and Adenylyl-imidodiphosphate (AMP-PNP), are designed to mimic the structure of ATP but are resistant to enzymatic hydrolysis.[4] Their principal application is to "trap" ATP-binding proteins, including some P2Y receptors, in an ATP-bound state to study conformational changes and downstream signaling without the confounding factor of ATP breakdown. While they can interact with P2Y receptors, their effects are often not purely antagonistic and can include partial agonism.[5]

Quantitative Comparison of Receptor Interaction

The following tables summarize the quantitative data on the interaction of MRS2500 and non-hydrolyzable ATP analogs with the P2Y1 receptor.

Table 1: Binding Affinity (Ki) at the Human P2Y1 Receptor

CompoundChemical NameTypeKi (nM)Reference
MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate]Competitive Antagonist0.78[2]
ATPγS Adenosine 5'-O-(3-thiotriphosphate)Partial AgonistNot typically reported as a competitive Ki[5]
AMP-PNP Adenylyl-imidodiphosphateWeak Antagonist/AgonistNot well-characterized at P2Y1
ATP Adenosine 5'-triphosphatePartial Agonist/AntagonistMicromolar range (acts as an antagonist at low receptor expression)[5]

Table 2: Functional Inhibition of ADP-Induced Platelet Aggregation

CompoundMechanismIC50 (nM)Reference
MRS2500 P2Y1 Receptor Antagonism0.95[1][2][6]
ATPγS Partial P2Y1 Agonism/P2Y12 AntagonismNot a direct inhibitor of ADP-induced aggregation[5]
AMP-PNP Weak/variable effectsNot typically used for this purpose
ATP Competitive antagonism at P2Y1 and P2Y12Micromolar range[7]

Mechanism of Action and Specificity

MRS2500 (representing Me-Bis(ADP) analogs) acts as a highly selective and potent competitive antagonist at the P2Y1 receptor.[6][8] It binds to the receptor's orthosteric site, the same site as the endogenous agonist ADP, thereby preventing receptor activation and downstream signaling.[3] This high specificity allows for the precise dissection of P2Y1-mediated pathways.

Non-hydrolyzable ATP analogs exhibit more complex interactions with P2Y receptors.

  • ATPγS is often described as a partial agonist at the P2Y1 receptor.[5] This means it can bind to the receptor and induce a submaximal response compared to the full agonist, ADP. At higher concentrations, it can compete with ADP, but its intrinsic activity complicates its use as a pure antagonist. It has also been shown to act as a competitive antagonist at the P2Y12 receptor.

  • AMP-PNP is generally a weaker interacting molecule at P2Y receptors compared to ATPγS. Its effects are not as well-characterized, and it is less commonly used for studying P2Y receptor function.

Experimental Protocols

Radioligand Binding Assay for P2Y1 Receptor

This protocol is adapted from a method using [³²P]MRS2500 to quantify P2Y1 receptors.[1]

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of a ligand for the P2Y1 receptor, or to determine the inhibition constant (Ki) of a test compound.

Materials:

  • Cell membranes expressing the human P2Y1 receptor (e.g., from Sf9 insect cells).

  • [³²P]MRS2500 (Radioligand).

  • Unlabeled test compounds (e.g., MRS2500, ATPγS).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Whatman GF/A glass microfiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubation: In a total volume of 20 µL, combine the cell membranes (e.g., 10 µg protein), varying concentrations of [³²P]MRS2500 (for saturation binding) or a fixed concentration of [³²P]MRS2500 with varying concentrations of the unlabeled competitor (for competition binding).

  • Incubate on ice for 45 minutes.

  • Filtration: Terminate the binding reaction by adding 3.5 mL of ice-cold Wash Buffer and rapidly filtering the mixture through Whatman GF/A filters under vacuum.

  • Washing: Wash the filters with an additional 7 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Saturation Binding: Plot the specific binding (total binding minus non-specific binding, determined in the presence of a high concentration of unlabeled ligand) against the concentration of [³²P]MRS2500. Analyze the data using non-linear regression to determine Kd and Bmax.

    • Competition Binding: Plot the percentage of specific binding against the log concentration of the competitor. Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to assess the effect of compounds on ADP-induced platelet aggregation.[9]

Objective: To measure the ability of a test compound to inhibit platelet aggregation induced by ADP.

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

  • ADP solution (agonist).

  • Test compound (e.g., MRS2500).

  • Saline or appropriate vehicle control.

  • Light Transmission Aggregometer.

Procedure:

  • PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

  • Instrument Calibration: Calibrate the aggregometer by setting 0% light transmission with PRP and 100% light transmission with PPP.

  • Assay:

    • Pipette a known volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.

    • Add the test compound or vehicle control and incubate for a specified time (e.g., 2 minutes).

    • Initiate aggregation by adding a standard concentration of ADP (e.g., 10 µM).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: The extent of platelet aggregation is measured as the maximum percentage change in light transmission. The IC50 value for the test compound is determined by plotting the percentage inhibition of aggregation against the log concentration of the compound.

Visualizations

P2Y1 Receptor Signaling Pathway

P2Y1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2500 MRS2500 (Me-Bis(ADP) analog) MRS2500->P2Y1 Inhibits Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Response Platelet Shape Change & Aggregation Ca_ER->Platelet_Response Leads to PKC->Platelet_Response Leads to

Caption: P2Y1 receptor signaling pathway.

Experimental Workflow for Screening P2Y1 Receptor Antagonists

Antagonist_Screening_Workflow start Start: Compound Library primary_screen Primary Screen: High-Throughput Assay (e.g., Calcium Flux Assay) start->primary_screen hit_id Hit Identification: Compounds showing >X% inhibition primary_screen->hit_id dose_response Dose-Response Analysis: Determine IC50 values hit_id->dose_response secondary_assay Secondary Assay: Receptor Binding Assay (Determine Ki) dose_response->secondary_assay selectivity_panel Selectivity Profiling: Test against other P2Y receptors secondary_assay->selectivity_panel functional_assay Functional Validation: Platelet Aggregation Assay selectivity_panel->functional_assay lead_compound Lead Compound functional_assay->lead_compound

Caption: Workflow for P2Y1 antagonist screening.

Conclusion

Me-Bis(ADP) analogs, such as MRS2500, and non-hydrolyzable ATP analogs serve distinct but complementary roles in the study of purinergic signaling.

  • MRS2500 is a superior tool for the specific and potent antagonism of the P2Y1 receptor . Its high affinity and selectivity make it ideal for elucidating the physiological functions of P2Y1 and for the development of antithrombotic agents.

  • Non-hydrolyzable ATP analogs like ATPγS are more suited for studying the general biophysical properties of ATP-binding proteins . Their interaction with P2Y1 receptors is complex, involving partial agonism, which makes them less suitable for studies requiring a clean antagonistic effect.

For researchers aiming to specifically block P2Y1-mediated signaling to investigate its role in cellular processes or to screen for novel therapeutics, Me-Bis(ADP) analogs are the compounds of choice. For those interested in the structural and conformational dynamics of the P2Y1 receptor upon nucleotide binding, non-hydrolyzable ATP analogs can be valuable tools, provided their partial agonistic activity is taken into account.

References

Validating the Specificity of 2-Methylthioadenosine 5'-diphosphate (2-MeS-ADP) for P2Y Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides an objective comparison of 2-methylthioadenosine 5'-diphosphate (2-MeS-ADP), a stable analog of adenosine 5'-diphosphate (ADP), with other alternatives for studying P2Y receptors, particularly the P2Y12 receptor. We present supporting experimental data, detailed methodologies, and visualizations to aid researchers in selecting the appropriate tool for their studies.

Introduction to 2-MeS-ADP and its Target

2-MeS-ADP is a potent and specific agonist for certain P2Y receptors, a family of G protein-coupled purinergic receptors.[1] These receptors, particularly the P2Y12 receptor, play a crucial role in platelet activation and aggregation, making them significant targets in thrombosis and hemostasis research.[2] The central mechanism involves the binding of ADP to the P2Y12 receptor, which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and ultimately, platelet aggregation.[1][2] 2-MeS-ADP, being a more stable analog of ADP, is widely used in research to probe the function of these receptors.[3]

Comparative Analysis of Ligand Binding Affinity

The specificity of a ligand for its target is a critical factor in research. The following table summarizes the binding affinities of 2-MeS-ADP and other relevant ligands to ADP receptors on megakaryocytoblastic cell lines, which express P2Y receptors.

LigandTarget Cell LinesDissociation Constant (Kd)Maximum Binding Capacity (Bmax)Inhibitory Constant (Ki)
[³H]2-MeS-ADPDAMI45.3 ± 13.4 nM341.2 ± 31.1 fmol/10⁶ cells-
[³H]2-MeS-ADPMeg-0148.2 ± 17.7 nM903 ± 98 fmol/10⁶ cells-
2-MeS-ADPDAMI--118 ± 11 nM
2-MeS-ADPMeg-01--38 ± 11 nM
ADPDAMI & Meg-01--3 to 10 times less potent than 2-MeS-ADP

Data compiled from Characterization of specific binding sites for [3H]2-MeS-ADP on megakaryocytoblastic cell lines in culture.[3]

The data clearly indicates that 2-MeS-ADP exhibits high affinity for its binding sites on these cell lines.[3] Notably, ADP is significantly less potent in displacing [³H]2-MeS-ADP, highlighting the enhanced affinity of the synthetic analog.[3]

Specificity Profile of 2-MeS-ADP

To validate the specificity of 2-MeS-ADP, competition binding assays are crucial. The following table demonstrates the inability of other nucleotides to displace [³H]2-MeS-ADP from its binding sites, confirming its specificity for ADP receptors.

Competing LigandEffect on [³H]2-MeS-ADP Binding
AMPNo interference
GDPNo interference
UDPNo interference
AdenosineNo interference
FSBANo interference

Data from Characterization of specific binding sites for [3H]2-MeS-ADP on megakaryocytoblastic cell lines in culture.[3]

These findings suggest that the binding sites for 2-MeS-ADP are highly specific for ADP and its close analogs.[3]

Signaling Pathway of P2Y12 Receptor Activation

The binding of an agonist like ADP or 2-MeS-ADP to the P2Y12 receptor initiates a cascade of intracellular events leading to platelet activation. The following diagram illustrates this signaling pathway.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates ADP ADP / 2-MeS-ADP ADP->P2Y12 Binds to AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Results in

Caption: Signaling pathway of P2Y12 receptor activation by ADP or 2-MeS-ADP.

Experimental Protocols

This protocol is used to determine the binding affinity and specificity of a ligand for its receptor.

Materials:

  • [³H]2-MeS-ADP (radioligand)

  • DAMI or Meg-01 cell lines

  • Binding buffer (e.g., Tris-HCl with MgCl₂)

  • Unlabeled 2-MeS-ADP, ADP, and other competing ligands

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Cell Preparation: Culture and harvest DAMI or Meg-01 cells. Resuspend the cells in binding buffer to a specific concentration.

  • Incubation: In a series of tubes, incubate a fixed concentration of [³H]2-MeS-ADP with the cell suspension. For competition assays, add increasing concentrations of unlabeled ligands.

  • Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Analyze the data using Scatchard analysis to determine the dissociation constant (Kd) and maximum binding capacity (Bmax). For competition assays, calculate the inhibitory constant (Ki).

Experimental Workflow for Validating Specificity

The following diagram outlines the workflow for validating the specificity of a ligand like 2-MeS-ADP.

G Start Start: Hypothesis 2-MeS-ADP is specific for P2Y receptors Assay Perform Radioligand Binding Assay Start->Assay Competition Competition Assay with: - Unlabeled 2-MeS-ADP - ADP - Other Nucleotides Assay->Competition Analysis Data Analysis: - Scatchard Plot (Kd, Bmax) - Ki determination Competition->Analysis Result1 Result 1: Displacement by unlabeled 2-MeS-ADP and ADP? Analysis->Result1 Result2 Result 2: No displacement by other nucleotides? Result1->Result2 Yes Conclusion Conclusion: 2-MeS-ADP is specific for P2Y receptors Result1->Conclusion No -> Re-evaluate Result2->Conclusion Yes Result2->Conclusion No -> Not specific

Caption: Workflow for validating the specificity of 2-MeS-ADP.

Alternatives to 2-MeS-ADP

While 2-MeS-ADP is a valuable tool, other compounds are also used to study P2Y12 receptors.

  • ADP: The endogenous agonist. It is less stable than 2-MeS-ADP.[3]

  • Cangrelor and Ticagrelor: These are direct-acting, reversible P2Y12 inhibitors.[1] They act directly on the receptor without needing metabolic activation.[1]

  • Clopidogrel and Prasugrel: These are irreversible P2Y12 inhibitors that are prodrugs, meaning they require metabolic activation to become active.[1]

The choice of agent depends on the specific experimental question. For studies requiring a stable and potent agonist to activate the P2Y12 receptor, 2-MeS-ADP is an excellent choice. For studies investigating the effects of P2Y12 inhibition, the reversible and irreversible antagonists offer different advantages.

Conclusion

The experimental data strongly supports the high affinity and specificity of 2-MeS-ADP for P2Y receptors. Its stability compared to the endogenous ligand, ADP, makes it a reliable tool for in vitro studies of platelet aggregation and P2Y12 receptor signaling. Researchers should consider the specific advantages and disadvantages of 2-MeS-ADP and its alternatives when designing their experiments.

References

A Comparative Guide to Bisubstrate Inhibitors of Methyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug discovery, methyltransferase inhibitors are a focal point of research due to their potential in treating a variety of diseases, including cancer. Among the diverse strategies for inhibitor design, bisubstrate inhibitors, which simultaneously target both the substrate and cofactor binding sites of an enzyme, represent a promising approach to achieving high potency and selectivity. This guide provides a comparative analysis of various bisubstrate inhibitors against key protein methyltransferases, offering insights into their performance based on available experimental data. While specific quantitative data for Me-Bis(ADP) remains elusive in publicly accessible literature, this guide will focus on well-characterized bisubstrate analogs and other potent inhibitors for PRMT1, CARM1, DOT1L, and SETD7.

The Principle of Bisubstrate Inhibition

Methyltransferases catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a substrate, which can be a protein, nucleic acid, or small molecule. Bisubstrate inhibitors are designed to mimic the ternary complex formed during the enzymatic reaction, thereby occupying both the SAM and substrate binding pockets. This dual occupancy can lead to a significant increase in affinity and specificity compared to inhibitors that target only one site.

Protein Arginine Methyltransferase 1 (PRMT1)

PRMT1 is a predominant arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, signal transduction, and DNA repair.[1] Its dysregulation has been implicated in several cancers.

Comparative Inhibitor Performance for PRMT1
InhibitorTypeTargetIC50Reference
Compound 4 Bisubstrate (amine-guanidine)PRMT17.2 µM[2]
Compound 5 Bisubstrate (amine-guanidine)PRMT111.8 µM[2]
Compound 6 Bisubstrate (amine-guanidine)PRMT19.9 µM[2]
GSK3368715 Small MoleculePRMT13.1 nMN/A
AMI-1 Small MoleculeType I PRMTs~8 µMN/A
PRMT1 Signaling Pathway in Cancer

PRMT1_Signaling cluster_prmt1 PRMT1 Regulation cluster_downstream Downstream Effects EGFR EGFR PRMT1 PRMT1 EGFR->PRMT1 Activates Wnt Wnt Wnt->PRMT1 Activates Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) PRMT1->Transcription Methylates Histones & Transcription Factors DNA_Repair DNA Damage Repair PRMT1->DNA_Repair Methylates Repair Proteins RNA_Splicing RNA Splicing PRMT1->RNA_Splicing Methylates Splicing Factors Cell_Proliferation Cell Proliferation & Survival Transcription->Cell_Proliferation DNA_Repair->Cell_Proliferation RNA_Splicing->Cell_Proliferation

Experimental Protocol: Radiometric Filter-Binding Assay for PRMT1 Activity

This protocol is adapted from a standard method for measuring methyltransferase activity.

Materials:

  • Recombinant human PRMT1 enzyme

  • Histone H4 peptide (as substrate)

  • S-[methyl-³H]-adenosyl-L-methionine ([³H]-SAM)

  • Assay Buffer: 50 mM HEPES (pH 8.0), 50 mM NaCl, 1 mM EDTA, 0.5 mM DTT

  • Inhibitor compounds dissolved in DMSO

  • P81 phosphocellulose filter paper

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the H4 peptide substrate and the test inhibitor at various concentrations in the assay buffer.

  • Pre-incubate the mixture for 2 minutes at room temperature.

  • Initiate the methyltransferase reaction by adding PRMT1 enzyme and [³H]-SAM. The final concentrations in a 30 µL reaction volume could be, for example, 0.02 µM PRMT1, 1 µM H4 peptide, and 0.5 µM [³H]-SAM.[3]

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by spotting the reaction mixture onto the P81 phosphocellulose filter paper.

  • Wash the filter paper extensively with a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]-SAM.

  • Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Coactivator-Associated Arginine Methyltransferase 1 (CARM1)

CARM1, also known as PRMT4, is another crucial arginine methyltransferase involved in transcriptional activation, cell differentiation, and cancer progression.[4] It methylates both histone and non-histone proteins.

Comparative Inhibitor Performance for CARM1
InhibitorTypeTargetIC50Reference
Compound 4 Bisubstrate (amine-guanidine)CARM12.3 µM[2]
Compound 5 Bisubstrate (amine-guanidine)CARM18.8 µM[2]
Compound 6 Bisubstrate (amine-guanidine)CARM117.7 µM[2]
EZM2302 Small MoleculeCARM16 nM[5]
TP-064 Small MoleculeCARM1< 10 nM[6]
CARM1 in Transcriptional Regulation

CARM1_Transcription cluster_inputs Upstream Signals cluster_chromatin Chromatin Remodeling cluster_output Transcriptional Output Hormone_Receptors Hormone Receptors (e.g., ERα) CARM1 CARM1 Hormone_Receptors->CARM1 Recruits Transcription_Factors Transcription Factors (e.g., p53, NF-κB) Transcription_Factors->CARM1 Recruits Histone_H3 Histone H3 CARM1->Histone_H3 Methylates H3R17/26 BAF155 BAF155 (SWI/SNF complex) CARM1->BAF155 Methylates p300_CBP p300/CBP CARM1->p300_CBP Methylates Gene_Expression Target Gene Expression Histone_H3->Gene_Expression Activates BAF155->Gene_Expression Activates p300_CBP->Gene_Expression Activates

Experimental Protocol: AlphaLISA Assay for CARM1 Activity

This protocol is based on a homogenous, no-wash immunoassay technology.

Materials:

  • Recombinant human CARM1 enzyme

  • Biotinylated histone H3 peptide substrate (e.g., H3 21-44)

  • S-adenosyl-L-methionine (SAM)

  • AlphaLISA Acceptor beads conjugated to an anti-methylated H3R26 antibody

  • Streptavidin-coated Donor beads

  • AlphaLISA Assay Buffer: 25 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.01% BSA, 0.01% Tween-20

  • Inhibitor compounds dissolved in DMSO

  • 384-well white OptiPlate

Procedure:

  • Add 5 µL of the inhibitor solution or DMSO control to the wells of the microplate.

  • Add 2.5 µL of a 4x concentrated CARM1 enzyme solution.

  • Add 2.5 µL of a 4x concentrated mix of biotinylated H3 peptide and SAM to initiate the reaction. Final concentrations might be around 10 nM peptide and 100 µM SAM.

  • Cover the plate and incubate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding 5 µL of the AlphaLISA Acceptor beads diluted in 1x Epigenetics Buffer.

  • Incubate for 60 minutes at room temperature.

  • Add 10 µL of Streptavidin Donor beads in subdued light.

  • Incubate for 30 minutes in the dark at room temperature.

  • Read the signal in Alpha mode using an appropriate plate reader.

  • Calculate percent inhibition and IC50 values.

Disruptor of Telomeric Silencing 1-like (DOT1L)

DOT1L is a unique histone methyltransferase that methylates lysine 79 of histone H3 (H3K79), a mark associated with active transcription. It is a key dependency in MLL-rearranged leukemias.

Comparative Inhibitor Performance for DOT1L
InhibitorTypeTargetIC50/KiReference
SAH derivative 2 SAM analogDOT1LKi = 290 nM
Urea-containing adenosine derivatives SAM analogDOT1LKi as low as 0.5 nM
EPZ004777 Small MoleculeDOT1LKi = 0.3 nM[3]
Pinometostat (EPZ-5676) Small MoleculeDOT1LKi = 80 pMN/A
DOT1L in MLL-Rearranged Leukemia

DOT1L_Leukemia cluster_target_genes Target Gene Loci MLL_Fusion MLL-Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Recruits HOXA9 HOXA9 MLL_Fusion->HOXA9 Binds to MEIS1 MEIS1 MLL_Fusion->MEIS1 Binds to DOT1L->HOXA9 Methylates H3K79 DOT1L->MEIS1 Methylates H3K79 H3K79me H3K79 Hypermethylation HOXA9->H3K79me MEIS1->H3K79me Leukemogenesis Leukemogenesis H3K79me->Leukemogenesis Drives Oncogenic Gene Expression

Experimental Protocol: Chemiluminescent Assay for DOT1L Activity

This protocol is based on a commercially available kit format.

Materials:

  • Recombinant human DOT1L enzyme

  • DOT1L substrate (e.g., reconstituted chromatin or specific peptide) coated on a 96-well plate

  • S-adenosyl-L-methionine (SAM)

  • Primary antibody against methylated H3K79

  • HRP-labeled secondary antibody

  • Chemiluminescent HRP substrate

  • Assay buffer

  • Inhibitor compounds dissolved in DMSO

Procedure:

  • To the wells containing the DOT1L substrate, add the inhibitor at various concentrations.

  • Add the DOT1L enzyme and SAM to initiate the reaction.

  • Incubate for a specified time (e.g., 2 hours) at 37°C to allow for methylation.

  • Wash the wells to remove enzyme, SAM, and inhibitor.

  • Add the primary antibody against methylated H3K79 and incubate to allow binding.

  • Wash the wells and add the HRP-labeled secondary antibody.

  • Incubate and wash the wells again.

  • Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 values.

SET Domain Containing 7 (SETD7)

SETD7 is a lysine methyltransferase that mono-methylates both histone H3 at lysine 4 (H3K4) and a variety of non-histone proteins, including p53, TAF10, and DNMT1. It is involved in regulating gene expression and cell cycle.

Comparative Inhibitor Performance for SETD7
InhibitorTypeTargetIC50Reference
(R)-PFI-2 Substrate-competitiveSETD7Ki = 0.33 nMN/A
Cyproheptadine Small MoleculeSETD7~10 µMN/A
(R)-PFI-2 analogue 7 Substrate-competitiveSETD7Potent inhibition
(R)-PFI-2 analogue 1 Substrate-competitiveSETD7Efficiently methylated by SETD7
SETD7 Regulation of Non-Histone Targets

SETD7_NonHistone cluster_substrates Non-Histone Substrates cluster_outcomes Cellular Outcomes SETD7 SETD7 p53 p53 SETD7->p53 Methylates (activates) DNMT1 DNMT1 SETD7->DNMT1 Methylates (destabilizes) ERalpha ERα SETD7->ERalpha Methylates (stabilizes) HIF1alpha HIF-1α SETD7->HIF1alpha Methylates (regulates) Apoptosis Apoptosis p53->Apoptosis DNA_Methylation DNA Methylation DNMT1->DNA_Methylation Estrogen_Signaling Estrogen Signaling ERalpha->Estrogen_Signaling Hypoxia_Response Hypoxia Response HIF1alpha->Hypoxia_Response

Experimental Protocol: Fluorescence Polarization Assay for SETD7 Activity

This assay measures the displacement of a fluorescent probe from the SAM binding site.

Materials:

  • Recombinant human SETD7 enzyme

  • Fluorescently labeled probe that binds to the SAM binding site of SETD7

  • S-adenosyl-L-methionine (SAM) as a competitor

  • Assay buffer

  • Inhibitor compounds dissolved in DMSO

  • Black, low-volume 384-well microplates

  • A microplate reader capable of measuring fluorescence polarization

Procedure:

  • Add the SETD7 enzyme and the fluorescent probe to the wells of the microplate and incubate to allow binding, which results in a high fluorescence polarization signal.

  • Add the test inhibitor at various concentrations.

  • Add SAM to initiate the competition.

  • Incubate the plate at room temperature for a defined period.

  • Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent probe by the inhibitor.

  • Calculate the percent inhibition based on the change in fluorescence polarization and determine the IC50 value.

Conclusion

Bisubstrate inhibitors hold significant promise for the development of highly potent and selective therapeutics targeting methyltransferases. By engaging both the substrate and cofactor binding sites, these molecules can achieve affinities and specificities that are often challenging to attain with single-site inhibitors. The data presented in this guide for inhibitors of PRMT1 and CARM1 demonstrate the feasibility of this approach. While the specific inhibitory properties of Me-Bis(ADP) are not yet detailed in the available literature, the continued exploration of bisubstrate inhibitor design for these and other methyltransferases will undoubtedly yield valuable chemical probes and potential drug candidates. The experimental protocols and pathway diagrams provided herein offer a foundational resource for researchers in this dynamic field.

References

Unraveling the Potency of Bis(ADP) Analogs: A Comparative Guide to Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of the inhibitory potency of two prominent bis(adenosine) diphosphate analogs, P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) and α,β-methylene-ADP (AOPCP), across a panel of key enzymes. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their inhibitory activities, supported by experimental data and detailed methodologies.

The term "Me-Bis(ADP)" is a general descriptor for molecules containing two ADP moieties. In scientific literature, this often refers to bis(adenosine) polyphosphates, such as Ap5A, or methylene-bisphosphonate analogs of ADP, like AOPCP. These compounds are notable for their potent and often selective inhibition of various enzymes involved in critical cellular processes. This guide focuses on the comparative inhibitory profiles of Ap5A and AOPCP, providing a valuable resource for researchers targeting enzymes in nucleotide metabolism and signaling pathways.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of Ap5A and AOPCP have been evaluated against several enzymes. The following table summarizes the reported inhibition constants (Ki) and dissociation constants (Kd), which are measures of the inhibitor's potency. Lower values indicate stronger inhibition.

InhibitorEnzymeSpecies/SourceInhibition Constant (Ki/Kd)Inhibition Type
P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) Adenylate KinaseRabbit Muscle~2.5 nM (Association Constant: 4 x 10⁸ M⁻¹)Competitive with AMP and ATP
Adenylate KinaseHuman HemolysateEffective at ≥ 2 µM-
Adenosine KinaseHuman Liver73 nM (Kd)-
Thymidylate KinaseHuman (Acute Myelocytic Leukemia Cells)-Weaker inhibitor compared to Ap5T
α,β-methylene-ADP (AOPCP) Ecto-5'-nucleotidase (CD73)Human3-6 nM (Ki) for 2-chloro derivativeCompetitive
Ecto-5'-nucleotidase (CD73)Rat>12-fold less potent than on human for 2-piperazinyl derivativeCompetitive

Experimental Protocols

The determination of inhibitory potency relies on precise and reproducible experimental methodologies. Below are detailed protocols for the key enzyme assays cited in this guide.

Adenylate Kinase (AK) Inhibition Assay (Coupled Enzyme System)

This assay measures adenylate kinase activity by coupling the production of ADP to the oxidation of NADH, which is monitored spectrophotometrically.

  • Principle: Adenylate kinase catalyzes the reaction: 2 ADP ⇌ ATP + AMP. In the reverse direction (as often measured for inhibition), the consumption of ATP and AMP to produce ADP is monitored. The newly formed ADP is then used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Subsequently, lactate dehydrogenase (LDH) reduces pyruvate to lactate while oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the adenylate kinase activity.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 0.2 mM EDTA.

    • Substrates: 1 mM ATP, 1 mM AMP.

    • Coupling Enzymes: 2 units/mL Pyruvate Kinase, 2 units/mL Lactate Dehydrogenase.

    • Other Reagents: 1 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH.

    • Inhibitor: P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) at various concentrations.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.

    • Add the desired concentration of the inhibitor (Ap5A) to the reaction mixture.

    • Initiate the reaction by adding the substrates (ATP and AMP) and the adenylate kinase enzyme.

    • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) using a spectrophotometer.

    • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

    • Inhibition constants (Ki) are determined by measuring the reaction rates at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

Ecto-5'-nucleotidase (CD73) Inhibition Assay (Malachite Green Assay)

This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP by ecto-5'-nucleotidase.

  • Principle: Ecto-5'-nucleotidase hydrolyzes AMP to adenosine and inorganic phosphate (Pi). The released Pi forms a complex with malachite green and molybdate, resulting in a colored product that can be measured spectrophotometrically at approximately 620-640 nm.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.

    • Substrate: Adenosine monophosphate (AMP) at a concentration near its Km value.

    • Inhibitor: α,β-methylene-ADP (AOPCP) at various concentrations.

    • Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium molybdate in acid.

  • Procedure:

    • Prepare reaction wells containing assay buffer, the ecto-5'-nucleotidase enzyme, and various concentrations of the inhibitor (AOPCP).

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate (AMP).

    • Incubate the reaction for a fixed time (e.g., 15-30 minutes) at 37°C.

    • Stop the reaction by adding the Malachite Green Reagent.

    • Allow color to develop for 15-30 minutes at room temperature.

    • Measure the absorbance at ~630 nm using a microplate reader.

    • A standard curve using known concentrations of phosphate is used to determine the amount of Pi produced.

    • Inhibition constants (Ki) are calculated by analyzing the enzyme activity at different substrate and inhibitor concentrations.[1][2][3][4][5]

Visualizing the Adenosine Signaling Pathway

The following diagram illustrates the central role of ecto-5'-nucleotidase (CD73) in the adenosine signaling pathway, a key pathway in which the inhibitor AOPCP is active.

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_inhibitor Inhibition ATP ATP ADP ADP ATP->ADP CD39 CD39 (Ectonucleotidase) AMP AMP ADP->AMP ADO Adenosine AMP->ADO CD73 Ecto-5'-nucleotidase (CD73) AR Adenosine Receptors (A1, A2A, A2B, A3) Signaling Downstream Signaling Cascades AR->Signaling Activation AOPCP AOPCP (α,β-methylene-ADP) AOPCP->CD73 Inhibits

Caption: Ecto-5'-nucleotidase (CD73) in the adenosine signaling pathway.

Conclusion

P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) and α,β-methylene-ADP (AOPCP) are potent inhibitors of key enzymes in nucleotide metabolism and signaling. Ap5A demonstrates high affinity for adenylate kinase, making it a valuable tool for studying cellular energy homeostasis. AOPCP and its derivatives are highly potent and selective inhibitors of ecto-5'-nucleotidase (CD73), a critical enzyme in the generation of immunosuppressive adenosine, highlighting their therapeutic potential in immuno-oncology. The data and protocols presented in this guide offer a foundation for researchers to further explore the utility of these compounds in their respective fields.

References

Comparative Analysis of Me-Bis(ADP) Structural Analogs as P2Y1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the activity of various structural analogs of methylene-bis(adenosine 5'-diphosphate) [Me-Bis(ADP)] and related adenosine bisphosphate derivatives. These compounds are primarily investigated for their antagonist activity at the P2Y1 purinergic receptor, a key player in ADP-induced platelet aggregation and a promising target for novel antithrombotic therapies. This document summarizes quantitative activity data, details key experimental methodologies, and visualizes the relevant signaling pathways.

I. Comparative Activity of Me-Bis(ADP) Analogs

The antagonist potency of Me-Bis(ADP) structural analogs is typically evaluated by their ability to inhibit the effects of ADP or other P2Y1 receptor agonists. The most common measures of activity are the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). The following tables summarize the reported activities of several key analogs.

Table 1: Inhibition of ADP-Induced Platelet Aggregation

CompoundStructureIC50 (nM)SpeciesReference
MRS2500 2-Iodo-N⁶-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate0.95Human[1]
MRS2298 Acyclic bisphosphate analog62.8Human[1]
MRS2496 Acyclic bisphosphonate analog1500Human[1]

Table 2: Inhibition of 2-MeSADP-Stimulated Phospholipase C (PLC) Activity in Turkey Erythrocyte Membranes

CompoundStructureIC50 (µM)Reference
2-Chloro-N⁶-methyladenine derivative (7) 2-[2-(2-chloro-6-methylaminopurin-9-yl)methyl]propane-1,3-bisoxy(diammoniumphosphate)0.48Turkey
Enantiomeric glycerol derivative (S-isomer) -~1.0 (estimated from 5-fold stereoselectivity)Turkey
Cyclopropyl containing analog Stereoisomerically defined analog of compound 72-3Turkey

II. Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. The following sections describe the key assays used to characterize the activity of Me-Bis(ADP) analogs.

A. ADP-Induced Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit the aggregation of platelets in response to ADP.

1. Preparation of Platelet-Rich Plasma (PRP):

  • Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

  • The blood is then centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.

  • The supernatant PRP is carefully collected.

2. Aggregation Measurement:

  • Platelet aggregation is typically measured using a light transmission aggregometer.

  • A sample of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C.

  • The baseline light transmission is set to 0%.

  • The test compound (Me-Bis(ADP) analog) at various concentrations or a vehicle control is added to the PRP and incubated for a short period.

  • Aggregation is initiated by adding a standard concentration of ADP (e.g., 10 µM).

  • As platelets aggregate, the light transmission through the sample increases. This change is recorded over time (typically 5-10 minutes).

  • The maximum aggregation is determined, and the IC50 value for the test compound is calculated from the concentration-response curve.[1][2]

B. Phospholipase C (PLC) Activity Assay in Turkey Erythrocyte Membranes

This assay determines the ability of a compound to antagonize the activation of phospholipase C by a P2Y1 receptor agonist in a cell membrane preparation. Turkey erythrocyte membranes are a common model system as they express a high level of P2Y1 receptors.[3][4]

1. Preparation of Turkey Erythrocyte Membranes:

  • Fresh turkey red blood cells are washed multiple times in a buffered saline solution.

  • The washed cells are lysed in a hypotonic buffer to release the cell membranes.

  • The membranes are then pelleted by centrifugation and washed repeatedly to remove cytosolic components.

  • The final membrane pellet is resuspended in a suitable buffer and the protein concentration is determined.

2. Measurement of Inositol Phosphate Formation:

  • The assay measures the production of inositol phosphates, the downstream products of PLC activity.

  • The erythrocyte membranes are pre-incubated with [³H]inositol to label the membrane phosphoinositides.

  • The labeled membranes are then incubated in a reaction mixture containing buffer, ions (e.g., LiCl to inhibit inositol monophosphatase), a P2Y1 receptor agonist (e.g., 30 nM 2-MeS-ADP), and varying concentrations of the test antagonist.[5]

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C) and then stopped by the addition of an acid (e.g., trichloroacetic acid).

  • The inositol phosphates are separated from the rest of the reaction components using anion-exchange chromatography.

  • The radioactivity of the eluted inositol phosphates is measured by liquid scintillation counting.

  • The antagonist activity is determined by the reduction in agonist-stimulated inositol phosphate formation, and IC50 values are calculated from concentration-response curves.[5]

III. Signaling Pathways and Experimental Workflow

A. P2Y1 Receptor Signaling Pathway

Activation of the P2Y1 receptor by ADP initiates a well-defined signaling cascade that leads to platelet aggregation. The following diagram illustrates this pathway.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates Analog Me-Bis(ADP) Analog (Antagonist) Analog->P2Y1 Blocks Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Aggregation Platelet Shape Change & Aggregation Ca_release->Aggregation PKC->Aggregation

Caption: P2Y1 receptor signaling cascade leading to platelet aggregation.

B. Experimental Workflow for Antagonist Screening

The general workflow for identifying and characterizing novel Me-Bis(ADP) analogs as P2Y1 receptor antagonists involves a series of in vitro assays.

Antagonist_Screening_Workflow start Synthesize Me-Bis(ADP) Analogs primary_screen Primary Screen: Radioligand Binding Assay (Determine Ki) start->primary_screen functional_assay Functional Assay: Phospholipase C (PLC) Assay (Determine IC50) primary_screen->functional_assay Active Compounds platelet_assay Platelet Aggregation Assay (Determine IC50) functional_assay->platelet_assay selectivity Selectivity Profiling (vs. other P2Y receptors) platelet_assay->selectivity lead_compound Lead Compound Identification selectivity->lead_compound

Caption: Workflow for screening Me-Bis(ADP) analogs as P2Y1 antagonists.

References

Safety Operating Guide

Proper Disposal and Safe Handling of Me-Bis(ADP)

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information

For safe handling of Me-Bis(ADP), it is prudent to assume it shares characteristics with ADP, which is classified as an irritant.[1] Adherence to standard laboratory safety protocols is essential.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or eyeglasses that comply with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]

  • Skin Protection: Use appropriate protective gloves and a lab coat to prevent skin contact.[2]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[2][3] If dust formation is likely, a particle filter respirator is recommended.

Storage and Handling:

  • Store containers tightly closed in a dry, well-ventilated area.[2]

  • The related compound ADP is noted to be hygroscopic (moisture sensitive) and air sensitive; for long-term stability and to maintain product quality, store in a freezer under an inert atmosphere.[2]

  • Avoid creating dust during handling.[2]

  • Handle in accordance with good industrial hygiene and safety practices.[2]

Accidental Release Measures:

  • Ensure adequate ventilation in the spill area.

  • Avoid the formation of dust.[2][3]

  • Wearing appropriate PPE, sweep up the spilled solid material.[2][3]

  • Collect the material into a suitable, labeled container for disposal.[2][3]

  • Prevent the substance from entering the environment.[3]

Data Presentation: Chemical and Physical Properties of ADP

The following table summarizes key quantitative and qualitative data for Adenosine diphosphate (ADP), which may serve as a reference for handling Me-Bis(ADP).

PropertyDataReference(s)
Physical State Solid Powder[2]
Appearance White[2]
Odor Odorless[2]
Molecular Formula C₁₀H₁₅N₅O₁₀P₂[4]
Molecular Weight 427.201 g/mol [4]
Incompatible Materials Strong oxidizing agents[2]
Hazardous Decomposition Thermal decomposition may produce irritating gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and oxides of phosphorus.[3]

Experimental Protocols: Step-by-Step Disposal Procedure

The following is a standard protocol for the disposal of Me-Bis(ADP) waste in a laboratory environment. Always adapt this procedure to your institution's specific EHS guidelines.

  • Waste Characterization: Treat all unused or expired Me-Bis(ADP) reagent as hazardous chemical waste.[5] Do not dispose of it in standard trash or down the drain.

  • Segregation of Waste:

    • Solid Waste: Collect dry Me-Bis(ADP) powder and any contaminated disposable items (e.g., weigh paper, pipette tips, gloves) in a designated solid chemical waste container.

    • Liquid Waste: If Me-Bis(ADP) is dissolved in a solution, collect it in a designated liquid chemical waste container that is compatible with the solvent used.

  • Container Management:

    • Use only approved, leak-proof waste containers provided by or recommended by your EHS department.

    • Keep waste containers securely closed at all times, except when adding waste.

  • Waste Labeling:

    • Clearly label the waste container with a "Hazardous Waste" label.

    • List all contents, including "Methylene-bis(adenosine 5'-diphosphate)" and any solvents, with their approximate percentages.

    • Indicate the date when waste was first added to the container.

  • Accumulation and Storage:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Ensure the storage area is secure and away from incompatible materials.

  • Final Disposal:

    • Once the container is full or you are finished generating this type of waste, arrange for pickup by your institution's EHS department.

    • Submit a chemical waste collection request as per your institution's procedures.

Mandatory Visualization

G cluster_lab Laboratory Procedure cluster_ehs EHS Procedure A Characterize Waste (Me-Bis(ADP)) B Segregate into Solid & Liquid Waste Streams A->B C Collect in Properly Labeled Hazardous Waste Container B->C D Store in Satellite Accumulation Area C->D E Request Waste Pickup from EHS D->E F EHS Transports to Central Facility E->F G Final Disposal via Licensed Vendor F->G

Caption: Workflow for proper chemical waste disposal in a laboratory.

References

Essential Safety and Logistics for Handling Me-Bis(ADP)

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment should be worn at all times when handling Me-Bis(ADP). The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications
Eyes/Face Safety glasses with side shields or chemical safety goggles.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be worn for additional protection against splashes.
Hands Chemical-resistant gloves.Nitrile or latex gloves are generally suitable. Inspect gloves for any tears or punctures before use.
Body Laboratory coat or coveralls.Should be clean and fully buttoned to protect skin and personal clothing from contamination.
Respiratory Not generally required under normal use with adequate ventilation.If there is a risk of generating dust or aerosols, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with an appropriate filter should be used.[2]

Experimental Protocol for Safe Handling

The following step-by-step guide outlines the safe handling of Me-Bis(ADP) from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store Me-Bis(ADP) in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

2. Preparation for Use:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to minimize inhalation of dust.

  • Wear all required PPE as outlined in the table above.

  • To avoid generating dust, carefully weigh the required amount of Me-Bis(ADP).

3. During the Experiment:

  • Avoid direct contact with the skin, eyes, and clothing.

  • In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheets of similar compounds:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

    • Ingestion: Rinse the mouth with water. Do not induce vomiting.

  • Seek medical attention if any irritation or adverse symptoms develop.

4. Waste Disposal:

  • Dispose of Me-Bis(ADP) waste and any contaminated materials in a designated and clearly labeled hazardous waste container.

  • Sweep up any spills of the solid material, avoiding dust formation, and place in a suitable container for disposal.[2]

  • Follow all local, state, and federal regulations for chemical waste disposal.

Operational Workflow for Handling Me-Bis(ADP)

The following diagram illustrates the key steps and decision points for the safe handling of Me-Bis(ADP) in a laboratory setting.

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal start Start: Receive Me-Bis(ADP) inspect Inspect Container start->inspect store Store in Cool, Dry, Well-Ventilated Area inspect->store don_ppe Don Appropriate PPE store->don_ppe weigh Weigh in Fume Hood don_ppe->weigh conduct_exp Conduct Experiment weigh->conduct_exp monitor Monitor for Spills or Exposure conduct_exp->monitor dispose_waste Dispose of Contaminated Materials in Hazardous Waste conduct_exp->dispose_waste spill Spill or Exposure? monitor->spill spill->conduct_exp No first_aid Administer First Aid & Seek Medical Attention spill->first_aid Yes first_aid->conduct_exp clean_area Clean Work Area dispose_waste->clean_area remove_ppe Remove and Dispose of PPE Properly clean_area->remove_ppe end End remove_ppe->end

Safe Handling Workflow for Me-Bis(ADP)

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.